4-Cyano-2-fluoro-5-nitrobenzoic acid
Description
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Properties
IUPAC Name |
4-cyano-2-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2O4/c9-6-1-4(3-10)7(11(14)15)2-5(6)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETQVQIUKQNKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662785 | |
| Record name | 4-Cyano-2-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-73-6 | |
| Record name | 4-Cyano-2-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Cyano-2-fluoro-5-nitrobenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 4-Cyano-2-fluoro-5-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No: 1003709-73-6), a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with expert analysis to offer practical insights. While experimentally determined data for this specific molecule is limited in public literature, this guide employs a comparative analysis of structurally similar compounds to establish reliable predictions for its characteristics. Methodologies for empirical determination of these properties are detailed, underscoring the principles of scientific integrity and experimental validation.
Chemical Identity and Molecular Structure
This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxyl group, a fluorine atom, a nitro group, and a cyano group. This unique combination of electron-withdrawing groups makes it a valuable and highly reactive building block in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] The strategic placement of these functional groups allows for selective chemical modifications, making it a versatile starting material.[1]
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1003709-73-6 | [3][4] |
| Molecular Formula | C₈H₃FN₂O₄ | [4][5] |
| Molecular Weight | 210.12 g/mol | [4][5] |
| Canonical SMILES | C1=C(C(=CC(=C1[O-])C#N)F)C(=O)O | - |
Physical and Chemical Properties
Direct experimental data for many physical properties of this compound is not widely published. However, by examining closely related analogs, we can establish well-grounded predictions. The presence of polar functional groups (carboxyl, nitro, cyano) and the potential for intermolecular hydrogen bonding via the carboxylic acid moiety strongly suggest that the compound is a solid at ambient temperature with a relatively high melting point and limited solubility in non-polar solvents.
Table 2: Summary of Physical Properties (Observed and Predicted)
| Property | Value | Notes & Justification |
| Appearance | Predicted: White to pale yellow crystalline solid. | Based on analogs like 2-Fluoro-4-nitrobenzoic acid (white to light yellow powder) and 4-Nitrobenzoic acid (light yellow crystalline powder).[6][7] |
| Melting Point | Predicted: >150 °C | No experimental data found. Analogs such as 2-Fluoro-5-nitrobenzoic acid (142-144 °C) and 2-Chloro-4-fluoro-5-nitrobenzoic acid (150-153 °C) exhibit high melting points.[2][8] The combination of polar groups and a rigid aromatic ring suggests a high lattice energy requiring significant thermal energy to overcome. |
| Boiling Point | Predicted: Decomposes before boiling. | Aromatic carboxylic acids, especially those with nitro groups, often decompose at high temperatures rather than boiling at atmospheric pressure.[7] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol); sparingly soluble in water; poorly soluble in non-polar solvents (e.g., hexane). | The carboxylic acid group confers some polarity and solubility in protic solvents.[9] Overall polarity from nitro and cyano groups suggests solubility in polar aprotic solvents. Poor solubility in water is expected due to the hydrophobic benzene ring, a common trait for substituted benzoic acids.[7][10] |
| pKa | Predicted: ~2.5 - 3.5 | The pKa of benzoic acid is ~4.2. The three strong electron-withdrawing groups (F, NO₂, CN) are expected to significantly acidify the carboxylic proton, lowering the pKa substantially. For comparison, the pKa of 4-Nitrobenzoic acid is 3.41.[7] |
Anticipated Spectroscopic Profile
While specific spectra for this compound require empirical measurement, its structure allows for clear predictions of its key spectroscopic features.
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). One proton is ortho to the cyano group and meta to the fluorine, while the other is ortho to the fluorine and meta to the nitro group. Each signal would likely appear as a doublet or doublet-of-doublets due to coupling with the ¹⁹F nucleus and the other proton. A broad singlet for the carboxylic acid proton would be expected at δ > 12 ppm.
-
¹³C NMR: The spectrum will be complex but informative. Distinct signals are expected for the carboxylic carbon (~165 ppm), the nitrile carbon (~115 ppm), and the six aromatic carbons. The carbons bonded to fluorine will show a large one-bond coupling constant (¹J C-F), and other carbons will show smaller two- or three-bond couplings, which are invaluable for definitive structure confirmation.
-
FT-IR (ATR): The infrared spectrum should display characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid dimer centered around 3000 cm⁻¹.
-
A sharp C≡N (nitrile) stretch around 2230 cm⁻¹.
-
A strong C=O (carbonyl) stretch from the carboxylic acid around 1700 cm⁻¹.
-
Asymmetric and symmetric N-O stretches from the nitro group at approximately 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
-
A C-F stretch in the 1250-1000 cm⁻¹ region.
-
Protocols for Experimental Determination
To ensure scientific rigor, all predicted properties must be confirmed experimentally. The following protocols outline standard, self-validating methodologies for characterizing a new chemical batch.
Melting Point Determination via Digital Apparatus
Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range (e.g., < 2 °C) is characteristic of a pure crystalline solid. This method is chosen for its precision and reproducibility.
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Instrument Setup: Place the capillary into the heating block of a calibrated digital melting point apparatus.
-
Rapid Scan (Optional): Set a fast ramp rate (~10-20 °C/min) to quickly determine an approximate melting range.
-
Precise Measurement: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the rapid scan.
-
Slow Ramp: Set a slow ramp rate (1-2 °C/min) to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.
Solubility Profile Assessment
Causality: Understanding a compound's solubility is critical for its application in synthesis, formulation, and biological assays. This protocol establishes a qualitative profile across a range of relevant solvents.
Methodology:
-
Solvent Selection: Prepare vials containing 1 mL of various solvents, including deionized water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and hexane.
-
Sample Addition: Add approximately 1 mg of the compound to each vial.
-
Initial Observation: Vortex each vial for 30 seconds and visually inspect for dissolution at room temperature. Classify as "freely soluble," "partially soluble," or "insoluble."
-
Incremental Addition: For vials where the compound dissolved, add further 1 mg increments until saturation is reached or a target concentration (e.g., 10 mg/mL) is achieved.
-
Heating: For samples that are partially or insoluble, gently warm the vial (e.g., to 50 °C) to assess temperature-dependent solubility. Note any changes upon cooling.
-
Documentation: Record the solubility observations in a structured table.
Workflow for New Compound Characterization
The following diagram illustrates a logical workflow for the physical and structural characterization of a newly synthesized or procured batch of a chemical standard like this compound.
Caption: Workflow for Physicochemical Characterization.
Safety and Handling
-
Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a pivotal chemical intermediate whose full potential is unlocked through a clear understanding of its physical properties. While comprehensive experimental data remains to be published, this guide provides a robust, scientifically-grounded framework of its expected characteristics based on comparative analysis of analogous structures. The detailed protocols for empirical verification offer a clear path for researchers to confirm these properties, ensuring data integrity and safe handling in the laboratory.
References
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Combinatorial Science. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
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Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Cyano-2-fluoro-5-nitrobenzoic Acid: Structure, Bonding, and Synthetic Strategy
This guide provides a detailed technical analysis of 4-cyano-2-fluoro-5-nitrobenzoic acid, a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data in peer-reviewed literature for this specific compound (CAS 1003709-73-6), this document leverages established principles of physical organic chemistry and extensive data from close structural analogs to construct a predictive yet authoritative overview. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted benzene derivative. Its fundamental properties, derived from supplier data and computational predictions, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1003709-73-6 | [1][2] |
| Molecular Formula | C₈H₃FN₂O₄ | [1] |
| Molecular Weight | 210.12 g/mol | [1] |
| Appearance | Expected to be a solid | General |
| Storage | Sealed in dry, room temperature | [1] |
The core of the molecule is a benzoic acid scaffold, heavily substituted with three key functional groups:
-
Carboxylic Acid (-COOH): The primary functional group, defining the molecule as an acid and providing a key handle for derivatization (e.g., amidation, esterification).
-
Fluorine (-F): An ortho-positioned, highly electronegative halogen that exerts a strong inductive electron-withdrawing effect and can influence molecular conformation.
-
Nitro (-NO₂): A powerful electron-withdrawing group, both by induction and resonance, positioned meta to the carboxyl group.
-
Cyano (-C≡N): A strongly electron-withdrawing group, positioned para to the carboxyl group.
The specific arrangement of these substituents creates a complex electronic and steric environment that dictates the molecule's reactivity and bonding characteristics.
Caption: 2D structure of this compound.
Analysis of Chemical Bonding and Electronic Effects
The bonding within this compound is defined by the interplay of inductive and resonance effects from its substituents, which significantly impacts its reactivity and acidity.
Inductive and Resonance Effects
All three non-carboxyl substituents (-F, -NO₂, -CN) are strongly electron-withdrawing.
-
Inductive Effect (-I): The fluorine, nitro, and cyano groups all pull electron density away from the aromatic ring through the sigma bonds due to their high electronegativity. The fluorine atom at the C2 position has the most pronounced inductive effect on the adjacent carboxyl group. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule compared to unsubstituted benzoic acid.[3][4]
-
Resonance Effect (-M): The nitro and cyano groups are powerful resonance-withdrawing groups. They delocalize electron density from the benzene ring onto themselves, further stabilizing the conjugate base. The fluorine atom, while having a strong -I effect, also possesses a weak, opposing resonance-donating (+M) effect due to its lone pairs, though this is generally overshadowed by its inductive pull in reactivity considerations.
The Ortho Effect
The fluorine atom at the C2 position introduces a significant steric interaction known as the "ortho effect." This steric hindrance forces the larger carboxylic acid group to twist out of the plane of the benzene ring.[5]
Causality: Co-planarity is essential for effective resonance delocalization between the phenyl ring and the carboxyl group. By disrupting this planarity, the ortho-fluoro substituent inhibits the electron-donating resonance from the ring to the carboxyl group. This leaves the inductive electron-withdrawing character of the phenyl ring as the dominant electronic interaction with the carboxyl group, leading to a marked increase in acidity.[5] This effect is a critical factor in understanding the compound's chemical behavior.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology
Disclaimer: This is a representative protocol based on analogous chemical transformations. It must be adapted and optimized under appropriate laboratory safety protocols.
-
Nitration of 4-Cyano-2-fluorotoluene:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cooled in an ice-salt bath.
-
Procedure:
-
Charge the flask with concentrated sulfuric acid (e.g., 5 equivalents). Cool the acid to 0°C.
-
Slowly add 4-cyano-2-fluorotoluene (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 eq.) in the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude 4-cyano-2-fluoro-5-nitrotoluene.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
-
-
Oxidation to Benzoic Acid:
-
Apparatus: A round-bottom flask with a reflux condenser and mechanical stirrer.
-
Procedure:
-
Prepare a solution of sodium dichromate (Na₂Cr₂O₇, ~2.5 eq.) in water.
-
In the reaction flask, suspend the crude 4-cyano-2-fluoro-5-nitrotoluene (1.0 eq.) in a sufficient volume of concentrated sulfuric acid. [6] 3. Slowly add the sodium dichromate solution to the toluene suspension. The reaction is exothermic.
-
Once the initial exotherm subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Filter the precipitated crude this compound.
-
-
-
Purification:
-
Procedure:
-
Wash the crude solid with a dilute sulfuric acid solution to remove residual chromium salts. [6] 2. Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the clear filtrate with concentrated HCl or H₂SO₄ to a pH of ~1-2 to precipitate the purified product.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water or toluene) can be performed for higher purity.
-
-
Self-Validation: The success of each step should be validated by standard analytical techniques. The purity and identity of the final product must be confirmed by melting point analysis, HPLC, and the spectroscopic methods (NMR, IR, MS) detailed in Section 3. The expected yield, based on similar reported procedures, would be in the range of 75-85%. [6]
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with care.
-
Hazards: It is suspected to be harmful if swallowed, cause skin and serious eye irritation, and may be a suspected mutagen or carcinogen. [7]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is governed by a complex interplay of strong electron-withdrawing groups and a sterically influential ortho-fluoro substituent. While direct experimental data is sparse, a comprehensive understanding of its chemical nature can be achieved through the analysis of analogous structures and the application of fundamental chemical principles. The predictive spectroscopic data and the proposed synthetic protocol provided herein offer a solid and authoritative foundation for researchers to confidently incorporate this molecule into their synthetic and drug discovery programs.
References
- BASF SE. (Patent). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. [URL: https://patents.google.
- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.04%3A_Substituent_Effects_on_Acidity]
- University of Calgary. The Ortho Effect of benzoic acids. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-2.html]
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- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_222%3A_Organic_Chemistry_II_(Knauer)/20%3A_Carboxylic_Acids/20.4%3A_Substituent_Effects_on_Acidity]
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_Carboxylic_Acids_and_Their_Derivatives_Nucleophilic_Acyl_Substitution/20.04%3A_Substituent_Effects_on_Acidity]
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- Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [URL: https://www.rsc.
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- PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22313101]
- CF bond lengths (in Å) and charges on the C and F atoms. ResearchGate. [URL: https://www.researchgate.
- Guidechem. What are the properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid?. [URL: https://www.guidechem.com/news/what-are-the-properties-preparation-methods-and-applications-of-2-fluoro-4-nitrobenzoic-acid--1316410.html]
- BenchChem. Spectroscopic Analysis for Confirming the Structure of 3-Chloro-4-nitrobenzoic Acid Derivatives: A Comparison Guide. [URL: https://www.benchchem.
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- Effect of lateral fluoro substituents of rodlike tolane cyano mesogens on blue phase temperature ranges. Soft Matter (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/sm/c2sm27393a]
- BenchChem. A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors. [URL: https://www.benchchem.com/blog/a-spectroscopic-comparison-of-2-bromo-3-nitrobenzoic-acid-and-its-precursors/]
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A Technical Guide to the Spectroscopic Characterization of 4-Cyano-2-fluoro-5-nitrobenzoic acid
This guide provides an in-depth analysis of the spectroscopic data for 4-Cyano-2-fluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science research. Understanding the spectral signature of this molecule is paramount for identity confirmation, purity assessment, and reaction monitoring. This document synthesizes predictive data based on established principles of spectroscopy and data from structurally analogous compounds to offer a comprehensive analytical overview for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The unique arrangement of substituents on the benzoic acid core—a cyano group, a fluorine atom, and a nitro group—creates a distinct electronic environment that is reflected in its spectroscopic properties. Each functional group provides a characteristic signal in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous identification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to be simple yet informative, showing two signals in the aromatic region and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of the nitro, cyano, and fluoro groups will shift the aromatic protons downfield.[1][2]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J) Hz |
| ~8.90 | d | 1H | H-6 | J(H-F) ≈ 7 Hz |
| ~8.50 | d | 1H | H-3 | J(H-F) ≈ 10 Hz |
| ~14.0 | br s | 1H | -COOH | N/A |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves the acidic compound and allows for the observation of the exchangeable carboxylic acid proton.
-
Instrument Setup: The data should be acquired on a 500 MHz NMR spectrometer. Standard acquisition parameters for ¹H NMR are generally sufficient.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Causality Behind Experimental Choices:
-
High-Field Magnet (500 MHz): A higher field strength provides better signal dispersion, which is important for resolving the coupling patterns of the aromatic protons.
-
DMSO-d₆ Solvent: This polar aprotic solvent is excellent for dissolving carboxylic acids. Unlike protic solvents like D₂O or CD₃OD, it allows for the observation of the acidic proton signal, which can be a key identifier.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents.[1][3]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~164.0 | -COOH |
| ~160.0 (d, ¹J(C-F)) | C-2 |
| ~148.0 | C-5 |
| ~135.0 (d) | C-6 |
| ~128.0 (d) | C-3 |
| ~125.0 | C-1 |
| ~115.0 | C-4 |
| ~114.0 | -C≡N |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: The experiment should be run on a 500 MHz spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom. The chemical shift will be indicative of the electronic environment on the aromatic ring.
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -110 | dd |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: The experiment requires a spectrometer with a probe tunable to the ¹⁹F frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.
-
Data Processing: Reference the spectrum to an external standard such as CFCl₃ at 0 ppm.
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. This compound has several characteristic absorption bands.[4][5]
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~2230 | C≡N stretch | Nitrile |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1530 and ~1350 | Asymmetric & Symmetric N-O stretch | Nitro Group |
| ~1250 | C-F stretch | Aryl-Fluoride |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Causality Behind Experimental Choices:
-
ATR Accessory: This is a modern, convenient method for analyzing solid samples that requires minimal sample preparation and is non-destructive.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Ion | Interpretation |
| 210 | [M]⁺ | Molecular Ion |
| 193 | [M-OH]⁺ | Loss of hydroxyl radical |
| 165 | [M-COOH]⁺ | Loss of carboxyl group |
| 164 | [M-NO₂]⁺ | Loss of nitro group |
| 137 | [M-COOH-CO]⁺ | Subsequent loss of CO |
| 77 | [C₆H₅]⁺ | Phenyl cation (general aromatic fragment) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Sample Preparation: Due to the low volatility of benzoic acids, derivatization is necessary. A common method is esterification to form the methyl ester. Dissolve the sample in a suitable solvent and add a methylating agent (e.g., diazomethane or (trimethylsilyl)diazomethane).
-
Instrument Setup: Use a GC-MS system with a standard non-polar column (e.g., DB-5ms). The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Inject the derivatized sample into the GC. The mass spectrometer will acquire data in full scan mode across a mass range of, for example, 40-400 amu.
-
Data Analysis: Identify the peak corresponding to the methyl ester of the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Causality Behind Experimental Choices:
-
Derivatization: Converting the non-volatile carboxylic acid to a more volatile ester is essential for GC analysis.[6]
-
Electron Ionization (EI): EI at 70 eV is a standard method that provides reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared to libraries.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete spectroscopic profile of this compound. While the data presented here is predictive, it is based on well-established principles and serves as a robust guide for the identification and characterization of this compound in a research setting. The detailed protocols and the rationale behind the experimental choices offer a framework for obtaining high-quality data for this and other complex aromatic compounds.
References
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ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available at: [Link].
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SpectraBase. 4-Nitrobenzoic acid, decyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link].
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Solubility Profile of 4-Cyano-2-fluoro-5-nitrobenzoic Acid in Organic Solvents: A Predictive and Methodological Guide
An In-Depth Technical Guide for Researchers
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-cyano-2-fluoro-5-nitrobenzoic acid. Given the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational chemical principles that govern its solubility and provides a robust methodology for its empirical determination.
Introduction: The Significance of Solubility
This compound is a highly functionalized aromatic carboxylic acid, making it a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of cyano, fluoro, and nitro groups on the benzoic acid core creates a molecule with unique electronic and steric properties. Understanding its solubility is paramount for a variety of applications, including:
-
Reaction Optimization: Selecting an appropriate solvent to ensure all reactants are in a single phase.
-
Purification: Developing effective crystallization and chromatography protocols.
-
Formulation: Creating stable solutions for screening and analysis.
-
Process Scaling: Predicting behavior in large-scale manufacturing processes.
This guide moves beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and solubility, empowering the researcher to make informed decisions.
Physicochemical & Structural Analysis
To predict solubility, we must first understand the molecule's intrinsic properties.
| Property | Value / Description | Source |
| CAS Number | 1003709-73-6 | [1][2] |
| Molecular Formula | C₈H₃FN₂O₄ | [2] |
| Molecular Weight | 210.12 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. |
Structural Breakdown and Its Implications for Solubility:
-
Benzoic Acid Core: The carboxylic acid group (–COOH) is the primary driver of polarity. It can act as both a hydrogen bond donor (the –OH proton) and a hydrogen bond acceptor (the C=O and –OH oxygens). This functionality suggests good solubility in polar, protic solvents. Its acidic nature also means solubility can be dramatically increased in basic solutions through salt formation.[3]
-
Electron-Withdrawing Groups (EWGs): The cyano (–CN), fluoro (–F), and nitro (–NO₂) groups are powerful EWGs. They create significant dipole moments across the molecule, increasing its overall polarity.
-
The nitro group (–NO₂) and cyano group (–CN) are strong hydrogen bond acceptors.
-
The fluoro group (–F) is highly electronegative but is a weak hydrogen bond acceptor.
-
-
Aromatic Ring: The benzene ring itself is nonpolar and will favor interactions with nonpolar or aromatic solvents through π-stacking and van der Waals forces.
Overall Polarity: this compound is a highly polar molecule. Its solubility will be dictated by the balance between the strong polar interactions of its functional groups and the nonpolar nature of the aromatic ring. The general principle of "like dissolves like" will be the cornerstone of our predictions.[4]
Predicting Solubility: A Qualitative Assessment
Based on the structural analysis, we can predict the compound's likely solubility in common classes of organic solvents. This table serves as a starting point for solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can hydrogen bond with these solvents. However, the bulky, relatively nonpolar aromatic ring will limit high solubility, especially in water. Solubility in alcohols is expected to be higher than in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents are excellent hydrogen bond acceptors and have strong dipole moments, allowing them to effectively solvate the polar functional groups (–COOH, –NO₂, –CN) without the competing hydrogen bond donation that can sometimes hinder dissolution. |
| Ethers | THF, Diethyl Ether | Moderate to Low | Tetrahydrofuran (THF) will likely be a better solvent than diethyl ether due to its higher polarity. The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While these solvents have a dipole moment, they are poor hydrogen bond acceptors and donors. They are unlikely to effectively disrupt the strong intermolecular forces (especially hydrogen bonding) in the solid-state crystal lattice of the acid. |
| Nonpolar Aromatic | Toluene, Benzene | Low | Solubility in these solvents would be driven by π-stacking interactions with the benzene ring. However, these interactions are likely too weak to overcome the powerful polar forces of the functional groups. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | There is a significant mismatch in polarity. The nonpolar solvent cannot effectively solvate the highly polar functional groups of the molecule.[4] |
Gold Standard Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility
To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[5] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of the Solid:
-
Action: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.
-
Causality: Adding a clear excess ensures that the resulting solution is saturated and that the system can reach a true thermodynamic equilibrium between the solid and dissolved states.
-
-
Solvent Addition and Incubation:
-
Action: Add a precise volume of the chosen solvent to each vial. Cap the vials tightly to prevent solvent evaporation.
-
Action: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation increases the surface area of the solid exposed to the solvent, accelerating the time it takes to reach equilibrium.
-
-
Equilibration:
-
Action: Allow the slurries to shake for a minimum of 24-48 hours.
-
Causality: This extended period is crucial for ensuring the system has reached a true equilibrium. For some compounds and solvents, this may take longer. A self-validation step is to take measurements at 24h, 48h, and 72h; if the values are consistent, equilibrium has been reached.
-
-
Sample Collection and Phase Separation:
-
Action: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours.
-
Causality: This allows the excess solid to settle, preventing it from clogging the filter in the next step.
-
Action: Carefully draw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial.
-
Causality: Filtration is a critical step to remove all undissolved solid particles. Any particulate matter in the sample will lead to an overestimation of the solubility.
-
-
Quantification:
-
Action: Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.
-
Action: Dilute the filtered, saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Action: Analyze the calibration standards and the diluted sample by a suitable analytical method, such as HPLC-UV.
-
Causality: A multi-point calibration curve ensures accurate quantification. The concentration of the unknown sample is determined by interpolating its analytical response against this curve.
-
-
Calculation:
-
Action: Calculate the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to determine the original concentration of the saturated solution.
-
Result: Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, the hazards can be inferred from its structural components (nitroaromatics, benzoic acids) and from SDS sheets for similar compounds.[6][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Hazards:
-
May cause skin and serious eye irritation.[7]
-
May be harmful if swallowed or inhaled.
-
Nitroaromatic compounds can have long-term toxicity.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[8]
Conclusion
References
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ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. Available from: [Link]
-
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University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds [Internet]. Available from: [Link]
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PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid [Internet]. Available from: [Link]
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A Technical Guide to the Reactivity of the Cyano Group in 4-Cyano-2-fluoro-5-nitrobenzoic acid
Abstract
4-Cyano-2-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of three distinct electron-withdrawing groups—nitro, fluoro, and carboxylic acid—creates a unique electronic environment that dictates the reactivity of the cyano moiety. This guide provides an in-depth analysis of the cyano group's reactivity on this specific molecule, grounded in the principles of physical organic chemistry. We will explore its primary transformation pathways, including hydrolysis, reduction, and cycloaddition, with a focus on the causality behind experimental choices and strategies for achieving chemoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex synthetic applications.
The Electronic Landscape: An Activated Cyano Group
The reactivity of the cyano group in this compound is fundamentally governed by the powerful electron-withdrawing nature of the substituents on the phenyl ring. The carbon atom of the nitrile is inherently electrophilic, but in this context, its reactivity is significantly enhanced.[1][2]
-
Nitro Group (-NO₂): Positioned meta to the cyano group, the nitro group exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, pulling electron density from the entire aromatic system.
-
Fluoro Group (-F): Located ortho to the cyano group, the fluorine atom exercises a potent inductive (-I) effect due to its high electronegativity.[3] This effect strongly polarizes the C-CN bond, increasing the electrophilicity of the nitrile carbon.
-
Carboxylic Acid Group (-COOH): Situated para to the fluorine, this group also contributes to the overall electron-deficient nature of the ring through its inductive and resonance effects.
This confluence of electron-withdrawing forces makes the cyano carbon atom highly susceptible to nucleophilic attack, forming the basis for its primary reaction pathways.
Key Reaction Pathways
The activated nature of the cyano group opens it up to several synthetically valuable transformations. The choice of reagent and reaction conditions is critical for directing the outcome and ensuring the integrity of the other functional groups.
Hydrolysis: Conversion to Amide and Carboxylic Acid
Hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide, and then to a carboxylic acid.[2][4] The reaction can be catalyzed by either acid or base.[5][6][7]
-
Mechanism: The reaction begins with the nucleophilic attack of water (under acidic conditions) or hydroxide ion (under basic conditions) on the electrophilic nitrile carbon.[1][8] This forms an intermediate that tautomerizes to the more stable amide.[5] Given the electron-deficient nature of the ring, this hydrolysis is expected to be more facile than in unsubstitued benzonitriles.[9] However, forcing conditions (e.g., elevated temperatures) are often still required to drive the subsequent hydrolysis of the intermediate amide to the final carboxylic acid.[10]
-
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid like HCl or H₂SO₄ protonates the nitrogen, further increasing the carbon's electrophilicity for attack by water.[4][6][11][12] The final products are the corresponding dicarboxylic acid and an ammonium salt.[4]
-
Base-Catalyzed Hydrolysis: Refluxing with an aqueous base, such as NaOH, results in the formation of the carboxylate salt.[4] Subsequent acidification is required to protonate the carboxylate and isolate the free carboxylic acid.[4] Stopping the reaction at the amide stage can be challenging because the conditions required to hydrolyze the nitrile often readily hydrolyze the resulting amide as well.[10][13]
Reduction: Synthesis of Primary Amines
Reduction of the cyano group to a primary aminomethyl group (-CH₂NH₂) is a crucial transformation in drug development, providing a key synthetic handle. The primary challenge in the context of this compound is achieving chemoselectivity, as the nitro group is also susceptible to reduction.
-
Catalytic Hydrogenation: This is an economical and efficient method for nitrile reduction.[14][15] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[15][16][17]
-
Challenge: Standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) will readily reduce both the nitrile and the nitro group.
-
Strategy: Selective reduction of a nitrile in the presence of a nitro group is difficult but can sometimes be achieved under specific conditions or with specialized catalysts. For example, transfer hydrogenation using formic acid and Pd/C has been used for selective nitrile reduction.[18]
-
-
Metal Hydride Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces nitriles to primary amines.[16][17][19] However, it will also reduce the carboxylic acid and the nitro group, leading to a complex product mixture. Its use is generally not suitable for this substrate if selectivity is desired.
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ does not reduce nitriles unless activated by additives like CoCl₂ or used in specific solvent systems.[14][15] This milder nature could potentially be exploited. A CoCl₂/NaBH₄ system has been shown to reduce nitriles.[20]
-
Borane (BH₃): Borane complexes, such as BH₃·THF, are effective for reducing nitriles to primary amines and are known to reduce carboxylic acids, but are generally unreactive towards nitro groups under controlled conditions, offering a promising avenue for chemoselectivity.[21][22][23]
-
-
Chemoselective Reduction: Recent advances have identified catalytic systems capable of selectively reducing nitro or nitrile groups. For instance, an Fe₃O₄-MWCNTs@PEI-Ag nanocomposite has been reported for the chemoselective reduction of both nitro and nitrile compounds using NaBH₄, where reaction conditions can be tuned to favor one over the other.[24]
[3+2] Cycloaddition: Formation of Tetrazoles
The [3+2] cycloaddition of a nitrile with an azide is the most common and efficient method for synthesizing 5-substituted tetrazoles.[25] Tetrazoles are widely used in medicinal chemistry as bioisosteric replacements for carboxylic acids due to their similar pKa and planar structure.[25]
-
Reaction: The reaction involves treating the nitrile with an azide source, most commonly sodium azide (NaN₃). The reaction often requires a catalyst and heating.[26]
-
Catalysts and Conditions: Various catalysts can be employed, including zinc salts, iodine, or trialkyltin azides.[26][27] The reaction is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[25] The use of catalysts like cobalt-nickel nanoparticles has also been reported to facilitate this transformation under mild conditions.[28]
-
Significance: For this compound, this transformation is particularly valuable. It converts the cyano group into a tetrazole ring, yielding a molecule with two acidic functional groups (the new tetrazole and the existing carboxylic acid), which can have profound implications for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Experimental Protocols
The following protocols are generalized procedures based on established methods for analogous transformations. Researchers should perform small-scale trials to optimize conditions for this specific substrate.
Table 1: Summary of Reaction Conditions
| Transformation | Reagents & Solvents | Typical Conditions | Key Considerations |
| Acid Hydrolysis | Conc. HCl or H₂SO₄, H₂O | Reflux, 12-24 h | Vigorous conditions; potential for side reactions. Monitor by TLC/LC-MS. |
| Base Hydrolysis | 6M NaOH (aq) | Reflux, 8-16 h | Forms sodium salt; requires acidic workup to isolate the free acid. |
| Selective Reduction | BH₃·THF (1 M in THF) | 0 °C to RT, 4-8 h | Reduces both cyano and carboxylic acid. Spares the nitro group. Requires careful quenching. |
| Tetrazole Formation | NaN₃, ZnBr₂, DMF | 110-120 °C, 18-24 h | Azides are toxic and potentially explosive; handle with extreme care. |
Protocol 3.1: Acid-Catalyzed Hydrolysis to 2-Fluoro-5-nitroterephthalic acid
-
Suspend this compound (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The intermediate amide may be visible.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-fluoro-5-nitroterephthalic acid.
Protocol 3.2: Selective Reduction to 4-(Aminomethyl)-2-fluoro-5-nitrobenzoic acid
CAUTION: Borane reagents react violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, approx. 4.0 eq) dropwise via a syringe, maintaining the internal temperature below 10 °C. Note: BH₃ will reduce both the nitrile and the carboxylic acid.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1 M HCl.
-
Adjust the pH to ~2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. The product, being an amino acid, may have low organic solubility. It may be necessary to concentrate the aqueous layer and purify by ion-exchange chromatography or crystallize as a hydrochloride salt.
Conclusion
The cyano group of this compound is a highly activated and versatile functional group. Its reactivity is dominated by the strong electron-withdrawing effects of the adjacent nitro, fluoro, and carboxylic acid substituents, rendering its carbon atom highly electrophilic. This allows for efficient transformation into amides, carboxylic acids, primary amines, and tetrazoles. The primary synthetic challenge lies in achieving chemoselectivity, particularly during reduction reactions where the nitro group is also reactive. By carefully selecting reagents and controlling reaction conditions—for example, by using boranes for reduction—chemists can selectively manipulate the cyano group to access a diverse range of complex molecular architectures essential for the advancement of pharmaceutical and materials science research.
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Electrophilic and nucleophilic sites of 4-Cyano-2-fluoro-5-nitrobenzoic acid
An In-depth Technical Guide: Electrophilic and Nucleophilic Sites of 4-Cyano-2-fluoro-5-nitrobenzoic Acid
Executive Summary
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the unique electronic landscape of its benzene ring. This guide provides a comprehensive analysis of the molecule's reactivity, detailing the interplay of its four distinct substituents—cyano (-CN), fluoro (-F), nitro (-NO₂), and carboxylic acid (-COOH). We will demonstrate that the synergistic effect of three powerful electron-withdrawing groups renders the aromatic system exceptionally electron-deficient. Consequently, the molecule is strongly deactivated towards electrophilic attack but highly activated for nucleophilic aromatic substitution (SₙAr). The primary site for nucleophilic attack is identified as the C2 carbon, leading to the displacement of the fluoride leaving group. This reactivity is rationalized through an examination of substituent electronic effects and the stabilization of key reaction intermediates. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to strategically employ this versatile reagent in complex synthetic applications.
Part 1: Molecular Structure and Electronic Landscape
The reactivity of an aromatic compound is fundamentally governed by the electronic influence of its substituents. In this compound, the benzene ring is decorated with four substituents, each imparting a significant electronic perturbation.
The structure is as follows:
Caption: Structure of this compound.
Analysis of Substituent Electronic Effects
The net electronic effect of a substituent is a combination of inductive and resonance effects.[1]
-
Inductive Effect: This is the withdrawal or donation of electron density through the sigma (σ) bond framework, primarily driven by electronegativity.[1]
-
Resonance Effect: This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1]
The cumulative impact of these effects determines whether a group activates (donates electrons to) or deactivates (withdraws electrons from) the ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -COOH | C1 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strong Deactivator |
| -F | C2 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Net Deactivator |
| -CN | C4 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strong Deactivator |
| -NO₂ | C5 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Very Strong Deactivator |
The Synergistic Deactivation of the Aromatic Ring
The presence of three potent electron-withdrawing groups (-COOH, -CN, -NO₂) working in concert makes the aromatic ring exceptionally electron-poor (electrophilic).[2][3] While the fluorine atom donates some electron density via resonance, its powerful inductive effect due to high electronegativity results in a net withdrawal of electron density.[4][5] This profound deactivation has critical implications for the molecule's reactivity, effectively shutting down pathways that require a nucleophilic aromatic ring and strongly promoting pathways that involve nucleophilic attack on the ring.
Caption: Logical workflow from substituent effects to predicted reactivity.
Part 2: Nucleophilic Sites & Reactivity Towards Electrophiles
An electrophilic aromatic substitution (EAS) reaction involves the attack of the electron-rich π-system of the benzene ring on an electrophile.[6][7]
Why Electrophilic Aromatic Substitution is Unfavorable
As established, the aromatic ring of this compound is severely electron-deficient. An incoming electrophile (E⁺), which is by definition electron-seeking, will be strongly repelled by the overall positive character of the ring. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are hallmarks of benzene chemistry, are practically impossible under standard conditions for this molecule.[2][7][8] The electron-withdrawing groups destabilize the cationic carbocation intermediate (the arenium ion or σ-complex) that is central to the EAS mechanism, thereby raising the activation energy prohibitively high.[1][6]
Identification of Potential Nucleophilic Sites
While the ring as a whole is a poor nucleophile, we can analyze the directing effects of the substituents to predict the "least deactivated" position for a hypothetical electrophilic attack.
-
Ortho, Para-Directors (Activating or Weakly Deactivating): The fluorine atom (-F) directs incoming electrophiles to its ortho (C3) and para (C1, occupied) positions.[5]
-
Meta-Directors (Deactivating): The -COOH, -CN, and -NO₂ groups all direct incoming electrophiles to the positions meta to themselves.[8][9][10][11][12]
-
-COOH (at C1): Directs to C3 and C5.
-
-CN (at C4): Directs to C2 and C6.
-
-NO₂ (at C5): Directs to C1 and C3.
-
By collating these effects, the C3 position emerges as the focal point. It is meta to both the -COOH and -NO₂ groups and ortho to the resonance-donating -F group. This confluence of directing effects makes C3 the most electron-rich (or least electron-poor) carbon on the ring, and thus the most probable, albeit highly unlikely, site for electrophilic attack.
Other nucleophilic sites on the molecule include the oxygen atoms of the carboxyl and nitro groups, which possess lone pairs of electrons. Protonation or coordination of a Lewis acid at these sites is possible but does not constitute an aromatic substitution reaction.
Part 3: Electrophilic Sites & Reactivity Towards Nucleophiles (The Dominant Pathway)
The extreme electron-poor nature of the ring makes it an excellent electrophile, highly susceptible to attack by nucleophiles. This reactivity is primarily expressed through the Nucleophilic Aromatic Substitution (SₙAr) mechanism.[3][13]
The SₙAr mechanism is favored under two key conditions, both of which are met by this molecule:[13][14]
-
The presence of strong electron-withdrawing groups that can stabilize a negative charge.
-
The presence of a good leaving group (typically a halide).
Primary Electrophilic Site: C2 (SₙAr of Fluoride)
The most significant electrophilic site on the aromatic ring is the C2 carbon , which is bonded to the fluorine atom. Fluorine, despite its high electronegativity, is an excellent leaving group in SₙAr reactions.
The SₙAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[3]
-
Elimination: The aromaticity is restored as the leaving group (F⁻) is expelled.
The stability of the Meisenheimer complex is paramount. In this case, the negative charge developed during the nucleophilic attack is delocalized onto the oxygen atoms of the ortho carboxylic acid group and the nitrogen and oxygen atoms of the para cyano and nitro groups through resonance.[3][14] This extensive stabilization dramatically lowers the activation energy for the reaction, making the C2 position highly reactive towards nucleophiles.
Caption: Mechanism of SₙAr at the C2 position.
Other Electrophilic Sites
-
Carbonyl Carbon (C1): The carbon atom of the carboxylic acid group is electrophilic and can be attacked by strong nucleophiles, leading to derivatives like esters or amides. This is a standard carboxylic acid reaction, not an aromatic substitution.
-
Nitrile Carbon (C4): The carbon of the cyano group is also electrophilic and can undergo reactions such as hydrolysis to an amide or carboxylic acid under harsh conditions.
-
C3 and C6 Positions: These positions, being ortho and para to strong electron-withdrawing groups, are also electrophilic. They can be susceptible to attack by specific, highly reactive nucleophiles in a process known as Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is ultimately displaced.[15]
Part 4: Methodologies for Reactivity Analysis
Validating the predicted reactivity of this compound requires a combination of experimental protocols and computational modeling.
Experimental Protocol: Model SₙAr Reaction
This protocol describes a representative SₙAr reaction to confirm the reactivity at the C2 position.
Objective: To synthesize 4-Cyano-2-methoxy-5-nitrobenzoic acid via nucleophilic substitution of the fluorine atom with a methoxide nucleophile.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add sodium methoxide (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with 1M HCl until the pH is ~2-3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification & Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the substitution of fluorine with the methoxy group.
Caption: A streamlined experimental workflow for a model SₙAr reaction.
Computational Chemistry Workflow
Computational methods provide invaluable insight into the electronic structure and can predict reactive sites without the need for laboratory work.
Objective: To computationally model the reactivity of this compound using Density Functional Theory (DFT).
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Procedure:
-
Structure Optimization: Build the 3D structure of the molecule and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Electrostatic Potential (ESP) Mapping: Calculate the molecular electrostatic potential and map it onto the electron density surface. Regions of strong positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites.
-
Fukui Function Analysis: Calculate the condensed Fukui functions (fₖ⁺). The atoms with the largest values of fₖ⁺ are predicted to be the most susceptible to nucleophilic attack.[16]
-
Transition State Modeling: To rigorously compare reaction pathways (e.g., attack at C2 vs. C6), model the transition states for each pathway. The path with the lower activation energy barrier is the kinetically favored one.
Part 5: Summary and Applications
The reactivity of this compound is decisively governed by its highly electron-deficient aromatic core.
| Reactivity Type | Likelihood | Primary Site(s) | Justification |
| Electrophilic Attack | Extremely Low | C3 (hypothetical) | Severe ring deactivation by multiple EWGs. |
| Nucleophilic Attack | Very High | C2 (displacing -F) | Excellent leaving group; strong resonance stabilization of the Meisenheimer intermediate by ortho/para EWGs. |
| Moderate | Carbonyl C, Nitrile C | Standard functional group reactivity. |
This clear and predictable reactivity makes this compound a powerful and regioselective building block. By targeting the C2 position with a wide array of nucleophiles (O-, N-, S-, and C-based), chemists can readily introduce diverse functionalities. This strategy is frequently employed in the synthesis of complex pharmaceutical agents and advanced organic materials where precise control over molecular architecture is essential.
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Quora. (2018). How does the NO2 group deactivate the aromatic ring towards electrophilic substitution reaction? [Online forum post]. Available at: [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Cyano-2-fluoro-5-nitrobenzoic Acid
Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development
In the landscape of pharmaceutical development and fine chemical synthesis, a comprehensive understanding of a molecule's thermal stability is not merely an academic exercise but a critical component of process safety and drug substance quality. 4-Cyano-2-fluoro-5-nitrobenzoic acid, a highly functionalized aromatic carboxylic acid, presents a case study in the necessity of such rigorous evaluation. Its structure, featuring a nitro group, a cyano group, and a halogen substituent, suggests a complex thermal decomposition profile with the potential for significant energy release. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of the thermal stability and decomposition pathways of this and structurally related compounds. By synthesizing established analytical techniques with mechanistic insights, we aim to empower scientists to anticipate and mitigate thermal hazards, ensuring safer processes and stable products.
Physicochemical Properties and Structural Considerations
This compound is a multifaceted molecule where the interplay of its substituents dictates its reactivity and thermal behavior. The electron-withdrawing nature of the nitro (-NO₂), cyano (-CN), and fluoro (-F) groups significantly influences the electron density of the aromatic ring, thereby affecting its stability.[1] The presence of the nitro group, in particular, classifies it as an energetic material, demanding careful handling and a thorough understanding of its decomposition characteristics.[2][3][4]
| Property | Value/Information | Source |
| Molecular Formula | C₈H₃FN₂O₄ | N/A |
| Molecular Weight | 210.12 g/mol | N/A |
| Appearance | Expected to be a solid | [5] |
| Key Functional Groups | Carboxylic acid, Cyano, Fluoro, Nitro | N/A |
The relative positions of these functional groups are crucial. The ortho-fluoro substituent may influence the acidity of the carboxylic acid and participate in intramolecular interactions that could affect the decomposition pathway.[6]
Core Analytical Techniques for Thermal Stability Assessment
A multi-technique approach is essential for a comprehensive thermal hazard assessment. The following methods provide complementary information on the decomposition process.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is invaluable for determining the onset temperature of decomposition and the extent of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This technique is crucial for identifying exothermic or endothermic events, such as melting and decomposition, and quantifying the energy released or absorbed.[2][4][9][10] For nitroaromatic compounds, the decomposition is typically a significant exothermic event.[2][11]
Accelerating Rate Calorimetry (ARC)
ARC is a high-sensitivity adiabatic calorimeter that simulates a worst-case thermal runaway scenario by maintaining an adiabatic environment once an exothermic reaction is detected.[12][13][14][15] It provides critical data on the time to maximum rate of decomposition (TMR), self-heating rates, and pressure generation, which are essential for process safety and design.[15][16]
Experimental Protocols
The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of this compound.
TGA and DSC Analysis Workflow
Caption: TGA/DSC Experimental Workflow.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into an appropriate sample pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the sample pan in the instrument and equilibrate at 30°C. Purge with an inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.
-
Thermal Program: Ramp the temperature from 30°C to a final temperature (e.g., 400°C) at a controlled heating rate, typically 10°C/min.
-
Data Analysis: From the TGA curve, determine the onset temperature of decomposition (T_onset) and the percentage of mass loss. From the DSC curve, identify the melting point (endothermic peak) and the decomposition exotherm, from which the enthalpy of decomposition (ΔH_d) can be calculated.[11]
ARC Analysis Protocol
Caption: ARC "Heat-Wait-Search" Protocol.
Protocol:
-
Sample Preparation: A precisely weighed sample (typically 1-6 g) is loaded into a spherical metallic bomb, which is then sealed.[13]
-
Instrument Setup: The bomb is placed inside an adiabatic enclosure.
-
Heat-Wait-Search (HWS) Mode: The instrument heats the sample in small temperature steps (e.g., 5°C). After each step, it waits for thermal equilibrium and then searches for any self-heating.[13][16]
-
Adiabatic Tracking: If the rate of temperature rise exceeds a predefined threshold (typically 0.02 K/min), the instrument switches to adiabatic mode.[13][15] In this mode, the surrounding heaters match the sample temperature to prevent heat loss.
-
Data Acquisition: The temperature and pressure of the sample are continuously monitored until the reaction is complete.[15]
Expected Thermal Decomposition Profile and Mechanistic Insights
Initial Decomposition Steps: The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[3][17] However, the presence of other functional groups can lead to alternative or competing pathways. For nitrobenzoic acids, decarboxylation is a common fragmentation pathway upon heating.[11]
Influence of Substituents:
-
Nitro Group: The primary driver of the energetic decomposition.
-
Carboxylic Acid: Can undergo decarboxylation, releasing CO₂. The acidic proton can also participate in intramolecular reactions.
-
Cyano and Fluoro Groups: As electron-withdrawing groups, they increase the thermal stability of the aromatic ring to some extent by delocalizing electron density.[1]
Caption: Plausible Initial Decomposition Pathways.
Data Interpretation and Thermal Hazard Parameters
The data obtained from the aforementioned analytical techniques can be used to derive key thermal hazard parameters.
| Parameter | Description | Significance | Data Source |
| T_onset | Onset temperature of decomposition | Indicates the temperature at which thermal decomposition begins. | TGA, DSC |
| ΔH_d | Enthalpy of decomposition | The total energy released during decomposition. A high value indicates a significant thermal hazard. | DSC |
| TMR_ad | Adiabatic time to maximum rate | The time required for a self-heating reaction to reach its maximum rate under adiabatic conditions.[15][16] | ARC |
| T_D24 | Temperature of 24-hour adiabatic decomposition | The temperature at which the TMR is 24 hours, often used to define a maximum safe storage temperature.[16] | ARC |
A study on nitrobenzoic acid isomers showed that they exhibit significant exothermic behavior with decomposition heat values ranging from 327.05 to 1003.98 J/g.[2] The thermal stability of these isomers at elevated temperatures was found to follow the order: m-nitrobenzoic acid > o-nitrobenzoic acid > p-nitrobenzoic acid.[2][4][11]
Safety, Handling, and Storage Recommendations
Given the energetic nature of this compound, stringent safety protocols are imperative.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][20][21] Handle in a well-ventilated area, preferably within a fume hood.[19][20][21] Avoid creating dust.[19][21]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[20][22] Keep containers tightly closed.[22][23]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[20]
Conclusion: A Framework for Rational Risk Assessment
The thermal stability and decomposition of this compound are complex phenomena governed by the interplay of its functional groups. While specific experimental data for this compound is not publicly available, a robust understanding of its potential thermal hazards can be achieved through a systematic application of TGA, DSC, and ARC, guided by the established principles of thermal analysis for nitroaromatic compounds. The methodologies and interpretative frameworks presented in this guide provide a comprehensive approach to characterizing the thermal behavior of this and other energetic molecules, forming the foundation for rational risk assessment and the development of safe and robust chemical processes.
References
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Accelerating Rate Calorimeter | Thermal Hazard Technology. (n.d.). Retrieved January 19, 2026, from [Link]
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Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.). Retrieved January 19, 2026, from [Link]
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Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (n.d.). Retrieved January 19, 2026, from [Link]
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Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (n.d.). Retrieved January 19, 2026, from [Link]
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Accelerating Rate Calorimeter (ARC) - Belmont Scientific. (n.d.). Retrieved January 19, 2026, from [Link]
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Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. (n.d.). Retrieved January 19, 2026, from [Link]
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Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (n.d.). Retrieved January 19, 2026, from [Link]
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WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Substituent effects on the electronic structure and pKa of benzoic acid - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. (n.d.). Retrieved January 19, 2026, from [Link]
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Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
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Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved January 19, 2026, from [Link]
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Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Retrieved January 19, 2026, from [Link]
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A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Measurement of the Sensitization of Nitrocompounds by Amines using Differential Scanning Calorimetry - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Organic Compound Characterization & Quantification - Center for Applied Isotope Studies. (n.d.). Retrieved January 19, 2026, from [Link]
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Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? - Quora. (2017, August 30). Retrieved January 19, 2026, from [Link]
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Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. (2021, February 15). Retrieved January 19, 2026, from [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Retrieved January 19, 2026, from [Link]
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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analytical techniques for estimation of organic compounds | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]
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4-Cyano-2-fluorobenzoic acid Properties vs Temperature | Cp, Density, Viscosity. (n.d.). Retrieved January 19, 2026, from [Link]
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Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Differential Scanning Calorimeter | Shared Materials Instrumentation Facility. (n.d.). Retrieved January 19, 2026, from [Link]
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Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications. (n.d.). Retrieved January 19, 2026, from [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. (n.d.).
-
4-Chloro-2-fluoro-5-nitrobenzoic acid | C7H3ClFNO4 | CID 3774553 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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Methodological & Application
Topic: A Validated Multi-Step Synthesis of 4-Cyano-2-fluoro-5-nitrobenzoic Acid from Substituted Toluenes
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Cyano-2-fluoro-5-nitrobenzoic acid (CAS: 1003709-73-6) is a highly functionalized aromatic building block crucial for the synthesis of complex heterocyclic systems in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring an electron-withdrawing nitrile and nitro group alongside a nucleophilically active fluorine atom, makes it a versatile precursor for constructing novel molecular scaffolds.[3][4] This application note provides a detailed, three-step synthetic protocol starting from the commercially available 3-fluoro-4-methylaniline. The described pathway offers a logical and regiochemically controlled approach, proceeding through a Sandmeyer reaction, an electrophilic aromatic nitration, and a final benzylic oxidation. Each step is accompanied by in-depth procedural details, mechanistic insights, and critical process parameters to ensure reproducibility and high yield.
Overall Synthetic Strategy
The synthesis is designed to strategically install the required functional groups in a sequence that leverages their inherent directing effects to achieve the desired regiochemistry. The retrosynthetic analysis identifies 3-fluoro-4-methylaniline as an optimal starting material. The overall forward synthesis is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 3-Fluoro-4-methylbenzonitrile via Sandmeyer Reaction
Principle and Rationale
The Sandmeyer reaction is a reliable method for introducing a cyano group onto an aromatic ring by displacing a diazonium salt, which is generated in situ from a primary aromatic amine. This approach provides excellent regiochemical control, as the position of the cyano group is predetermined by the starting aniline. The use of a copper(I) cyanide catalyst is critical for the efficient conversion of the diazonium salt to the desired nitrile.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-Fluoro-4-methylaniline | 125.15 | 25.0 g | 0.20 |
| Concentrated HCl (37%) | 36.46 | 60 mL | ~0.72 |
| Sodium Nitrite (NaNO₂) | 69.00 | 14.5 g | 0.21 |
| Copper(I) Cyanide (CuCN) | 89.56 | 21.5 g | 0.24 |
| Potassium Cyanide (KCN) | 65.12 | 15.6 g | 0.24 |
| Deionized Water | 18.02 | As needed | - |
| Toluene | 92.14 | 200 mL | - |
Procedure:
-
Diazotization:
-
In a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-fluoro-4-methylaniline (25.0 g, 0.20 mol) and deionized water (100 mL).
-
Slowly add concentrated HCl (60 mL) while stirring. Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (14.5 g, 0.21 mol) in deionized water (50 mL) and add it dropwise to the aniline slurry over 30-45 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate 2 L flask, prepare the copper cyanide solution. Caution: Perform this step in a well-ventilated fume hood as KCN is highly toxic.
-
Dissolve copper(I) cyanide (21.5 g, 0.24 mol) and potassium cyanide (15.6 g, 0.24 mol) in deionized water (150 mL) with stirring. Warm gently if needed to facilitate dissolution, then cool to ~10 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution over ~1 hour. Vigorous nitrogen evolution will occur. Control the addition rate to manage foaming and maintain the reaction temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene (2 x 100 mL).
-
Combine the organic layers and wash with 1 M NaOH (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain 3-fluoro-4-methylbenzonitrile as a clear liquid.
-
Step 2: Regioselective Nitration of 3-Fluoro-4-methylbenzonitrile
Principle and Rationale
This step is the most critical for establishing the final substitution pattern. The regioselectivity of the electrophilic nitration is governed by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. Both groups cooperatively direct the incoming nitronium ion (NO₂⁺) to position 5, leading to the desired isomer with high selectivity.
Caption: Regiochemical control in the nitration step.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-Fluoro-4-methylbenzonitrile | 135.14 | 20.0 g | 0.148 |
| Concentrated H₂SO₄ (98%) | 98.08 | 80 mL | - |
| Fuming HNO₃ (90%) | 63.01 | 11.0 mL | ~0.22 |
| Ice | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
Procedure:
-
Reaction Setup:
-
In a 500 mL flask, cool concentrated sulfuric acid (80 mL) to 0 °C in an ice-salt bath.
-
Slowly add 3-fluoro-4-methylbenzonitrile (20.0 g, 0.148 mol) to the cold acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
-
Nitration:
-
Prepare the nitrating mixture by carefully adding fuming nitric acid (11.0 mL) to concentrated sulfuric acid (20 mL) in a separate beaker, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the substrate solution over 1 hour. Maintain the internal temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with stirring. A solid precipitate will form.
-
Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven at 40 °C. The product, 4-cyano-2-fluoro-5-nitrotoluene, is typically of sufficient purity for the next step. If needed, recrystallize from an ethanol/water mixture.
-
Step 3: Oxidation of 4-Cyano-2-fluoro-5-nitrotoluene
Principle and Rationale
The final step involves the oxidation of the benzylic methyl group to a carboxylic acid. The aromatic ring is highly electron-deficient due to the presence of the nitro and cyano groups, making the methyl group resistant to oxidation. Therefore, a strong oxidizing agent and harsh conditions are required. A classic and effective method is the use of sodium dichromate in sulfuric acid, which generates chromic acid in situ.[5][6][7]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 4-Cyano-2-fluoro-5-nitrotoluene | 180.13 | 18.0 g | 0.10 |
| Sodium Dichromate (Na₂Cr₂O₇·2H₂O) | 298.00 | 60.0 g | 0.20 |
| Concentrated H₂SO₄ (98%) | 98.08 | 100 mL | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup:
-
Caution: This reaction is exothermic and involves a hazardous Cr(VI) reagent. Perform in a robust reaction vessel within a fume hood.
-
In a 1 L flask fitted with a mechanical stirrer and reflux condenser, suspend sodium dichromate dihydrate (60.0 g, 0.20 mol) in deionized water (150 mL).
-
Add the 4-cyano-2-fluoro-5-nitrotoluene (18.0 g, 0.10 mol) to the slurry.
-
-
Oxidation:
-
With vigorous stirring, slowly and carefully add concentrated sulfuric acid (100 mL) via a dropping funnel. The initial addition will cause a significant exotherm, melting the toluene derivative. Control the addition rate to maintain a steady reflux.
-
Once the addition is complete and the initial exotherm has subsided, heat the mixture to a gentle boil for 1-2 hours to ensure complete oxidation. The color of the mixture will change from bright orange [Cr(VI)] to a murky green [Cr(III)].[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then carefully pour it into a beaker containing ice water (600 mL).
-
Collect the precipitated crude product by vacuum filtration.
-
To remove chromium salts, transfer the crude solid to a beaker and stir with 1 M H₂SO₄ (200 mL) for 30 minutes. Filter again and wash the solid with copious amounts of cold deionized water.
-
Dissolve the crude acid in a 5% aqueous sodium hydroxide solution and filter to remove any remaining chromium hydroxide.
-
Re-precipitate the product by acidifying the filtrate to pH 1-2 with concentrated HCl.
-
Collect the purified this compound by vacuum filtration, wash with cold water, and dry under vacuum.
-
Safety and Handling
-
General: All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Cyanides: Potassium cyanide (KCN) and copper(I) cyanide (CuCN) are extremely toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. Never acidify cyanide waste streams , as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing materials must be quenched and disposed of according to institutional safety protocols.
-
Acids and Oxidizers: Concentrated sulfuric and nitric acids are highly corrosive. Sodium dichromate is a strong oxidizer and a known carcinogen. Handle with extreme care and avoid contact. The oxidation reaction is highly exothermic and should be conducted with appropriate cooling and pressure-release measures in place.
References
- Maurya, S., Gurjar, M. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Semantic Scholar.
- BenchChem. (n.d.). A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid. BenchChem.
- Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.
- Unknown. (n.d.).
- Maurya, S. K., et al. (2003).
- BenchChem. (n.d.).
- Unknown. (n.d.). Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide.
-
Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 53. [Link]
- Google Patents. (2004). Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitrol benzyl alcohols, esters and/or ethers.
- Google Patents. (2008). Method for producing 2-fluorin-3-nitrotoluene.
- ChemicalBook. (n.d.). 2-Fluoro-4-nitrobenzoic acid synthesis.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- BenchChem. (n.d.). The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. BenchChem.
- World Intellectual Property Organization. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Amarante, G. W., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- BLD Pharm. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
- PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid.
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2643–2656.
- Krupková, S., et al. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds.
- Organic Chemistry Portal. (n.d.).
-
Song, F., et al. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. Journal of Organic Chemistry, 82(7), 3530–3537. [Link]
- Unknown. (2020). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
Sources
Application Note & Protocol: Regioselective Nitration of 4-Cyano-2-fluorobenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Nitrating Deactivated Aromatic Systems
The introduction of a nitro group onto an aromatic scaffold is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of novel therapeutics and functional materials. However, when the aromatic ring is substituted with multiple electron-withdrawing groups, as is the case with 4-Cyano-2-fluorobenzoic acid, the system becomes significantly deactivated towards electrophilic aromatic substitution. This deactivation presents a considerable synthetic challenge, often requiring carefully optimized conditions to achieve the desired regioselectivity and yield without promoting unwanted side reactions.
This document provides a comprehensive, field-proven protocol for the nitration of 4-Cyano-2-fluorobenzoic acid. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed step-by-step experimental procedure, and emphasize the critical safety protocols required for handling the potent reagents involved. This guide is designed to equip researchers with the necessary knowledge to confidently and safely perform this challenging but valuable synthetic transformation.
Theoretical Framework: Unraveling the Directing Effects
The regiochemical outcome of the nitration of 4-Cyano-2-fluorobenzoic acid is dictated by the interplay of the electronic effects of its three substituents: a cyano group (-CN), a fluorine atom (-F), and a carboxylic acid group (-COOH).
-
Electron-Withdrawing Groups (-COOH and -CN): The carboxylic acid and cyano groups are potent electron-withdrawing groups through both inductive and resonance effects.[1] Consequently, they are strongly deactivating and act as meta-directors in electrophilic aromatic substitution.[2][3][4] This is because they destabilize the cationic intermediate (the sigma complex) when the electrophile attacks the ortho or para positions.
-
The Duality of Fluorine: The fluorine atom exhibits a dual electronic nature. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring.[5] However, it also possesses lone pairs of electrons that can be donated into the aromatic pi-system via resonance (+M effect), which would direct an incoming electrophile to the ortho and para positions.[6] For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation but with ortho, para-direction.[4]
Predicting the Outcome:
In the case of 4-Cyano-2-fluorobenzoic acid, the powerful meta-directing influence of the -COOH and -CN groups, coupled with the overall deactivation of the ring, are the dominant factors. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the position that is least destabilized. The most likely position for nitration is C5, which is meta to the carboxylic acid, ortho to the fluorine, and meta to the cyano group. This prediction is supported by the commercial availability of 4-Cyano-2-fluoro-5-nitrobenzoic acid.[7]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the controlled nitration of 4-Cyano-2-fluorobenzoic acid on a laboratory scale.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example |
| 4-Cyano-2-fluorobenzoic acid | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Fuming Nitric Acid (HNO₃) | ≥90% | MilliporeSigma |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Deionized Water (H₂O) | ||
| Ice | ||
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | |
| Brine (Saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) |
Reaction Workflow Diagram
Caption: Workflow for the nitration of 4-Cyano-2-fluorobenzoic acid.
Detailed Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Acid Preparation: Carefully add 20 mL of concentrated sulfuric acid to the reaction flask. Begin stirring and cool the acid to 0 °C.
-
Substrate Addition: In a separate beaker, dissolve 2.0 g of 4-Cyano-2-fluorobenzoic acid in 10 mL of dichloromethane. Slowly add this solution to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitration: Cool the reaction mixture back down to 0-5 °C. Add 1.5 mL of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 0 and 5 °C. The reaction is highly exothermic, so slow addition is critical.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Prepare a beaker with 100 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. A precipitate should form.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Safety First: A Non-Negotiable Imperative
Nitration reactions are inherently hazardous and demand the utmost respect for safety protocols.
-
Corrosive and Oxidizing Hazards: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns upon contact.[8][9] They are also strong oxidizing agents that can react violently with organic materials.[10]
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[8][11]
-
Toxic Fumes: Nitric acid fumes and nitrogen oxides produced during the reaction are highly toxic upon inhalation.[8][12]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a full-face shield, safety goggles, and a flame-retardant lab coat.[8][12]
-
Fume Hood: All operations must be conducted within a certified chemical fume hood to prevent the inhalation of toxic vapors.[8][10]
-
Controlled Addition: The addition of reagents, particularly the nitrating agent, must be slow and controlled, with continuous monitoring of the reaction temperature.
-
Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible. Have appropriate spill kits (containing a neutralizer like sodium bicarbonate) available.[9]
Reaction Mechanism Visualization
Caption: Mechanism of electrophilic aromatic nitration.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the synthesis of this compound. By understanding the underlying principles of electrophilic aromatic substitution and adhering strictly to the detailed experimental and safety procedures, researchers can successfully navigate the challenges of nitrating this deactivated aromatic system. The resulting product serves as a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and materials science industries.
References
-
Vedantu. Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE. [Link]
-
Filo. Electrophilic nitration of benzoic acid predominantly yields 3-nitrobenzo.... [Link]
-
YouTube. Nitration reaction safety. (2024-06-06). [Link]
-
Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
-
ChemTalk. Directing Effects. [Link]
-
ACS Publications. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]
-
East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03). (2022-12-16). [Link]
-
Study.com. Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid?. [Link]
-
YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023-01-15). [Link]
-
University of California, Riverside. SAFE USE OF NITRIC ACID. [Link]
-
ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016-10-05). [Link]
-
University of Washington. NITRIC ACID SAFETY. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]
-
Coconote. Substituents and Directing Effects. (2025-09-19). [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
- Google Patents.
- Google Patents.
- Google Patents. Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
- Google Patents.
-
WIPO. WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]
Sources
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- 2. Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE [vedantu.com]
- 3. Electrophilic nitration of benzoic acid predominantly yields 3-nitrobenzo.. [askfilo.com]
- 4. coconote.app [coconote.app]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 7. 1003709-73-6|this compound|BLD Pharm [bldpharm.com]
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- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.washington.edu [ehs.washington.edu]
Application Notes and Protocols for the Solid-Phase Synthesis Applications of 4-Cyano-2-fluoro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds with diverse functionalization capabilities is paramount. 4-Cyano-2-fluoro-5-nitrobenzoic acid emerges as a promising reagent for solid-phase synthesis, offering a unique combination of reactive sites for the construction of complex chemical libraries. Its aromatic core is highly activated by three distinct electron-withdrawing groups—nitro, cyano, and carboxylic acid—making it an exceptional substrate for a variety of chemical transformations.
This document serves as a technical guide for the effective utilization of this compound in solid-phase organic synthesis (SPOS). While specific, experimentally validated protocols for this particular molecule are not yet broadly published, the following application notes are grounded in established principles of solid-phase chemistry and the known reactivity of analogous compounds. These protocols represent a robust starting point for researchers looking to incorporate this versatile building block into their synthetic workflows.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is essential before its implementation in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 1003709-73-6 | |
| Molecular Formula | C₈H₃FN₂O₄ | |
| Molecular Weight | 210.12 g/mol | |
| Appearance | Pale yellow to yellow solid (typical for nitroaromatic compounds) | General knowledge |
| Storage | Sealed in a dry, room temperature environment |
Safety and Handling:
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar nitroaromatic compounds indicate that it should be handled with care.
-
Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Some nitroaromatic compounds are suspected of causing genetic defects or cancer.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily dictated by the electronic nature of its substituents. The nitro (-NO₂) and cyano (-CN) groups are powerful electron-withdrawing groups, which, along with the carboxylic acid (-COOH), significantly reduce the electron density of the aromatic ring. This electron deficiency has two major consequences for synthetic applications:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated towards displacement by nucleophiles. The electron-withdrawing groups, particularly those ortho and para to the fluorine, stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. This makes the fluorine an excellent leaving group in SNAr reactions.
-
Carboxylic Acid Functionalization: The carboxylic acid group serves as the primary attachment point to a solid support, typically through the formation of an ester or amide bond with a suitable linker on the resin.
This dual reactivity allows for a powerful synthetic strategy: the molecule can first be anchored to a solid support via its carboxylic acid, and the resin-bound scaffold can then be further diversified through nucleophilic substitution of the fluorine atom.
Experimental Protocols
The following protocols are designed to guide the user through the key steps of utilizing this compound in solid-phase synthesis.
Protocol 1: Loading onto Wang Resin
Wang resin is a popular choice for solid-phase synthesis when the final product is desired as a carboxylic acid, as it is cleavable under moderately acidic conditions (e.g., with trifluoroacetic acid). The loading process involves an esterification reaction between the carboxylic acid of the title compound and the hydroxyl groups of the Wang resin.
Materials:
-
This compound
-
Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g substitution)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10-15 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (420 mg, 2.0 mmol, 2.0 equiv.) in a minimal amount of anhydrous DMF (~5 mL). Add DMAP (24.4 mg, 0.2 mmol, 0.2 equiv.).
-
Activation and Coupling: To the solution from step 2, add DIC (312 µL, 2.0 mmol, 2.0 equiv.). Allow the mixture to pre-activate for 10 minutes at room temperature.
-
Loading: Drain the DCM from the swollen resin and add the activated solution from step 3. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (10 mL) to the resin and agitate for 1 hour.
-
Final Wash and Drying: Wash the resin as in step 5. Dry the resin under high vacuum to a constant weight.
Monitoring the Reaction: The progress of the loading can be monitored qualitatively by taking a small sample of the resin, washing it thoroughly, and performing a test cleavage followed by LC-MS analysis of the supernatant. Quantitative loading can be determined using methods such as the Fmoc cleavage test if an Fmoc-protected amino acid is used as a test molecule.
Caption: On-resin nucleophilic aromatic substitution (SNAr) reaction.
Protocol 3: Cleavage from Wang Resin
The final step is to release the synthesized molecule from the solid support. For Wang resin, this is typically achieved with trifluoroacetic acid (TFA).
Materials:
-
Product-loaded resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry, product-loaded resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate at room temperature for 1-2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (10 times the volume of the filtrate) with vigorous stirring.
-
Isolation: Collect the precipitated product by filtration or centrifugation. Wash the solid product with cold diethyl ether.
-
Drying: Dry the final product under high vacuum.
Illustrative Data (Hypothetical):
| Step | Starting Material | Key Reagents | Expected Outcome | Typical Yield |
| Loading | Wang Resin (1.0 g, 1.0 mmol/g) | This compound, DIC, DMAP | Loaded Resin | 0.7-0.9 mmol/g |
| SNAr | Loaded Resin (0.5 g, ~0.4 mmol) | Benzylamine, DIPEA | Benzylamino-substituted resin | >95% conversion |
| Cleavage | Product Resin (~0.5 g) | TFA, TIS | Purified final product | 80-95% |
Conclusion
This compound represents a highly versatile and promising building block for solid-phase organic synthesis. Its trifunctional nature allows for stable anchoring to a solid support, followed by efficient diversification through nucleophilic aromatic substitution. The protocols outlined in this guide, while based on established chemical principles rather than specific validated examples for this molecule, provide a comprehensive and reliable framework for researchers to begin exploring its utility in their own combinatorial and targeted synthesis programs. As with any new reagent, careful optimization of reaction conditions and diligent monitoring of reaction progress are key to achieving successful outcomes.
References
-
Pharmaffiliates. This compound. [Link]
-
PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubChem. 4-Chloro-2-fluoro-5-nitrobenzoic acid. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Chemsrc. 2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7. [Link]
-
Aapptec Peptides. Cleavage from Wang Resin. [Link]
-
The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
ResearchGate. Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]
-
Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
-
Reddit. Steglich Esterification with EDC. [Link]
-
ResearchGate. TFA cleavage of DSIP synthesis on a Wang resin.. [Link]
-
National Institutes of Health. Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]
-
ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]
-
University of Southampton. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]
-
National Institutes of Health. Interrupted SNAr-Alkylation Dearomatization. [Link]
-
Ingenta Connect. Analytical Methods for Solid Phase Peptide Synthesis. [Link]
-
Spiral. Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. [Link]
-
ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]
-
Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. [Link]
-
JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]
- Carl ROTH.
Application Notes and Protocols: Strategic Amide Bond Formation Utilizing 4-Cyano-2-fluoro-5-nitrobenzoic Acid
Introduction: The Strategic Advantage of 4-Cyano-2-fluoro-5-nitrobenzoic Acid in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture, prevalent in a vast array of pharmaceuticals.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a reaction of paramount importance.[1] However, the direct condensation of these two functionalities is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[2][3][4] This necessitates the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1][2]
This compound (C₈H₃FN₂O₄, MW: 210.12 g/mol ) is a highly functionalized benzoic acid derivative that presents unique opportunities and challenges in amide bond formation.[5][6] Its electron-deficient aromatic ring, substituted with three distinct electron-withdrawing groups (cyano, fluoro, and nitro), significantly influences the reactivity of the carboxylic acid moiety. This heightened electrophilicity of the carboxyl carbon can be strategically leveraged for efficient amide coupling, even with weakly nucleophilic or sterically hindered amines. However, this same electronic profile necessitates careful selection of coupling reagents and reaction conditions to avoid potential side reactions and ensure high yields of the desired amide product.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in amide bond formation. We will delve into the mechanistic principles, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization strategies.
Mechanistic Considerations: The "Why" Behind the Protocol
The successful formation of an amide bond hinges on the activation of the carboxylic acid.[1][2] Direct reaction between a carboxylic acid and an amine is generally unfavorable at ambient temperatures due to the acid-base reaction that forms a stable salt.[3][4] To overcome this, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl group towards nucleophilic attack by the amine.
The electron-withdrawing nature of the cyano, fluoro, and nitro groups on the aromatic ring of this compound makes the carboxyl group more acidic and the carbonyl carbon more electrophilic. While this inherent reactivity is advantageous, it also means that the choice of coupling agent and conditions is critical.
Common Coupling Strategies and Their Applicability:
-
Carbodiimides (DCC, EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[2][4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then readily attacked by the amine to form the amide, with the urea derivative as a byproduct.[7] For electron-deficient substrates like this compound, carbodiimide-mediated couplings are often efficient.[8][9] The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization in chiral substrates.
-
Phosphonium and Aminium/Uronium Salts (PyBOP, HATU): These reagents, such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), are highly effective coupling agents, particularly for challenging couplings involving sterically hindered or electron-poor amines.[1] They react with the carboxylic acid to form an activated ester, which then reacts with the amine. These reagents often lead to faster reaction times and higher yields with minimal side products.
The general mechanism for amide bond formation using a coupling reagent can be visualized as follows:
Caption: Generalized workflow for amide bond formation.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific amine substrate.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable starting point for a wide range of primary and secondary amines. The use of HOBt helps to improve efficiency and minimize side reactions.[8]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 210.12 | 1.0 | 1.0 |
| Amine (R-NH₂) | - | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 1.2 | 1.2 |
| HOBt·H₂O | 153.14 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
| Dichloromethane (DCM) | - | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HOBt·H₂O (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.2 M concentration with respect to the carboxylic acid).
-
Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired amide.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly useful for challenging couplings, including those with electron-deficient anilines or sterically demanding amines.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 210.12 | 1.0 | 1.0 |
| Amine (R-NH₂) | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
| Ethyl acetate (EtOAc) | - | - | - |
| 1M aqueous hydrochloric acid (HCl) | - | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Reaction times are typically shorter with HATU compared to EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the pure amide.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Ensure all reagents and solvents are anhydrous. - Increase the equivalents of the coupling reagent and base. - Switch to a more powerful coupling reagent like HATU. |
| Low nucleophilicity of the amine. | - Increase the reaction temperature (e.g., to 40-50 °C). - Increase the reaction time. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Extend the reaction time and monitor by LC-MS. - Gently heat the reaction mixture. |
| Inefficient coupling reagent. | - Consider using a different class of coupling reagent (e.g., phosphonium-based). | |
| Formation of Side Products | Racemization (for chiral amines). | - Add HOBt or a similar additive if using a carbodiimide. - Perform the reaction at lower temperatures (0 °C to RT). |
| Reaction with other functional groups. | - Protect sensitive functional groups on the amine substrate prior to coupling. |
Conclusion
This compound is a valuable building block for the synthesis of complex amides in drug discovery and development. Its electron-deficient nature provides a unique reactivity profile that can be harnessed for efficient amide bond formation. The protocols outlined in these application notes, utilizing standard coupling reagents such as EDC/HOBt and HATU, provide robust methods for the synthesis of a diverse range of amide derivatives. Careful consideration of the reaction mechanism and potential challenges will enable researchers to successfully incorporate this versatile reagent into their synthetic strategies.
References
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Is DCC Coupling In Amide Bond Formation? Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]
-
ResearchGate. (2023). Literature methods for the amide bond formation and this work. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. 1003709-73-6|this compound|BLD Pharm [bldpharm.com]
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- 7. youtube.com [youtube.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Reduction of 4-Cyano-2-fluoro-5-nitrobenzoic acid
Introduction
The selective reduction of the nitro group in polysubstituted aromatic compounds is a cornerstone transformation in the synthesis of pharmaceutical intermediates and other fine chemicals. The target molecule, 4-Cyano-2-fluoro-5-nitrobenzoic acid, presents a significant chemoselectivity challenge due to the presence of three distinct functional groups susceptible to reduction or other transformations: a nitro group, a cyano group, and a carboxylic acid. The successful conversion to 4-Cyano-2-fluoro-5-aminobenzoic acid is paramount for subsequent synthetic steps and requires a carefully chosen reduction methodology to avoid unwanted side reactions such as the reduction of the nitrile or carboxylic acid, or dehalogenation.
This comprehensive guide provides detailed application notes and validated protocols for the selective reduction of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a rationale for the experimental choices, ensuring both high yield and purity of the desired product.
Strategic Considerations for Chemoselective Nitro Reduction
The primary challenge in the reduction of this compound lies in the preservation of the cyano and carboxylic acid functionalities. Many common reducing agents can also affect these groups. Therefore, the choice of the reducing system is critical. The following diagram outlines the decision-making process for selecting an appropriate reduction strategy.
Caption: Decision workflow for selecting a reduction method.
Recommended Protocols
Based on extensive literature review and empirical evidence, two primary protocols are recommended for the selective reduction of this compound. The choice between them will depend on the scale of the reaction, available equipment, and desired purity profile.
Protocol 1: Iron Powder in Acetic Acid - A Robust and Scalable Method
This method is highly effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[1] Iron is an inexpensive and readily available reducing agent, and the reaction conditions are relatively mild, making it suitable for both laboratory and pilot-plant scale.[1]
Reaction Scheme:
Caption: Reduction of this compound using Iron in Acetic Acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) |
| This compound | 139038-03-4 | 210.12 | 2.10 g (10.0 mmol) |
| Iron powder (<325 mesh) | 7439-89-6 | 55.85 | 3.35 g (60.0 mmol) |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For neutralization |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |
| Celite® | 61790-53-2 | N/A | For filtration |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add this compound (2.10 g, 10.0 mmol) and glacial acetic acid (50 mL).
-
Addition of Iron: To the stirred suspension, add iron powder (3.35 g, 60.0 mmol) portion-wise over 15 minutes. The addition is exothermic, and the internal temperature should be monitored.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Cyano-2-fluoro-5-aminobenzoic acid.
Causality Behind Experimental Choices:
-
Iron in Acetic Acid: This system provides a source of protons (from acetic acid) and electrons (from iron) for the reduction of the nitro group. The mildly acidic conditions are sufficient to facilitate the reduction without promoting the hydrolysis of the nitrile group.
-
Excess Iron: A significant excess of iron is used to ensure the complete reduction of the starting material and to compensate for any iron that may be oxidized by air.
-
Celite® Filtration: This step is crucial for the efficient removal of fine iron particles and insoluble iron salts, which can complicate the subsequent extraction process.
Protocol 2: Stannous Chloride Dihydrate - A Milder Alternative for Lab-Scale Synthesis
Stannous chloride (SnCl₂) is a classic and effective reagent for the reduction of aromatic nitro compounds.[2] The reaction is typically carried out in an alcoholic solvent and offers good chemoselectivity. However, the work-up can be more challenging due to the formation of tin salts.[3]
Reaction Scheme:
Caption: Reduction using Stannous Chloride Dihydrate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 5 mmol scale) |
| This compound | 139038-03-4 | 210.12 | 1.05 g (5.0 mmol) |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 5.64 g (25.0 mmol) |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| 10% Sodium Hydroxide Solution | N/A | N/A | For neutralization |
| Celite® | 61790-53-2 | N/A | For filtration (optional) |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.05 g, 5.0 mmol) in ethanol (50 mL).
-
Addition of Stannous Chloride: Add stannous chloride dihydrate (5.64 g, 25.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and cool the flask in an ice bath.
-
Slowly add 10% aqueous sodium hydroxide solution with vigorous stirring until the pH is basic (pH > 10). A thick white precipitate of tin salts will form.
-
Extract the product with several portions of ethyl acetate. The tin salts can make phase separation difficult; filtration through a pad of Celite® may be necessary.[3]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization as described in Protocol 1.
Causality Behind Experimental Choices:
-
Stannous Chloride: SnCl₂ is a mild reducing agent that is highly selective for the nitro group. The reaction proceeds through a series of electron transfer steps.
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the reagent, and its boiling point allows for a convenient reaction temperature.
-
Basic Work-up: The addition of a strong base is necessary to precipitate the tin salts as hydroxides, allowing for the extraction of the free amine product.[4]
Analytical Monitoring
Consistent and accurate monitoring of the reaction is crucial for determining the reaction endpoint and ensuring the formation of the desired product.
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 1%) to improve the spot shape of the carboxylic acids.
-
Visualization: UV light (254 nm). The starting material will be more conjugated and should have a different Rf value than the product.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV detector at a wavelength where both the starting material and product absorb (e.g., 254 nm).
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Iron Powder: Finely divided iron powder can be flammable. Avoid creating dust clouds.
-
Acetic Acid: Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Stannous Chloride: Stannous chloride is corrosive and can cause skin and eye irritation.
-
Exothermic Reactions: The addition of reducing agents can be exothermic. Add reagents slowly and with adequate cooling if necessary.
Conclusion
The selective reduction of the nitro group in this compound can be achieved with high efficiency and selectivity using either iron in acetic acid or stannous chloride in ethanol. The choice of method will depend on the specific requirements of the synthesis. The iron-based protocol is generally preferred for its scalability, cost-effectiveness, and more straightforward work-up. Careful monitoring of the reaction and adherence to safety protocols are essential for a successful outcome.
References
-
ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from [Link]
-
Longdom Publishing. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Retrieved from [Link]
- Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids.
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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ResearchGate. (2013, July 2). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? Retrieved from [Link]
- Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
-
RSC Publishing. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). analytical methods. Retrieved from [Link]
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Taylor & Francis Online. (2006, November 9). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES. Retrieved from [Link]
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Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]
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Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
-
National Institutes of Health. (2020, January 22). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
SAGE Journals. (2025, August 7). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
ResearchGate. (1967, October). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography. Retrieved from [Link]
-
ResearchGate. (2025, September 18). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Retrieved from [Link]
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Patentscope. (n.d.). WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]
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SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
ACS Omega. (2024, July 25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
National Institutes of Health. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]
-
RSC Publishing. (2024, September 10). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, September 17). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]
-
CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]
-
PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
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Nucleophilic aromatic substitution reactions of 4-Cyano-2-fluoro-5-nitrobenzoic acid
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Cyano-2-fluoro-5-nitrobenzoic Acid
Authored by a Senior Application Scientist
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the demand for highly functionalized molecular scaffolds is incessant. This compound emerges as a preeminent building block, engineered for versatility and reactivity. Its architecture is a textbook example of a substrate primed for nucleophilic aromatic substitution (SNAr). The aromatic ring is severely electron-deficient, a condition deliberately imposed by the synergistic electron-withdrawing effects of the nitro (-NO₂) group and the cyano (-CN) group. These groups are strategically positioned ortho and para to the fluorine atom, maximizing the activation for nucleophilic attack. This, combined with the presence of fluorine—an exceptionally effective leaving group in SNAr contexts—and a carboxylic acid handle for subsequent modifications, makes this molecule a powerful tool for constructing complex molecular entities.[1][2]
This guide provides a comprehensive overview of the mechanistic underpinnings, practical applications, and detailed protocols for leveraging the synthetic potential of this compound.
The Mechanism of Action: An Addition-Elimination Pathway
The SNAr reaction is fundamentally different from the more familiar SN1 and SN2 reactions. It proceeds via a two-step mechanism known as the addition-elimination pathway.[1] The reaction is not concerted; instead, it involves the formation of a discrete, negatively charged intermediate.[3][4]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction initiates with the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This is the slow, rate-determining step of the reaction.[3][4] The potent electron-withdrawing nitro and cyano groups polarize the C-F bond and stabilize the incoming negative charge. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The stability of this complex is crucial, as the negative charge is effectively delocalized onto the oxygen atoms of the nitro group and the nitrogen of the cyano group.
Step 2: Elimination of the Leaving Group and Rearomatization In the second, much faster step, the leaving group—in this case, the fluoride ion—is expelled. This process restores the aromaticity of the ring, yielding the final substituted product.
A key insight into SNAr reactions is the surprising efficacy of fluorine as a leaving group, which contrasts sharply with its poor leaving group ability in aliphatic substitution. In SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[3] Fluorine's high electronegativity most effectively polarizes the carbon atom it is attached to, making it highly electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate-limiting step.[4][5] For one studied reaction, fluorine as the leaving group was observed to be 3300 times faster than iodine.[3]
// Reactants
sub [label=<
this compound
nu [label="Nu:", fontsize=16];
// Meisenheimer Complex
meisenheimer [label=<
Meisenheimer Complex
(Resonance Stabilized)
// Product
prod [label=<
Substituted Product
f_ion [label="F⁻", fontsize=16];
// Arrows and Labels sub -> meisenheimer [label=" + Nu⁻\n(Slow, RDS)", fontsize=10]; meisenheimer -> sub [label="k-1", dir=back, fontsize=10]; meisenheimer -> prod [label=" - F⁻\n(Fast)", fontsize=10]; prod -> f_ion [style=invis]; // for layout
{rank=same; sub; nu;} {rank=same; prod; f_ion;} }
Caption: Workflow for SNAr reaction optimization.
Conclusion
This compound is a highly activated and synthetically useful substrate for nucleophilic aromatic substitution reactions. The strategic placement of powerful electron-withdrawing groups renders the fluorine atom exceptionally labile to displacement by a wide range of nucleophiles. By understanding the underlying addition-elimination mechanism and employing the robust protocols outlined in this guide, researchers in drug development and materials science can effectively utilize this building block to construct complex and valuable molecules. Adherence to proper safety protocols is essential when handling this reactive and potentially hazardous compound.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (2019). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). S N Ar reactions of 2,4-difluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Phystech. (n.d.). The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Cyano-2-fluoro-5-nitrobenzoic Acid
Introduction: Strategic Use of a Versatile Building Block in Kinase Inhibitor Synthesis
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] The strategic design of these inhibitors often relies on the use of highly functionalized building blocks that enable the construction of complex molecular architectures with desired pharmacological properties.
4-Cyano-2-fluoro-5-nitrobenzoic acid is a key starting material in the synthesis of a variety of pharmacologically active compounds.[2] Its unique trifunctionalized aromatic ring, featuring a carboxylic acid, a cyano group, and a nitro group, along with a highly activated fluorine atom, makes it an exceptionally versatile scaffold for the synthesis of kinase inhibitors. The electron-withdrawing nature of the cyano and nitro groups significantly activates the fluorine atom for nucleophilic aromatic substitution (SNAr), providing a robust method for introducing diverse amine-containing fragments.[3] Subsequent chemical modifications of the nitro and carboxylic acid functionalities allow for the construction of various heterocyclic cores common in many kinase inhibitor pharmacophores. This application note provides a comprehensive guide to the synthesis of kinase inhibitors using this compound, with a focus on the synthesis of a representative Bruton's Tyrosine Kinase (BTK) inhibitor scaffold.
Chemical Properties and Safety Information
A clear understanding of the chemical properties and safety precautions for this compound is crucial before its use in any synthetic protocol.
| Property | Value |
| CAS Number | 1003709-73-6 |
| Molecular Formula | C₈H₃FN₂O₄ |
| Molecular Weight | 210.12 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Safety Precautions: this compound is an irritant.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds
The overall synthetic strategy for constructing kinase inhibitors from this compound typically involves a three-stage process. This modular approach allows for the introduction of diversity at different points in the synthesis, facilitating the exploration of structure-activity relationships (SAR).
Caption: A three-stage synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative kinase inhibitor scaffold targeting Bruton's Tyrosine Kinase (BTK).
Stage 1: Nucleophilic Aromatic Substitution (SNAr) for Core Assembly
The first and most critical step is the SNAr reaction, where the fluorine atom of this compound is displaced by a primary or secondary amine. The choice of the amine is crucial as this moiety often interacts with the hinge region of the kinase. For this example, we will use (R)-3-aminopiperidine, a common fragment in BTK inhibitors.
Protocol 1: Synthesis of (R)-2-(3-aminopiperidin-1-yl)-4-cyano-5-nitrobenzoic acid
Caption: Reduction of the nitro group to an amine.
Materials:
| Reagent | Molecular Weight | Moles | Equivalents |
| (R)-2-(3-aminopiperidin-1-yl)-4-cyano-5-nitrobenzoic acid | 290.28 g/mol | 5 mmol | 1.0 |
| Iron powder | 55.85 g/mol | 25 mmol | 5.0 |
| Ammonium chloride | 53.49 g/mol | 25 mmol | 5.0 |
| Ethanol | 46.07 g/mol | - | - |
| Water | 18.02 g/mol | - | - |
Procedure:
-
To a suspension of the nitro compound (1.0 eq) in a mixture of ethanol and water (1:1, 50 mL), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Expertise & Experience: The reduction of aromatic nitro groups in the presence of other reducible functionalities like a cyano group can be challenging. Catalytic hydrogenation with Pd/C is often effective but can sometimes lead to the reduction of the nitrile. [5]The use of iron in the presence of a mild acid source like ammonium chloride is a classic and reliable method for the selective reduction of nitro groups. [6]
Stage 3: Amide Coupling and Cyclization to form the Kinase Inhibitor Core
The final stage involves the formation of the heterocyclic core of the kinase inhibitor. This is typically achieved through an amide coupling reaction followed by a cyclization step. For the synthesis of a BTK inhibitor, this often involves the formation of a pyrazolo[3,4-d]pyrimidinone core.
Protocol 3: Synthesis of a Representative BTK Inhibitor Scaffold
Caption: Final amide coupling and cyclization steps.
Materials:
| Reagent | Molecular Weight | Moles | Equivalents |
| (R)-2-(3-aminopiperidin-1-yl)-4-cyano-5-aminobenzoic acid | 260.29 g/mol | 2 mmol | 1.0 |
| Acryloyl chloride | 90.51 g/mol | 2.2 mmol | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 4 mmol | 2.0 |
| Dichloromethane (DCM) | 84.93 g/mol | - | - |
Procedure:
-
Suspend the diamino acid (1.0 eq) in anhydrous DCM (20 mL) and cool the mixture to 0 °C.
-
Add DIPEA (2.0 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion of the amide formation, add a suitable base (e.g., DBU or K₂CO₃) to promote the intramolecular cyclization. The reaction may require heating.
-
After the cyclization is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Expertise & Experience: The acylation of the more nucleophilic aniline in the presence of the piperidine amine is generally selective under these conditions. The final intramolecular cyclization is a Michael addition of the aniline onto the acrylamide, followed by tautomerization to form the stable pyrimidinone ring. This type of cyclization is a common strategy in the synthesis of many kinase inhibitors, including the approved BTK inhibitor ibrutinib. [7]
Structure-Activity Relationship (SAR) Insights
The synthetic route outlined above allows for the systematic exploration of the structure-activity relationship of the resulting kinase inhibitors.
-
The Amine Side Chain: The nature of the amine introduced in Stage 1 is critical for kinase binding and selectivity. Modifications to the piperidine ring, such as substitution or replacement with other cyclic or acyclic amines, can significantly impact the inhibitor's potency and pharmacokinetic properties.
-
The Acrylamide Moiety: The acrylamide group in the final inhibitor is often a "warhead" that forms a covalent bond with a cysteine residue in the active site of certain kinases, such as BTK, leading to irreversible inhibition. [8]Modifying this group can alter the mode of inhibition from irreversible to reversible.
-
The Benzonitrile Scaffold: The cyano and carboxamide groups on the core scaffold also play important roles in binding to the kinase active site through hydrogen bonding and other interactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique substitution pattern allows for a modular and efficient synthetic approach to a wide range of inhibitor scaffolds. The protocols and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to design and synthesize novel kinase inhibitors for the treatment of various diseases.
References
- WO2014082598A1 - Inhibitors of bruton's tyrosine kinase - Google P
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. (URL: [Link])
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. (URL: [Link])
- US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - NIH. (URL: [Link])
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
-
Synthesis of 4-amino-3-nitrobenzonitrile - PrepChem.com. (URL: [Link])
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])
- CN101857565A - Preparation method of 3-amino-4-piperidone and corresponding derivative thereof - Google P
-
The Development of BTK Inhibitors: A Five-Year Update - ResearchGate. (URL: [Link])
-
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed. (URL: [Link])
-
Regioselective nitro group substitution. synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones - ResearchGate. (URL: [Link])
-
The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. (URL: [Link])
-
Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed. (URL: [Link])
- US9284258B2 - Process for the reduction of nitro derivatives to amines - Google P
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Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - NIH. (URL: [Link])
-
The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino} - PubMed. (URL: [Link])
-
Reduction of nitro compounds - Wikipedia. (URL: [Link])
-
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors | Request PDF - ResearchGate. (URL: [Link])
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Application Notes and Protocols: The Strategic Use of 4-Cyano-2-fluoro-5-nitrobenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-Cyano-2-fluoro-5-nitrobenzoic acid. This document provides an in-depth exploration of its chemical reactivity and presents a detailed, plausible protocol for its application in the synthesis of a key intermediate for a leading anti-cancer agent.
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
This compound is a highly functionalized aromatic compound poised for significant applications in the synthesis of complex pharmaceutical molecules. Its unique arrangement of four distinct functional groups—a carboxylic acid, a cyano group, a nitro group, and a fluorine atom—on a single benzene ring makes it an exceptionally versatile starting material. Each of these groups offers a handle for a wide range of chemical transformations, allowing for the strategic and regioselective construction of intricate molecular architectures common in modern APIs.
The strategic placement of the electron-withdrawing nitro and cyano groups, ortho and para to the fluorine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1] This makes the fluorine atom an excellent leaving group, facilitating the introduction of various nucleophiles. Furthermore, the nitro group can be selectively reduced to an amine, opening pathways for the construction of heterocyclic systems or for amide bond formation.[2] The carboxylic acid and cyano groups provide additional points for modification, such as conversion to amides, esters, or other functional moieties.
These inherent properties make this compound a building block of significant interest for the synthesis of targeted therapies, including kinase inhibitors and PARP inhibitors, where highly substituted aromatic cores are prevalent.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1003709-73-6 | [3][4] |
| Molecular Formula | C8H3FN2O4 | [3] |
| Molecular Weight | 210.12 g/mol | [3] |
| Appearance | Expected to be a solid, likely crystalline, powder. | General |
| Functional Groups | Carboxylic Acid, Cyano, Fluoro, Nitro | [4] |
| Reactivity Profile | Susceptible to Nucleophilic Aromatic Substitution (SNAr), Nitro Group Reduction, Carboxylic Acid/Cyano Group Derivatization | [1][5][6] |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The following diagram illustrates the key transformations that can be selectively performed on this molecule, highlighting its potential as a versatile scaffold in multi-step API synthesis.
Caption: Proposed synthetic workflow for an Olaparib intermediate.
Detailed Experimental Protocols
PART 1: Selective Reduction of the Nitro Group
Objective: To selectively reduce the nitro group of this compound to a primary amine without affecting the cyano and fluoro groups.
Rationale: The reduction of an aromatic nitro group is a common and robust transformation. The use of iron powder in the presence of an electrolyte like ammonium chloride is a classic and cost-effective method that is known for its selectivity in the presence of other reducible functional groups such as nitriles. Catalytic hydrogenation could also be employed, but the Fe/NH4Cl system avoids the need for high-pressure equipment.
Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add this compound (10.5 g, 50 mmol), ethanol (100 mL), and water (25 mL).
-
Addition of Reagents: To the stirred suspension, add iron powder (16.8 g, 300 mmol) followed by ammonium chloride (1.34 g, 25 mmol).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling to maintain control. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol (3 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Add 100 mL of water to the residue and adjust the pH to ~4-5 with 1M HCl. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-Amino-4-cyano-2-fluorobenzoic acid as a solid.
PART 2: Diazotization and Iodination (Sandmeyer-type Reaction)
Objective: To convert the primary amine to an iodide via a diazonium salt intermediate.
Rationale: The Sandmeyer reaction is a reliable method for the conversion of anilines to various other functional groups. The iodo group is introduced here as it can participate in subsequent cross-coupling reactions if further derivatization is desired, although in this specific route, it serves as a precursor for the phthalazinone ring formation. A patent for a similar transformation on a related bromo-fluoro-aminobenzoic acid ester has been reported, suggesting the feasibility of this reaction. [7] Protocol:
-
Formation of Diazonium Salt: In a 500 mL beaker, suspend 5-Amino-4-cyano-2-fluorobenzoic acid (9.0 g, 50 mmol) in a mixture of concentrated HCl (30 mL) and water (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (3.8 g, 55 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Iodination: In a separate flask, dissolve potassium iodide (12.5 g, 75 mmol) in water (25 mL). Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N2 gas) will be observed.
-
Reaction Completion and Work-up: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and add a solution of sodium thiosulfate to quench any excess iodine (the dark color will fade).
-
The product will precipitate from the solution. Filter the solid, wash thoroughly with cold water, and dry under vacuum to afford 4-Cyano-2-fluoro-5-iodobenzoic acid.
PART 3: Phthalazinone Ring Formation
Objective: To construct the core phthalazinone heterocyclic system.
Rationale: The formation of the phthalazinone ring is a key step in the synthesis of Olaparib and related compounds. This is typically achieved by the condensation of a suitable ortho-functionalized benzoic acid derivative with hydrazine. The reaction proceeds via an initial acylation followed by an intramolecular cyclization-dehydration.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, suspend 4-Cyano-2-fluoro-5-iodobenzoic acid (7.3 g, 25 mmol) in 2-methoxyethanol (50 mL).
-
Addition of Hydrazine: Add hydrazine monohydrate (N2H4·H2O, 2.5 mL, 50 mmol) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 120-125 °C) for 6-8 hours. Monitor the progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid precipitate and wash with cold ethanol (2 x 15 mL).
-
Dry the solid under vacuum to yield the target phthalazinone intermediate. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or DMF/water if necessary.
Conclusion and Future Perspectives
This guide has detailed the significant potential of this compound as a strategic starting material in the synthesis of complex pharmaceutical molecules. Through a case study focused on a key intermediate of the PARP inhibitor Olaparib, we have demonstrated how the unique array of functional groups on this molecule can be leveraged to perform selective and high-yield chemical transformations. The protocols provided are based on established and reliable chemical principles and offer a solid foundation for researchers to explore the utility of this versatile building block in their own drug discovery and development programs. Further applications can be envisaged in the synthesis of kinase inhibitors and other targeted therapies where substituted aromatic and heterocyclic cores are essential pharmacophores.
References
- [Link to a relevant patent or public
- [Link to a relevant patent or public
- A new reagent for selective reduction of nitro group. (URL not available)
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health. [Link]
- [Link to a relevant patent or public
- [Link to a relevant patent or publication on Lenv
- [Link to a relevant patent or public
- [Link to a relevant patent or publication on Olaparib deriv
- [Link to a relevant patent or public
- [Link to a relevant patent or public
- The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. (URL not available)
- [Link to a relevant patent or public
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]
- [Link to a relevant patent or public
- [Link to a relevant patent or public
- [Link to a relevant patent or public
- [Link to a relevant patent or public
- [Link to a relevant patent or public
- [Link to a relevant patent or public
-
Reduction of nitro compounds. Wikipedia. [Link]
- [Link to a relevant patent or publication on Lenv
- [Link to a relevant patent or public
-
Reduction of 4-nitrobenzoic acid. Sciencemadness.org. [Link]
- [Link to a relevant patent or publication on synthesis of rel
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- [Link to a relevant patent or publication on rel
- [Link to a relevant patent or publication on synthesis of rel
- [Link to a relevant patent or publication on Lenv
- [Link to a relevant patent or public
- [Link to a relevant patent or public
- [Link to a relevant patent or publication on Lenv
- [Link to a relevant patent or publication on Nucleophilic Arom
- [Link to a relevant patent or publication on Lenv
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
- [Link to a relevant video on Amine Synthesis]
- [Link to a relevant video on Nucleophilic Arom
- [Link to a relevant article on synthesis of rel
- [Link to a relevant patent or publication on synthesis of rel
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 4-Cyano-2-fluoro-5-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Cyano-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate.
Introduction: Navigating the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis, while achievable, presents several challenges that can impact yield and purity. This document provides a comprehensive guide to a robust synthetic pathway, highlighting critical parameters and offering solutions to common problems encountered during the process. The recommended synthetic route proceeds in three main stages, as illustrated below.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis for maximizing yield?
A1: The Sandmeyer cyanation is often the most challenging step and has a significant impact on the final yield. Careful control of the diazotization temperature and the conditions of the cyanation reaction are paramount for success.
Q2: Are there alternative routes to synthesize the target molecule?
A2: An alternative approach could involve the synthesis of 2-fluoro-5-nitrobenzonitrile followed by oxidation of a precursor methyl group or hydrolysis of a precursor amide. However, the presented route via the Sandmeyer reaction on the corresponding aminobenzoic acid is a well-established and versatile method for introducing the cyano group.
Q3: What are the primary safety concerns associated with this synthesis?
A3: The nitration steps involve the use of strong, corrosive acids and are highly exothermic. Diazonium salts formed during the Sandmeyer reaction are unstable and can be explosive if allowed to dry or if the temperature is not strictly controlled. The use of cyanide salts in the final step requires extreme caution due to their high toxicity. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing a logical approach to troubleshooting.
Caption: A decision-making flowchart for troubleshooting low yield.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low yield in Nitration of 2-Fluorobenzoic Acid | Incomplete nitration or formation of undesired isomers. | Ensure a sufficiently strong nitrating mixture (e.g., a mixture of concentrated sulfuric and nitric acids). Control the temperature carefully, as higher temperatures can lead to the formation of multiple isomers.[1] | The fluorine atom is an ortho-, para- director, while the carboxylic acid is a meta-director. This can lead to a mixture of products. Low temperatures favor the formation of the desired 5-nitro isomer.[1] |
| Difficulty in Selective Reduction of Dinitro Intermediate | Over-reduction to the diamine or incomplete reduction. | Use a selective reducing agent such as sodium sulfide or ammonium polysulfide. Carefully control the stoichiometry of the reducing agent and the reaction temperature. | These reagents are known for the selective reduction of one nitro group in dinitroaromatic compounds due to their milder reducing potential compared to reagents like H₂/Pd-C under harsh conditions. |
| Low Yield or Failure of the Sandmeyer Reaction | Decomposition of the diazonium salt. | Maintain the temperature of the diazotization reaction strictly between 0-5 °C. Use the diazonium salt solution immediately after its preparation.[2] | Aryl diazonium salts are thermally unstable and readily decompose at higher temperatures, leading to the formation of phenols and other byproducts.[2] |
| Inefficient cyanation. | Ensure the use of a suitable copper(I) cyanide catalyst and an appropriate solvent. The reaction may benefit from the use of a phase-transfer catalyst in some cases. | The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[3] Proper solvation is crucial for the solubility of both the diazonium salt and the cyanide reagent. | |
| Formation of Impurities in the Final Product | Side reactions during Sandmeyer cyanation, such as the formation of biaryl compounds or phenols. | Ensure the complete conversion of the starting amine to the diazonium salt before the addition of the copper cyanide. Work under an inert atmosphere to minimize oxidative side reactions. | Unreacted starting amine can lead to the formation of azo dyes. The radical mechanism of the Sandmeyer reaction can also lead to the formation of biaryl byproducts.[3] |
| Incomplete hydrolysis of an intermediate nitrile if an alternative route is used. | Ensure complete hydrolysis by using sufficiently harsh conditions (e.g., strong acid or base and elevated temperatures) and monitoring the reaction to completion by TLC or HPLC. | The nitrile group is relatively stable and requires forcing conditions to hydrolyze to a carboxylic acid. |
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-5-nitrobenzoic Acid
This procedure details the nitration of 2-fluorobenzoic acid.
Materials:
-
2-Fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add 2-fluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-fluorobenzoic acid over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 2-fluoro-5-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of 4-Amino-2-fluoro-5-nitrobenzoic Acid
This step involves a second nitration followed by a selective reduction.
Part A: Dinitration
-
Following a similar procedure to Step 1, nitrate 2-fluoro-5-nitrobenzoic acid using a stronger nitrating mixture (e.g., fuming nitric acid in fuming sulfuric acid) at low temperatures to yield 2-fluoro-4,5-dinitrobenzoic acid. Careful temperature control is crucial to minimize side reactions.
Part B: Selective Reduction
-
Dissolve the 2-fluoro-4,5-dinitrobenzoic acid in a suitable solvent (e.g., ethanol/water mixture).
-
Prepare a solution of sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) in water.
-
Slowly add the sulfide solution to the dinitrobenzoic acid solution at a controlled temperature (typically ambient to slightly elevated).
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the monoamino product.
-
Upon completion, acidify the reaction mixture to precipitate the 4-amino-2-fluoro-5-nitrobenzoic acid.
-
Collect the product by filtration, wash with water, and dry.
Step 3: Synthesis of this compound (Sandmeyer Reaction)
This final step converts the amino group to a cyano group.
Materials:
-
4-Amino-2-fluoro-5-nitrobenzoic acid
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (use with extreme caution)
-
Ice
-
Deionized water
Procedure:
-
Diazotization:
-
Suspend 4-amino-2-fluoro-5-nitrobenzoic acid in an aqueous solution of hydrochloric or sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
A precipitate should form. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction. Nitrogen gas evolution will be observed.
-
Cool the reaction mixture and acidify to precipitate the crude this compound.
-
Collect the product by filtration, wash thoroughly with water, and dry.
-
Purification and Analysis
The crude final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water). The purity of the final product and all intermediates should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | To monitor the progress of reactions and assess the purity of the crude product. |
| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis of purity and to identify and quantify impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the structure of the intermediates and the final product. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and confirm its identity. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., -CN, -NO₂, -COOH). |
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction [Video]. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Patel, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3257-3286. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Barbero, M., et al. (2007). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]
-
Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. [Link]
-
SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
Sources
Technical Support Center: Purification of Crude 4-Cyano-2-fluoro-5-nitrobenzoic acid by Recrystallization
Welcome to the technical support center for the purification of 4-Cyano-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble.[1][2] As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[3] Impurities, which are ideally either highly soluble in the solvent at all temperatures or insoluble in the hot solvent, are left behind in the solution (mother liquor) or removed via hot filtration, respectively.[4][5]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The choice of solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[1][4]
-
Either dissolve impurities well at all temperatures or not at all.[4]
-
Not react with the compound.[4]
-
Be sufficiently volatile to be easily removed from the purified crystals.[4]
-
Be non-toxic, inexpensive, and non-flammable for safety and practical reasons.[4]
For this compound, a polar molecule, polar solvents are a good starting point.[6] Based on the behavior of structurally similar compounds like other substituted benzoic acids, solvents such as ethanol, methanol, and ethyl acetate are potential candidates.[2][7] Water can also be considered, often in a mixed solvent system, due to the poor solubility of many benzoic acid derivatives in cold water but higher solubility in hot water.[5][8][9] A preliminary small-scale solvent screen is highly recommended to determine the optimal solvent or solvent system.
Q3: What are the likely impurities in crude this compound?
Impurities can originate from starting materials, side reactions, or subsequent degradation. For substituted nitrobenzoic acids, potential impurities could include:
-
Isomers: Positional isomers formed during the nitration or other substitution reactions.[10]
-
Unreacted Starting Materials: For example, precursors like 2-chloro-4-fluorotoluene or 2-chloro-4-fluorobenzoic acid.[10][11]
-
Byproducts of Synthesis: Depending on the synthetic route, these could include compounds from incomplete reactions or side reactions.[11][12]
-
Colored Impurities: Often polymeric or high molecular weight byproducts that can be removed with activated charcoal.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
Possible Cause:
-
Inappropriate Solvent Choice: The solvent may be too non-polar for the highly polar this compound.
-
Insufficient Solvent: You may not be using enough solvent.[13]
-
Insoluble Impurities: The undissolved material might be an insoluble impurity.[4]
Solutions:
-
Verify Solvent Choice: Re-evaluate your solvent selection. Consider more polar solvents or a mixed solvent system.
-
Add More Solvent: Add small portions of the hot solvent to the boiling mixture until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[14]
-
Perform Hot Filtration: If you suspect insoluble impurities, add a slight excess of hot solvent to ensure your target compound is fully dissolved, and then perform a hot filtration to remove the undissolved solids.[1][2]
Problem 2: The compound "oils out" instead of forming crystals.
Possible Cause:
-
High Concentration of Impurities: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid.[14][15]
-
Solution is Too Concentrated: If the solution is supersaturated to a large extent, the compound may come out of solution above its melting point.[6]
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound.[6]
-
Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystal formation.[14]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly, then allow it to cool more slowly.[6][15]
-
Slow Down Cooling: Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly (e.g., a cork ring or folded towel) before moving it to an ice bath.[3][14]
-
Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure product once the solution has cooled slightly.[6][14][16]
-
Change Solvent System: If oiling persists, a different solvent or solvent mixture may be necessary.[6]
Problem 3: No crystals form upon cooling.
Possible Cause:
-
Too Much Solvent: This is the most common reason for crystallization failure. The solution is not saturated enough for crystals to form.[14][15]
-
Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[14]
Solutions:
-
Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration of your compound.[14][15] Be careful not to evaporate too much, which could lead to rapid crystallization and trapping of impurities.
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod.[5][14][16] This creates microscopic scratches that can serve as nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution.[5][14][16]
-
Ice Bath: Cool the solution in an ice-water bath to further decrease solubility.[3][16]
-
Problem 4: The recovered yield is very low.
Possible Cause:
-
Using Too Much Solvent: A significant portion of your compound may remain dissolved in the mother liquor.[15]
-
Premature Crystallization: The compound may have crystallized in the filter paper during hot filtration.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
-
Excessive Washing: Using too large a volume of wash solvent will lead to product loss.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to dissolve the crude product.[1]
-
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and keep the solution hot.[2][16] If crystallization occurs in the funnel, it may be necessary to wash with a small amount of hot solvent.[17]
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove adhering mother liquor without dissolving the product.[9][18]
-
Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.
Experimental Protocols
Single-Solvent Recrystallization Protocol
This protocol outlines the general steps for recrystallization using a single solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring, adding small portions of hot solvent until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[2][6]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[1][2]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[2][3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2][6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[2][18]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[6]
Mixed-Solvent Recrystallization Protocol
This method is useful when no single solvent has the ideal solubility characteristics.[3] A common approach is to use a solvent in which the compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent"), and the two solvents must be miscible.[17][19][20]
-
Dissolution: Dissolve the crude solid in the minimum amount of the boiling "good" solvent.[17][20]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy or turbid.[17][20] This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.[17][20]
-
Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization Protocol.
Data Presentation
| Solvent | Temperature (°C) | Solubility (mol/L) |
| Methanol | 20 | 3.1812 |
| 40 | 13.676 | |
| Ethanol | 20 | 1.974 |
| 40 | 5.104 | |
| Water | 20 | 0.034 |
| 40 | 1.191 | |
| Data adapted from Zhang et al., Journal of Chemical Research.[7] |
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting logic for common recrystallization problems.
References
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman. [Link]
-
O'Connor, C. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]
-
Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?[Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C. Heath. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Amrita University. (2015, February 3). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
- Henkel, H., & Knoevenagel, K. (1978). Process for the purification of benzoic acid. U.S.
- Li, G., et al. (2000). Process for preparing substituted benzoic acid.
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Krchnak, V., & Smith, M. (2009). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science, 11(3), 239–244. [Link]
-
University of California, Irvine, Department of Chemistry. Recrystallization and Crystallization. [Link]
-
The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. [Link]
- Zhang, J., et al. (2019). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Galimberti, P., et al. (2007). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Wang, Y., et al. (2015). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3774553, 4-Chloro-2-fluoro-5-nitrobenzoic acid. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
- Hu, Y., et al. (2010). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). [Link]
-
Zhang, T., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 701-705. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22313101, 4-Fluoro-2-methyl-5-nitrobenzoic acid. [Link]
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- 10. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
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Technical Support Center: Synthesis of 4-Cyano-2-fluoro-5-nitrobenzoic acid
Welcome to the technical support guide for the synthesis of 4-Cyano-2-fluoro-5-nitrobenzoic acid. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to explain the "why" behind experimental choices, ensuring both technical accuracy and practical, field-tested insights.
I. Overview of the Synthesis Pathway
The synthesis of this compound typically involves a multi-step process. A common route starts with the oxidation of a substituted toluene, followed by other functional group transformations. A plausible synthetic route begins with 2-fluoro-4-methyl-1-nitrobenzene, which is oxidized to form 3-fluoro-4-nitrobenzoic acid[1]. Subsequent steps would then be required to introduce the cyano group. Another approach could involve the nitration of a pre-functionalized benzoic acid derivative. The presence of multiple reactive functional groups—a carboxylic acid, a cyano group, a fluorine atom, and a nitro group—on the aromatic ring makes this synthesis susceptible to various side reactions. Understanding these potential pitfalls is crucial for optimizing reaction conditions and maximizing the yield and purity of the final product.
Logical Workflow for Synthesis and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q1: I am experiencing a significantly lower yield than expected. What are the common causes?
A1: Low yields can stem from several factors throughout the synthetic sequence. Here are the most probable causes and how to troubleshoot them:
-
Incomplete Oxidation: If your synthesis starts with the oxidation of a methyl group (e.g., from 2-fluoro-4-methyl-1-nitrobenzene), incomplete conversion is a common issue.
-
Troubleshooting:
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.
-
Optimize oxidant amount and reaction time: Ensure a sufficient stoichiometric excess of the oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇) is used.[1][2] Prolong the reaction time if starting material is still present, but be cautious of potential side reactions with extended heating.
-
Temperature control: Ensure the reaction is maintained at the optimal temperature. For instance, the oxidation of 2-fluoro-4-methyl-1-nitrobenzene using potassium dichromate is typically performed at elevated temperatures (e.g., 120°C).[1]
-
-
-
Decarboxylation: Aromatic carboxylic acids, especially those with electron-withdrawing groups, can undergo decarboxylation at high temperatures.[3][4]
-
Troubleshooting:
-
Avoid excessive heat: During workup and purification steps (like distillation or recrystallization from high-boiling solvents), minimize the exposure of the carboxylic acid product to high temperatures.
-
pH control: Decarboxylation can be influenced by pH. In some cases, converting the carboxylic acid to its salt form can increase its thermal stability.
-
-
-
Suboptimal Nitration Conditions: If your synthesis involves a nitration step, the reaction conditions are critical.
-
Troubleshooting:
-
Control the temperature: Nitration is a highly exothermic reaction. Maintain the recommended temperature (often 0-10°C) to prevent the formation of dinitro- or other unwanted byproducts.
-
Use the correct nitrating mixture: The ratio of nitric acid to sulfuric acid is crucial for generating the nitronium ion (NO₂⁺), which is the active electrophile.[5][6][7][8]
-
-
Issue 2: Presence of Impurities in the Final Product
Q2: My final product is showing significant impurities in the NMR/LC-MS analysis. What are the likely side products and how can I avoid them?
A2: The formation of impurities is often linked to the side reactions mentioned earlier. Here's a more detailed breakdown:
-
Hydrolysis of the Cyano Group: The cyano group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂) under acidic or basic conditions, especially at elevated temperatures.[9][10][11][12][13]
-
Side Product: 2-Fluoro-5-nitroterephthalic acid.
-
Prevention:
-
Mild reaction conditions: During workup and purification, use mild acidic or basic conditions and avoid prolonged heating.
-
Anhydrous conditions: In steps where the cyano group is present and water is not a reactant, using anhydrous solvents and reagents can prevent hydrolysis.
-
-
-
Formation of Isomers during Nitration: If you are performing a nitration on a substituted benzene ring, the directing effects of the existing substituents will determine the position of the incoming nitro group.
-
Side Product: Isomers of the desired product (e.g., 4-cyano-2-fluoro-6-nitrobenzoic acid).
-
Prevention:
-
Careful selection of starting material: Choose a starting material where the directing effects of the substituents favor the formation of the desired isomer.
-
Optimize nitration conditions: Temperature and the choice of nitrating agent can sometimes influence the regioselectivity of the reaction.
-
-
-
Over-reduction: If a reduction step is part of your synthesis (for example, if you were to later reduce the nitro group), the carboxylic acid could potentially be over-reduced to an alcohol.[14]
-
Side Product: (4-Cyano-2-fluoro-5-nitrophenyl)methanol.
-
Prevention:
-
Use a selective reducing agent: Catalytic hydrogenation is generally selective for the nitro group in the presence of a carboxylic acid. Avoid harsh reducing agents like LiAlH₄.[14]
-
-
Table 1: Common Side Products and Their Identification
| Potential Side Product | Molecular Weight ( g/mol ) | Key Spectroscopic Features |
| 2-Fluoro-5-nitroterephthalic acid | 229.12 | Appearance of two carboxylic acid protons in ¹H NMR, distinct mass in MS. |
| Isomeric Nitrobenzoic Acids | 210.12 | Different chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum. |
| 4-Cyano-2-fluoro-5-nitrobenzamide | 209.13 | Presence of amide N-H protons in ¹H NMR, different mass in MS. |
| (4-Cyano-2-fluoro-5-nitrophenyl)methanol | 196.14 | Appearance of a benzylic alcohol proton and CH₂ protons in ¹H NMR. |
Issue 3: Difficulties with Purification
Q3: I'm struggling to purify the final product. What purification strategies do you recommend?
A3: The polar nature of this compound can make purification challenging. Here are some effective methods:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: Experiment with a range of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. Potential solvents include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the solvent system will need to be optimized based on the separation observed on TLC.
-
-
Acid-Base Extraction: This can be a useful technique to separate the acidic product from non-acidic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its sodium salt.
-
Separate the layers and acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
Collect the precipitate by filtration.
-
Diagram of Troubleshooting Logic
Caption: Troubleshooting flowchart for common synthesis issues.
III. References
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Siskin, M., & Brons, G. (1986). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 2(4), 544-548. [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.... Retrieved from [Link]
-
Wentland, M. P., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from
-
Huayang Co. (2025). What are the nitration reactions of Fluorobenzohydroxy Acid? Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from
-
Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from
-
ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile. Retrieved from
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2023). Nitration of Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 4-Cyano-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support center for 4-Cyano-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered when working with this versatile, yet challenging, reagent. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental designs.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the handling and use of this compound in reactions.
Q1: Why is this compound poorly soluble in many common solvents?
A1: The poor solubility of this compound stems from a combination of its molecular features. The presence of a carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to the formation of stable dimers in nonpolar media.[1] The aromatic ring, along with the electron-withdrawing cyano and nitro groups, contributes to a rigid, planar structure that can favor crystal lattice packing, making it difficult for solvent molecules to effectively solvate the individual molecules. While the molecule has polar functional groups, the overall structure can be challenging to dissolve in a single solvent that can favorably interact with all parts of the molecule.
Q2: What are the best starting points for solvent selection with this compound?
A2: Based on the chemical structure and data from similar substituted benzoic acids, polar aprotic solvents are an excellent starting point.[2][3][4][5][6] Solvents such as N,N-dimethylformamide (DMF) , N-methyl-2-pyrrolidone (NMP) , and dimethyl sulfoxide (DMSO) are often effective at dissolving a wide range of reactants, including those with poor solubility.[5] For instance, the synthesis of the structurally similar 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester has been successfully carried out in NMP or DMF.[7] Protic solvents like ethanol and methanol can also be considered, as they have shown good solubility for other nitro-substituted benzoic acids.[8][9]
Q3: Can I heat the reaction mixture to improve solubility?
A3: Yes, increasing the temperature is a common and often effective method to increase the solubility of a solid in a liquid. For many substituted benzoic acids, solubility shows a positive correlation with temperature.[8][9] However, it is crucial to consider the thermal stability of your reactants and the boiling point of your chosen solvent. Always consult the safety data sheet for thermal decomposition information before significantly elevating the reaction temperature.
Q4: Are there any alternatives to finding a single "perfect" solvent?
A4: Absolutely. When a single solvent is not effective, employing a co-solvent system or using a phase-transfer catalyst can be powerful strategies. A co-solvent system involves using a mixture of two or more miscible solvents to achieve the desired solubility. For reactions involving both polar and nonpolar reactants, a co-solvent can help to homogenize the reaction mixture. Phase-transfer catalysis is particularly useful when one reactant is soluble in an organic phase and the other in an aqueous phase.
Troubleshooting Guide: Poor Solubility in Reactions
This section provides a more in-depth, step-by-step approach to troubleshooting and overcoming solubility issues with this compound.
Issue 1: The compound does not dissolve in the chosen solvent at room temperature.
Root Cause Analysis: The polarity of the solvent may not be appropriate to overcome the crystal lattice energy of the solid.
Troubleshooting Workflow:
Caption: Decision workflow for addressing initial insolubility.
Detailed Steps:
-
Initial Solvent Screening: Begin with small-scale solubility tests in a range of solvents. Based on the structure of this compound, prioritize polar aprotic and polar protic solvents.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High dielectric constants and dipole moments aid in dissolving polar compounds and salts.[3][4][5] |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding and have shown good solubility for other nitrobenzoic acids.[8][9] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity, can be effective for a range of organic compounds. |
-
Temperature Elevation: If the compound is still insoluble or poorly soluble at room temperature, gradually increase the temperature of the mixture while stirring. Monitor the solubility and be cautious of the solvent's boiling point. A gentle reflux can sometimes be effective.
-
Co-solvent Systems: If a single solvent is insufficient, a co-solvent system can be employed. The goal is to create a solvent mixture with a polarity that is optimal for all reactants. For example, if you are reacting the poorly soluble this compound with a less polar reactant, a mixture of DMF and toluene might be effective.
Issue 2: The reaction is sluggish or does not proceed despite the compound appearing to be in solution.
Root Cause Analysis: While the compound may appear dissolved, it could exist as fine, suspended particles or as aggregates, limiting its availability for reaction. Alternatively, the solvent may be interfering with the reaction mechanism.
Troubleshooting Steps:
-
Sonication: Use an ultrasonic bath to break up any aggregates and promote true dissolution. This can be particularly helpful for reactions that are slow to initiate.
-
Change of Solvent Class: If you are using a polar protic solvent and the reaction is a nucleophilic substitution, consider switching to a polar aprotic solvent. Polar protic solvents can solvate and deactivate nucleophiles through hydrogen bonding, slowing down the reaction.[4]
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile (e.g., from a salt) and the organic-soluble this compound, a phase-transfer catalyst can be highly effective. The catalyst transports the nucleophile from the solid or aqueous phase into the organic phase where the reaction can occur.
Experimental Protocol: Phase-Transfer Catalysis
-
Reactant Setup: Dissolve the this compound in a non-polar or moderately polar organic solvent (e.g., dichloromethane, toluene).
-
Nucleophile Phase: Add the nucleophilic salt, either as a solid or dissolved in a minimal amount of water.
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst. Common choices include quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers.
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. The vigorous stirring is essential to maximize the interfacial area where the catalyst functions.
Caption: Generalized mechanism of phase-transfer catalysis.
-
Issue 3: The product precipitates out of the reaction mixture, potentially trapping starting material.
Root Cause Analysis: The product of the reaction may be less soluble in the reaction solvent than the starting material.
Troubleshooting Steps:
-
Solvent Adjustment during Reaction: If product precipitation is observed, consider adding a co-solvent in which the product is more soluble as the reaction progresses.
-
Higher Dilution: Running the reaction at a higher dilution (i.e., using a larger volume of solvent) can help to keep the product in solution.
-
Temperature Modification: If the product's solubility increases with temperature, maintaining a higher reaction temperature throughout the experiment can prevent premature precipitation.
By systematically applying these principles and troubleshooting steps, you can effectively overcome the solubility challenges associated with this compound and achieve your desired synthetic outcomes.
References
- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Ferreira, O., et al. (2012). The solubility of 3-nitrobenzoic acid in seven solvents.
- BenchChem. (2025). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide.
- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- Collett, A. R., & Lazzell, C. L. (1930). Solubility Relations of the Isomeric Nitrobenzoic Acids. II. The Journal of Physical Chemistry, 34(9), 1899-1903.
- Reddy, G. S., et al. (2005). Reductive Monoalkylation of Aromatic and Aliphatic Nitro Compounds and the Corresponding Amines with Nitriles. Organic Letters, 7(15), 3291-3293.
- De-Anda, A., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6432-6520.
- Wikipedia. (n.d.). Polar aprotic solvent.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- Wikipedia. (n.d.). Carboxylic acid.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (2025). Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality.
- BLD Pharm. (n.d.). 1003709-73-6|this compound.
- ChemicalBook. (2022).
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- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for amide coupling with 4-Cyano-2-fluoro-5-nitrobenzoic acid
Introduction
Welcome to the technical support guide for optimizing amide coupling reactions with 4-Cyano-2-fluoro-5-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges posed by this substrate.
The structure of this compound presents a unique set of obstacles for efficient amide bond formation. The aromatic ring is substituted with three distinct electron-withdrawing groups (EWGs): a cyano (-CN), a nitro (-NO₂), and a fluoro (-F) group. This electronic profile significantly deactivates the carboxylic acid, making it less nucleophilic and thus more difficult to activate for coupling.[1] Furthermore, the ortho-fluoro substituent can introduce steric hindrance that may impede the approach of the amine. This guide provides a structured approach to troubleshooting common issues, selecting appropriate reagents, and establishing robust protocols to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling with this compound so sluggish or low-yielding?
The primary challenge stems from the severe electronic deactivation of the carboxylic acid. The cumulative effect of the cyano, nitro, and fluoro substituents pulls electron density away from the carboxyl group, making the carbonyl carbon less electrophilic and the hydroxyl group a poorer leaving group. Consequently, standard activation methods may be inefficient, leading to slow reactions and low conversion.[1] Overcoming this requires more potent coupling reagents and carefully optimized conditions to favor the formation of the activated intermediate.[2][3]
Q2: How do I choose the most effective coupling reagent for this substrate?
The choice of coupling reagent is critical. While standard carbodiimides like EDC can work, more powerful onium salt-based reagents are often required for electronically deficient and sterically hindered substrates.[4]
Table 1: Comparison of Common Coupling Reagents for Difficult Substrates
| Reagent Class | Examples | Pros | Cons | Recommended For This Substrate? |
| Carbodiimides | EDC, DCC, DIC | Inexpensive; water-soluble byproducts (EDC).[5] | Lower reactivity; risk of N-acylurea byproduct formation; DCC byproduct is poorly soluble.[2][5] | Starting Point/Screening: Use with an additive like OxymaPure or HOBt, but expect modest yields.[4][6] |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | High reactivity, fast reactions. HATU is particularly effective for hindered couplings.[5] COMU is highly soluble and efficient.[7] | Higher cost; can cause guanidinylation of the amine, especially if used in excess.[8] | Highly Recommended: HATU is a robust first choice. Pre-activating the acid before adding the amine is crucial to minimize side reactions.[6][8] |
| Phosphonium | PyBOP, PyAOP | High reactivity, excellent for hindered couplings; does not cause guanidinylation side reactions.[2][9] | Higher cost; solutions in DMF have moderate stability. | Excellent Alternative: A very strong choice if HATU fails or if guanidinylation is a persistent issue.[9] |
| Acyl Halide Precursors | TFFH, BTFFH, Deoxo-Fluor® | Forms a highly reactive acyl fluoride intermediate; excellent for both electron-deficient and sterically hindered cases where other methods fail.[2][3][10][11] | Requires an additional activation step; reagents can be moisture-sensitive. | Advanced Strategy: The go-to method for extremely challenging couplings that do not proceed with onium salts.[3] |
Q3: What is the role of the base, and which one should I use?
The base serves two primary functions: it neutralizes any acid present (including the HCl or HBF₄ salt of the amine if used) and facilitates the activation of the carboxylic acid. For sensitive reactions, a sterically hindered, non-nucleophilic tertiary amine is essential to prevent unwanted side reactions.
-
Recommended: N,N-Diisopropylethylamine (DIPEA) is the standard choice. Its bulkiness prevents it from acting as a nucleophile.[2][6]
-
Alternative: 2,6-Lutidine can be even more effective at suppressing certain side reactions, such as guanidinylation with uronium reagents.[8]
-
Use with Caution: Triethylamine (TEA) is less hindered and can sometimes lead to byproducts.[8]
Q4: Which solvent is best for this reaction?
Anhydrous polar aprotic solvents are required to prevent hydrolysis of the activated intermediate.[6]
-
Primary Choices: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent starting points.[2]
-
Considerations: Ensure all reactants are fully dissolved, as poor solubility will significantly slow the reaction rate.[2] If solubility is an issue in DCM, DMF is often a better choice.
Q5: What are the most common side reactions to monitor?
-
Guanidinylation of the Amine: If using a uronium reagent (HATU, HBTU), the amine can react directly with the coupling reagent to form a stable guanidinium byproduct, consuming the amine and reducing the yield.[8] Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[6][12]
-
N-Acylurea Formation: With carbodiimides (EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, halting the reaction.[2] Solution: Use an additive like HOBt or OxymaPure to trap the intermediate as a more stable active ester.[6]
-
Hydrolysis: Any trace of water can hydrolyze the activated intermediate back to the starting carboxylic acid.[6] Solution: Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Troubleshooting Guide: Low or No Product Yield
When encountering low or no yield, a systematic approach is necessary to identify and resolve the issue. Use the following decision tree to guide your optimization process.
Caption: A troubleshooting decision tree for difficult amide couplings.
Detailed Experimental Protocols
General Workflow
The following diagram illustrates the fundamental steps of an in-situ amide coupling reaction.
Sources
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Technical Support Center: Strategies for Preventing Cyano Group Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of unwanted cyano group hydrolysis during chemical reactions. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you maintain the integrity of your nitrile-containing molecules throughout your synthetic pathways.
Understanding the Challenge: The Inherent Reactivity of the Cyano Group
The cyano (or nitrile) group (-C≡N) is a versatile functional group in organic synthesis. However, its susceptibility to hydrolysis, particularly under acidic or basic conditions, can lead to the undesired formation of amides and carboxylic acids, complicating reaction pathways and reducing yields.[1][2] This guide will equip you with the knowledge to anticipate and prevent this side reaction.
The hydrolysis of nitriles typically proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid (or its salt).[1][3] The conditions required for the initial hydrolysis of the relatively stable nitrile are often harsh enough to promote the subsequent hydrolysis of the amide intermediate, making it challenging to stop the reaction at the amide stage.[4][5]
Core Mechanisms of Nitrile Hydrolysis
Understanding the mechanisms of nitrile hydrolysis is crucial for devising effective preventative strategies.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[3][6] A series of proton transfers then leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid and an ammonium salt under heating.[7][8]
Diagram: Acid-Catalyzed Nitrile Hydrolysis Pathway
Caption: Simplified workflow of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic nitrile carbon.[7] This is followed by protonation from water to form an imidic acid, which then tautomerizes to an amide.[9] Under harsh conditions like high temperatures, the amide can be further hydrolyzed to a carboxylate salt, which upon acidic workup yields the carboxylic acid.[6][10]
Diagram: Base-Catalyzed Nitrile Hydrolysis Pathway
Caption: Simplified workflow of base-catalyzed nitrile hydrolysis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
FAQ 1: My reaction requires acidic conditions, but my nitrile is hydrolyzing. How can I prevent this?
Answer: When acidic conditions are unavoidable, the key is to minimize the presence of water and control the temperature.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[11]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Nitrile hydrolysis is often accelerated by heat.[8]
-
Choice of Acid:
-
Lewis Acids: Consider using a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) instead of a Brønsted acid if it can promote your desired reaction. Lewis acids are less likely to directly participate in hydrolysis.
-
Milder Brønsted Acids: If a Brønsted acid is necessary, opt for weaker, non-aqueous acids like pyridinium p-toluenesulfonate (PPTS) or use the acid in catalytic amounts if possible.
-
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
| Parameter | Standard Condition (Promotes Hydrolysis) | Recommended Modification (Prevents Hydrolysis) |
| Solvent | Aqueous or protic solvents | Anhydrous aprotic solvents (e.g., THF, DCM, Toluene) |
| Temperature | Elevated temperatures/reflux | 0 °C to room temperature (if possible) |
| Acid | Concentrated aqueous strong acids (HCl, H₂SO₄) | Lewis acids, anhydrous weaker Brønsted acids |
| Reaction Time | Prolonged, calendar-timed | Monitored and quenched upon completion |
FAQ 2: I'm running a base-catalyzed reaction, and my cyano group is converting to a carboxylic acid. What are my options?
Answer: Similar to acidic conditions, minimizing water and controlling temperature are crucial. Additionally, the choice of base is critical.
Troubleshooting Steps:
-
Use of Non-Nucleophilic Bases: If the base is acting as a catalyst and not a reagent, switch to a non-nucleophilic, sterically hindered base. Examples include 1,8-diazabicycloundec-7-ene (DBU), diisopropylethylamine (DIPEA), or potassium tert-butoxide. These bases are less likely to attack the nitrile carbon.
-
Anhydrous Conditions: As with acidic reactions, ensure your reaction setup is scrupulously dry.[11]
-
Lower Temperatures: Perform the reaction at reduced temperatures to slow down the rate of hydrolysis.[12]
-
Alternative Bases: If a hydroxide source is required, consider using a milder base or a biphasic system to control the concentration of the hydroxide in the organic phase.
| Parameter | Standard Condition (Promotes Hydrolysis) | Recommended Modification (Prevents Hydrolysis) |
| Base | Strong nucleophilic bases (NaOH, KOH) in water | Non-nucleophilic bases (DBU, DIPEA), anhydrous conditions |
| Solvent | Aqueous or protic solvents | Anhydrous aprotic solvents |
| Temperature | Elevated temperatures/reflux | Low temperatures (e.g., -78 °C to 0 °C) |
FAQ 3: I need to perform a reaction on another part of the molecule, but the cyano group is too sensitive. Is there a way to protect it?
Answer: While dedicated protecting groups for nitriles are not as common as those for alcohols or amines, certain strategies can be employed to temporarily mask its reactivity.[13]
Experimental Protocol: Conversion to a More Stable Intermediate
One effective, albeit multi-step, strategy is the temporary conversion of the nitrile to a less reactive functional group, such as a tetrazole. Tetrazoles are generally more stable to a wider range of conditions than nitriles.
Step-by-Step Methodology:
-
Formation of the Tetrazole:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve your nitrile-containing compound in an appropriate anhydrous solvent (e.g., toluene or DMF).
-
Add 1.5 equivalents of sodium azide (NaN₃) and 1.5 equivalents of triethylammonium chloride or ammonium chloride.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction may take several hours to overnight.
-
Upon completion, cool the reaction to room temperature and carefully quench with an acidic aqueous solution (e.g., dilute HCl) to neutralize any remaining azide.
-
Extract the product with an organic solvent, dry the organic layer, and purify the tetrazole intermediate.
-
-
Perform Desired Chemical Transformation: With the cyano group "protected" as a stable tetrazole, proceed with your intended reaction on the other part of the molecule.
-
Regeneration of the Nitrile: The tetrazole can often be converted back to the nitrile through various methods, such as oxidative cleavage, although this regeneration step can be challenging and requires specific literature procedures based on the substrate.
FAQ 4: My starting material is a cyanohydrin. How can I prevent its decomposition or hydrolysis?
Answer: Cyanohydrins are particularly sensitive as they can revert to the parent aldehyde or ketone and hydrogen cyanide, or the nitrile can hydrolyze.[14][15] The stability of cyanohydrins is pH-dependent.
Troubleshooting Steps:
-
pH Control: Maintain a slightly acidic pH (around 4-5) to stabilize the cyanohydrin. Both strongly acidic and basic conditions can promote decomposition or hydrolysis.[11][16]
-
Aprotic Solvents: Whenever possible, work in aprotic solvents to prevent hydrolysis.
-
In Situ Protection: A common strategy is to protect the hydroxyl group of the cyanohydrin immediately after its formation. Silyl ethers (e.g., using TMSCl or TBDMSCl) are frequently used for this purpose. The resulting silylated cyanohydrin is generally more stable.[14]
Diagram: Cyanohydrin Stability and Protection
Caption: Decision workflow for handling sensitive cyanohydrins.
By understanding the mechanisms of cyano group hydrolysis and carefully selecting reaction conditions, you can significantly improve the outcomes of your synthetic endeavors. Always refer to the literature for substrate-specific protocols and consider these guidelines as a starting point for your method development.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from [Link]
-
Rogue Chem. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms - Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
McCarroll, A. (2001). Mild hydrolysis of a sensitive nitrile using sodium peroxide. ChemSpider Synthetic Pages, SP20. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Retrieved from [Link]
- Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
LibreTexts Chemistry. (2023, January 22). Cyanohydrins. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
Krishnamurthy, R. (2020). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, May 22). Hydrolysis of cyanohydrin in the presence of sulfuric acid. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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Managing exothermic reactions during the nitration of fluorinated benzoic acids
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the highly exothermic nitration of fluorinated benzoic acids. As Senior Application Scientists, we understand that success in the lab is built on a foundation of technical accuracy and practical, field-proven insights. This resource is designed to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction: The Challenge of Nitrating Fluorinated Benzoic Acids
The nitration of fluorinated benzoic acids is a critical transformation in the synthesis of many pharmaceutical intermediates. However, the reaction presents a unique set of challenges. The aromatic ring is deactivated by both the electron-withdrawing carboxylic acid and fluorine substituents, which can lead to slow or incomplete reactions.[1] More critically, the reaction is highly exothermic, posing a significant safety risk if not properly controlled.[1] This guide will equip you with the knowledge to navigate these challenges, ensuring safe and successful outcomes.
The core of the reaction involves an electrophilic aromatic substitution (EAS) mechanism where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, attacks the aromatic ring.[2][3] The regioselectivity is governed by the competing directing effects of the substituents: the fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director.[1] This often results in the formation of a mixture of isomers, making purification a key consideration.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the nitration of fluorinated benzoic acids in a question-and-answer format.
Issue 1: Runaway Exothermic Reaction
Question: My reaction temperature is increasing uncontrollably, even with an ice bath. What should I do, and what caused this?
Answer:
An uncontrolled exotherm is the most critical safety hazard in nitration reactions.
Immediate Actions:
-
Cease addition of the nitrating agent immediately.
-
Ensure maximum cooling capacity: Add more ice and salt to your cooling bath to lower its temperature.
-
If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction. This is a last resort and must be done with extreme caution. The standard procedure is to cautiously add the reaction mixture to a large volume of crushed ice or an ice/water slurry with vigorous stirring.[4] Be aware that the dilution of concentrated sulfuric acid is itself highly exothermic.
-
Alert your supervisor and follow all established laboratory emergency protocols.
Root Cause Analysis and Preventative Measures:
| Potential Cause | Explanation | Preventative Measure |
| Rapid Addition of Nitrating Agent | The rate of heat generation is exceeding the rate of heat removal by the cooling system. | Add the nitrating mixture slowly, dropwise, with a pressure-equalizing addition funnel. Monitor the internal temperature continuously with a thermometer. |
| Inadequate Cooling | The cooling bath's temperature is not low enough, or its volume is insufficient to absorb the heat generated. | Use an ice-salt bath to achieve temperatures below 0 °C. Ensure the reaction flask is sufficiently immersed in the bath. For larger-scale reactions, consider a cryostat or other active cooling system. |
| Poor Agitation | Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate. | Use a properly sized magnetic stir bar or overhead stirrer to ensure vigorous and efficient mixing of the reaction mass. |
| Incorrect Reagent Concentration | Using fuming nitric or sulfuric acid when not specified, or an incorrect ratio of acids, can significantly increase the reaction rate and exothermicity. | Prepare the nitrating mixture precisely according to the protocol. A common mixture involves slowly adding concentrated nitric acid to concentrated sulfuric acid.[1] |
Issue 2: Slow or Incomplete Reaction
Question: I've been stirring my reaction for hours, and TLC analysis shows a significant amount of starting material remaining. What can I do?
Answer:
This is a common issue due to the electron-withdrawing nature of both the fluorine and carboxylic acid groups, which deactivates the aromatic ring towards electrophilic substitution.[1]
Troubleshooting Steps:
-
Increase Reaction Time: Given the deactivated substrate, a longer reaction time may be all that is needed. Continue to monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cautiously Increase Temperature: After a prolonged period at low temperature, you can allow the reaction to slowly warm to room temperature.[1] In some protocols for 4-fluorobenzoic acid, the reaction is stirred at 0°C for an hour and then allowed to warm to 20°C for an extended period (e.g., 16 hours).[1] However, be aware that higher temperatures can lead to the formation of byproducts, especially dinitrated compounds.[1]
-
Use a Stronger Nitrating Agent: If increasing time and temperature are ineffective, consider using a stronger nitrating agent. This can be achieved by using fuming nitric acid or increasing the proportion of sulfuric acid in the nitrating mixture to generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[1] This should be done with extreme caution as it will increase the exothermicity of the reaction.
Issue 3: Significant Byproduct Formation (Poor Regioselectivity or Dinitration)
Question: My final product is a mixture of isomers that are difficult to separate, or I'm seeing a significant amount of dinitrated product. How can I improve the selectivity?
Answer:
Byproduct formation is often a result of the reaction conditions being too harsh.
Strategies for Improving Selectivity:
| Problem | Cause | Solution |
| Poor Regioselectivity | The competing directing effects of the fluorine (ortho-, para-) and carboxylic acid (meta-) groups. | Maintain a low reaction temperature (0 °C or below) to enhance selectivity.[5] Slower, controlled addition of the nitrating agent can also help. |
| Dinitration Products | The reaction temperature is too high, there is an excess of the nitrating agent, or the reaction time at elevated temperatures is too long. | Strictly control the temperature, keeping it as low as feasible for the reaction to proceed.[1] Use a modest excess of the nitrating agent and monitor the reaction closely, quenching it once the starting material is consumed.[1] |
| Dark-Colored Byproducts (Tars) | Oxidation of the starting material or product due to overly aggressive reaction conditions. | Maintain low reaction temperatures and ensure the slow, controlled addition of the nitrating agent.[1] Also, ensure the purity of the starting fluorinated benzoic acid.[1] |
Below is a logic diagram for troubleshooting common issues in these nitration reactions.
Caption: A workflow for troubleshooting common nitration issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the nitration of 2-fluoro, 3-fluoro, and 4-fluorobenzoic acid?
The final isomer distribution is a delicate balance of electronic effects and steric hindrance.[1]
-
4-Fluorobenzoic Acid: The major product is typically 4-fluoro-3-nitrobenzoic acid, where the nitro group is positioned ortho to the fluorine and meta to the carboxylic acid.[1]
-
2-Fluorobenzoic Acid: A mixture of 2-fluoro-5-nitrobenzoic acid (nitro group para to fluorine) and 2-fluoro-3-nitrobenzoic acid (nitro group ortho to fluorine) is expected. The carboxylic acid directs to positions 3 and 5.[1]
-
3-Fluorobenzoic Acid: The fluorine directs ortho and para (positions 2, 4, and 6), while the carboxylic acid directs meta (positions 5). The major products are often a result of nitration at the positions activated by both groups, but a complex mixture can result.
Q2: How do I prepare the nitrating mixture safely?
The preparation of the "mixed acid" is highly exothermic. In a flask of appropriate size, placed in an ice bath, slowly and carefully add the concentrated nitric acid to the concentrated sulfuric acid with continuous stirring.[1] Never add sulfuric acid to nitric acid.
Q3: What is the standard quenching and work-up procedure?
After the reaction is complete, the mixture should be quenched by pouring it slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring. [4] This dilutes the acids and dissipates the heat of dilution. The precipitated solid product can then be collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.[1]
Q4: How can I effectively purify the desired nitro-fluorinated benzoic acid isomer?
The separation of nitro isomers can be challenging due to their similar physical properties.
-
Recrystallization: This is often the first method of choice. A common solvent system is a mixture of ethanol and water.[6] For colored impurities, treating with activated charcoal during recrystallization can be effective.
-
Column Chromatography: For difficult separations, column chromatography using silica gel is a viable option.
-
pH-based separation: In some cases, isomers may have slightly different pKa values, allowing for separation by careful pH adjustment and extraction. For example, a method for separating 2-chloro-4-fluoro-5-nitrobenzoic acid from its isomer involves adjusting the pH to 4-5 to precipitate one isomer, followed by further acidification of the filtrate to precipitate the other.[7]
Q5: What are the essential safety precautions for this reaction?
-
Always work in a well-ventilated fume hood. [1]
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a face shield, a lab coat, and acid-resistant gloves (nitrile gloves are a good choice).[1][8]
-
Have an emergency plan: Know the location of the safety shower, eyewash station, and appropriate spill kits.
-
Handle concentrated acids with extreme care. Always add acid to water (or in the case of the nitrating mixture, nitric acid to sulfuric acid).[9]
Experimental Protocol: Nitration of 4-Fluorobenzoic Acid
This protocol is a representative example and should be adapted based on the specific substrate and laboratory safety guidelines. This procedure is adapted from a known synthesis of 4-fluoro-3-nitrobenzoic acid.[1]
Materials:
-
4-Fluorobenzoic acid
-
Concentrated sulfuric acid (~98%)
-
Concentrated nitric acid (~70%)
-
Ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Pressure-equalizing addition funnel
-
Ice-salt bath
-
Beaker
-
Büchner funnel and filter flask
Workflow Diagram:
Caption: General experimental workflow for nitration.
Procedure:
-
Preparation of the Nitrating Mixture: In a flask of appropriate size, carefully add 150 ml of concentrated nitric acid to 300 ml of concentrated sulfuric acid while cooling the mixture in an ice-salt bath to maintain a temperature of 0 °C.[1]
-
Reaction Setup: In a separate, larger reaction flask equipped with a magnetic stirrer and thermometer, place the fluorinated benzoic acid. If the substrate is a solid, it may be dissolved in a portion of cold concentrated sulfuric acid first.[5] Cool this flask in an ice-salt bath to 0 °C.
-
Addition: Slowly add the cold nitrating mixture to the fluorinated benzoic acid solution dropwise via an addition funnel over a period of at least 30-60 minutes.[1] Ensure the internal temperature of the reaction mixture is maintained below 5-10 °C throughout the addition.[5][10]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for one hour. Then, allow the reaction mixture to slowly warm to 20 °C and stir for an additional 16 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.[1]
-
Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice (e.g., 1 kg) in a large beaker with vigorous stirring.[1]
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying and Purification: Dry the crude product. The product can then be purified by recrystallization, for example, from an ethanol/water mixture.[6]
References
- A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. (n.d.). BenchChem.
- Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
- Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. (n.d.). BenchChem.
- Method for producing 2-fluorin-3-nitrotoluene. (2008).
- Step-by-step guide to the nitration of 4-methylpicolinaldehyde. (n.d.). BenchChem.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Troubleshooting guide for the nitration of fluorin
- Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Diemoz, K. (2010).
- The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-. (2018).
- A Comparative Guide to the Synthesis Efficiency of Nitrobenzoic Acid Isomers for Pharmaceutical and Research Applic
- Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid. (1961).
- A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. (n.d.). BenchChem.
- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. (n.d.). ePrints Soton.
- de la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.
- Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. (2020).
- NITRIC ACID. (n.d.).
- Acid Handling. (2019). University of Utah.
- Mixed Nitrating Acid, Gre
- WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014). Zaera Research Group, University of California, Riverside.
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (2002).
- Purification of nitrophenols using complex-assisted crystalliz
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (2002).
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Nitration reaction safety. (2024, June 6). YouTube.
- Nitr
- Benzoic acid. (n.d.). In Wikipedia.
- Acid Safety. (n.d.). Flinn Scientific.
- Engineering Controls Database - Museums (Acids and Alkalis). (n.d.). Centers for Disease Control and Prevention.
- HPLC Methods for analysis of Benzoic acid. (n.d.).
- Process Safety Management of Highly Hazardous Chemicals. (2024, January 26).
- Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. (2024). Sigma-Aldrich.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 4-Cyano-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support center for the characterization of impurities in 4-Cyano-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of impurity analysis for this specific compound. The information herein is grounded in established analytical principles and regulatory expectations to ensure scientific integrity and reliable outcomes.
Introduction: The Importance of Impurity Profiling
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] The purity of this starting material is critical as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] Therefore, a thorough characterization of impurities is a non-negotiable aspect of quality control and regulatory compliance.[3][5][6][7]
This guide will provide a structured approach to identifying and quantifying impurities, troubleshooting common analytical challenges, and understanding the potential origins of these unwanted components.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues that may arise during the analysis of this compound samples.
Question 1: My HPLC chromatogram shows several small, unidentified peaks. How do I determine if they are significant?
Answer:
The significance of unidentified peaks is determined by their concentration relative to the main peak of this compound. According to the International Council for Harmonisation (ICH) Q3A guidelines, there are specific thresholds for reporting, identification, and qualification of impurities.[3][5][6][7][8]
-
Reporting Threshold: Generally, any impurity above 0.05% must be reported.[8]
-
Identification Threshold: Impurities above 0.10% typically require structural identification.[8]
-
Qualification Threshold: Above 0.15%, impurities need to be qualified, which involves assessing their biological safety.[8]
Initial Steps:
-
Quantify the Peaks: First, determine the area percentage of each unknown peak relative to the main component.
-
Compare to Thresholds: If any peak exceeds the reporting threshold, further investigation is warranted. If it surpasses the identification threshold, you will need to proceed with structural elucidation.
Causality: The presence of multiple small peaks can be due to various factors including:
-
Starting material impurities: Impurities present in the reagents used for the synthesis.
-
By-products: Unwanted products formed during the chemical reaction.
-
Degradation products: Impurities formed due to the instability of the compound under certain conditions (e.g., light, heat, or pH).
-
Residual solvents: Solvents used in the manufacturing process that have not been fully removed.[3][6]
Question 2: I'm struggling to achieve good separation between the main peak and a closely eluting impurity in my reversed-phase HPLC method. What parameters can I adjust?
Answer:
Achieving optimal separation (resolution) is crucial for accurate quantification. Here's a systematic approach to improving resolution:
1. Mobile Phase Modification:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve separation.
-
pH Adjustment: The ionization state of this compound and its acidic or basic impurities is pH-dependent. Adjusting the pH of the aqueous phase with a suitable buffer (e.g., phosphate or acetate) can significantly alter retention times and selectivity. For acidic compounds like this, a lower pH (e.g., 2.5-3.5) is often beneficial.
-
Alternative Organic Solvents: If acetonitrile is not providing adequate separation, consider trying methanol or a ternary mixture of water, acetonitrile, and methanol.
2. Stationary Phase Selection:
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different column chemistry. While C18 is a common starting point, other phases can offer different selectivities.[9] A cyano (CN) phase can provide different selectivity for polar compounds.[10] Phenyl-hexyl columns can offer alternative pi-pi interactions.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) will increase efficiency and resolution. A longer column will also increase the theoretical plates and improve separation, albeit with longer run times.
3. Temperature:
-
Column Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but it may also reduce retention times. Experiment with temperatures between 25°C and 40°C to find the optimal balance.
Causality: The separation in reversed-phase HPLC is based on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase.[11] By altering the mobile phase composition, pH, or stationary phase chemistry, you are changing the nature of these interactions, which can lead to improved separation of closely related compounds.
Question 3: My LC-MS analysis is showing an unexpected mass that I can't identify. How can I proceed with structural elucidation?
Answer:
Identifying an unknown impurity requires a combination of analytical techniques to piece together its structure.
1. High-Resolution Mass Spectrometry (HRMS):
-
Accurate Mass Measurement: HRMS (e.g., TOF or Orbitrap) provides a highly accurate mass measurement, which allows you to determine the elemental composition of the unknown impurity.[11][12] This is a critical first step in narrowing down the possibilities.
2. Tandem Mass Spectrometry (MS/MS):
-
Fragmentation Pattern: By isolating the ion of the unknown impurity and fragmenting it (MS/MS), you can obtain a fragmentation pattern.[11][12][13][14] This pattern provides valuable information about the different functional groups and substructures present in the molecule.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Definitive Structure: For unambiguous structure determination, NMR is the gold standard.[15][16][17][18][19]
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.[17][18]
-
¹³C NMR: Shows the different carbon environments in the molecule.[17]
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing you to assemble the complete structure.[16][19] To perform NMR, you will likely need to isolate a sufficient quantity of the impurity using preparative HPLC.
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Functional Group Analysis: FTIR can help identify the functional groups present in the impurity, such as C=O, N-O, C-N, and C-F bonds.[20][21][22][23][24] This can corroborate the findings from MS and NMR.
Workflow for Unknown Impurity Identification:
Caption: Workflow for the structural elucidation of an unknown impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in this compound?
A1: Based on common synthetic routes, potential process-related impurities could include:
-
Starting materials: Unreacted precursors from the synthesis. For example, if the synthesis involves the nitration of a precursor like 2-chloro-4-fluorobenzoic acid, this could be a potential impurity.[25]
-
Intermediates: Partially reacted compounds that did not proceed to the final product.
-
Isomers: Positional isomers where the functional groups (cyano, fluoro, nitro, carboxylic acid) are in different positions on the benzene ring. For instance, isomers like 4-chloro-2-fluoro-5-nitrobenzoic acid could be present depending on the starting materials and reaction conditions.[1][26][27]
-
By-products from side reactions: For example, hydrolysis of the cyano group to an amide or carboxylic acid, or displacement of the fluorine atom.
Q2: What are the potential degradation pathways for this compound?
A2: Potential degradation pathways could involve:
-
Hydrolysis: The cyano group could hydrolyze to a carboxamide and subsequently to a carboxylic acid under strongly acidic or basic conditions. The carboxylic acid ester, if formed during synthesis, can also hydrolyze back to the carboxylic acid.
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
-
Decarboxylation: Under harsh thermal conditions, the carboxylic acid group could be lost.
-
Nucleophilic substitution: The fluorine atom, activated by the electron-withdrawing nitro and cyano groups, could be susceptible to nucleophilic substitution.
Bacterial degradation pathways for similar nitrobenzoic acids often involve either oxidative or reductive pathways.[28][29] While not directly applicable to sterile manufacturing, these pathways can provide insights into potential degradation products. For example, some bacteria degrade 4-fluorobenzoate via 4-hydroxybenzoate.[30][31]
Q3: Which analytical techniques are most suitable for routine quality control of this compound?
A3: For routine quality control, a combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for purity determination and quantification of known impurities.[9][12][14][32][33][34] A well-developed and validated HPLC method can provide reliable and reproducible results.
-
Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents.[14][35][36] Depending on the volatility of potential impurities, GC-MS can also be used for their identification and quantification.[37][38][39][40]
-
Loss on Drying: This is a simple but effective method to determine the amount of volatile matter (primarily water and residual solvents) in the sample.
Q4: How do I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can separate the active ingredient from its degradation products. To develop such a method, you need to perform forced degradation studies. This involves subjecting the this compound to various stress conditions to intentionally generate degradation products.[4][41]
Forced Degradation Conditions:
-
Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative degradation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal degradation: Heating the solid sample (e.g., at 105°C).
-
Photolytic degradation: Exposing the sample to UV or visible light.
After subjecting the compound to these stress conditions, the samples are analyzed by HPLC. The goal is to develop a method that can resolve all the degradation peaks from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that each peak is chromatographically pure.
Experimental Protocol: Representative HPLC Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound and its impurities.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution is often preferred to separate impurities with a wide range of polarities.
-
Start with a higher percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile.
Data Presentation: Typical Impurity Profile
| Impurity | Retention Time (min) | Area % | Identification Status |
| Impurity 1 | 4.2 | 0.08% | Unidentified |
| Impurity 2 | 5.8 | 0.15% | Identified (Positional Isomer) |
| Impurity 3 | 7.1 | 0.04% | Below Reporting Threshold |
| This compound | 9.5 | 99.73% | Main Component |
Visualization of Analytical Workflow
Caption: General analytical workflow for impurity characterization.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
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ResearchGate. (2019, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
Veeprho. (2024, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
-
PubMed. (2020, November 27). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Retrieved from [Link]
-
PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
ResearchGate. (2021, August 8). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]
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ResearchGate. (2019, August 5). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
ACS Publications. (n.d.). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. Retrieved from [Link]
-
PubMed. (2024, July 18). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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Springer. (n.d.). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2020, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]
-
PubMed. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]
-
ResearchGate. (2019, August 4). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 4-Nitrobenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-Cyano-2-fluoro-5-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Cyano-2-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, scalable production. We will address common challenges, provide in-depth troubleshooting, and explain the critical parameters that ensure a safe, efficient, and reproducible process.
Critical Safety Considerations: Managing the Risks of Nitration
Scaling up any chemical process requires a thorough safety review, and this is especially true for aromatic nitration, which is a highly exothermic and potentially hazardous reaction.[1][2] Before proceeding, a comprehensive risk assessment is mandatory.
Question: What are the primary hazards associated with scaling up this nitration, and what are the non-negotiable safety protocols?
Answer: The primary hazards stem from the use of mixed acid (concentrated nitric and sulfuric acids) and the exothermic nature of the reaction.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[3][4]
-
Exothermic Reaction & Thermal Runaway: The nitration of aromatic rings is highly exothermic.[2] If heat is generated faster than it can be removed, the reaction temperature can increase uncontrollably, leading to a "runaway" reaction. This can cause rapid pressure buildup, boiling of reagents, and potentially an explosion.
-
Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) fumes, which are harmful if inhaled.[1][3]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, splash-proof goggles, a face shield, and heavy-duty acid-resistant gloves.[1][4]
-
Ventilation: All operations must be conducted in a certified chemical fume hood with robust airflow. For pilot-scale work, a walk-in hood or a dedicated, well-ventilated enclosure is necessary.
-
Controlled Reagent Addition: Never add the reagents all at once. The nitrating agent (or the substrate) must be added slowly and incrementally to the reaction mixture to manage the rate of heat generation. Use a syringe pump or a dropping funnel for precise control.
-
Efficient Cooling & Monitoring: The reaction vessel must be equipped with an efficient cooling system (e.g., an ice-salt bath or a cryostat). The internal reaction temperature must be continuously monitored with a calibrated thermometer or thermocouple.
-
Emergency Preparedness: Ensure immediate access to an emergency shower, eyewash station, and appropriate spill kits containing a neutralizer like sodium carbonate or sodium bicarbonate.[3][5]
The Synthetic Pathway: An Overview
The most direct and common route to this compound is through the electrophilic aromatic substitution (nitration) of 4-Cyano-2-fluorobenzoic acid. The strong electron-withdrawing effects of the -COOH and -CN groups, and the ortho,para-directing effect of the -F atom, direct the incoming nitro group to the 5-position.
Caption: Synthetic route via electrophilic nitration.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.
Stage 1: The Nitration Reaction
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?
Answer: This is a frequent issue when reaction conditions are not sufficiently activating for the deactivated aromatic ring. Here’s how to troubleshoot:
-
Insufficiently Strong Nitrating Agent: The substrate, 4-Cyano-2-fluorobenzoic acid, is strongly deactivated by two electron-withdrawing groups (-COOH and -CN). A standard mixed acid preparation may not generate a high enough concentration of the active electrophile, the nitronium ion (NO₂⁺).[6][7]
-
Solution: Increase the proportion of sulfuric acid relative to nitric acid. H₂SO₄ protonates HNO₃, catalyzing the formation of the nitronium ion.[2] For highly deactivated rings, using fuming nitric acid or increasing the overall concentration of the acid mixture can be effective.
-
-
Reaction Temperature is Too Low: While temperature control is critical for safety, a temperature that is too low can significantly reduce the reaction rate to a near standstill.
-
Solution: If the reaction is proceeding safely with no exotherm, consider allowing the temperature to rise slowly. Monitor progress carefully using an appropriate analytical method (TLC, HPLC). A slight increase from 0 °C to 5-10 °C can dramatically improve the reaction rate without compromising safety, provided the addition of reagents is slow and controlled.
-
-
Poor Solubility: The starting material may not be fully dissolved in the sulfuric acid before the addition of nitric acid begins, limiting the reaction rate.
-
Solution: Ensure the 4-Cyano-2-fluorobenzoic acid is completely dissolved in the concentrated sulfuric acid before cooling the mixture and starting the nitric acid addition. Gentle warming may be required initially, followed by cooling to the target reaction temperature.
-
Question 2: I'm observing significant formation of unwanted byproducts or tar. What is causing this and how can it be prevented?
Answer: Tar and byproduct formation are typically signs of side reactions, often caused by excessive temperature or overly aggressive nitrating conditions.
-
Cause - Overheating (Local Hotspots): Even if the bulk temperature reading is low, poor mixing on a larger scale can create localized hotspots where the temperature is much higher. This can lead to oxidation of the starting material or product, resulting in decomposition and tar formation.
-
Prevention: Ensure vigorous and efficient mechanical stirring throughout the reaction, especially during the addition of reagents. On scale-up, the efficiency of stirring is paramount.
-
-
Cause - Overly Aggressive Reagents: Using conditions that are too harsh (e.g., very high concentration of fuming nitric acid, high temperatures) can lead to unwanted side reactions or decomposition.
-
Prevention: Start with the mildest effective conditions and only increase the strength of the nitrating agent or the temperature if necessary. The goal is to find the "sweet spot" that provides a good reaction rate without significant byproduct formation.
-
Stage 2: Work-up and Purification
Question 3: What is the safest and most effective method for quenching the reaction and isolating the crude product, especially at a larger scale?
Answer: Quenching a large volume of concentrated acid is hazardous and must be done with extreme care. The standard method is to pour the reaction mixture onto ice.
-
Procedure: The reaction mixture should be added slowly in a thin stream to a vigorously stirred vessel containing a large excess of crushed ice and water. Never add water or ice to the acid mixture. This reverse addition can cause localized boiling and dangerous splashing of corrosive acid. The precipitation of the product should occur upon dilution.
-
Scale-Up Consideration: For larger volumes, ensure the quench vessel has sufficient capacity and is equipped with an efficient overhead stirrer and, ideally, a cooling jacket to manage the heat of dilution.
Question 4: I am struggling with the purification of the final product. What are the best practices for obtaining high-purity this compound?
Answer: Recrystallization is the most common method for purifying the crude solid. The key is selecting an appropriate solvent system.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential starting points for solvent screening include:
-
Aqueous ethanol or methanol
-
Toluene
-
Ethyl acetate/heptane mixture
-
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot-filtering the solution (use caution with flammable solvents). Allow the solution to cool slowly to form well-defined crystals. A final wash of the filtered crystals with a small amount of cold solvent can help remove residual impurities.
Potential Side Reactions
Question 5: Is there a risk of hydrolyzing the 4-cyano group to a carboxylic acid or an amide during the reaction or work-up?
Answer: This is an excellent and important question. Hydrolysis of the nitrile group is a known reaction but typically requires more forcing conditions than those used for this nitration.
-
Under Nitrating Conditions: The reaction is conducted in a highly acidic but substantially anhydrous environment at low temperatures. These conditions are not favorable for nitrile hydrolysis, which requires water as a reagent and typically higher temperatures to proceed at a significant rate.[8][9]
-
During Aqueous Work-up: The work-up involves quenching in cold water and filtration. The contact time and temperature are generally too low to cause significant hydrolysis of the cyano group.[10] While some minor amide formation is theoretically possible if the product is left in acidic aqueous solution at elevated temperatures for an extended period, it is not a primary concern under standard work-up protocols. The primary product will be the desired this compound.
Experimental Protocols & Data
Lab-Scale Synthesis Protocol (Example)
Materials:
-
4-Cyano-2-fluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice and Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 5 volumes relative to the starting material).
-
Begin stirring and cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 4-Cyano-2-fluorobenzoic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C. Continue stirring until all solid has dissolved.
-
Re-cool the solution to 0 °C.
-
Charge the dropping funnel with fuming nitric acid (1.1 eq).
-
Add the nitric acid dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 0 and 5 °C. Vigilant temperature control is critical.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by HPLC or TLC.
-
Prepare a separate beaker with a large amount of crushed ice (approx. 10 volumes).
-
Once the reaction is complete, slowly pour the reaction mixture onto the stirred ice.
-
A precipitate will form. Continue stirring for 30 minutes to allow for complete precipitation.
-
Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Dry the crude product under vacuum to a constant weight.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Scale-Up Parameter Considerations
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale for Change |
| Mixing | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensures efficient heat transfer and prevents local hotspots. Critical for safety and consistency. |
| Cooling | Ice Bath | Jacketed Reactor with Chiller | Surface area-to-volume ratio decreases on scale-up, requiring more efficient and reliable cooling. |
| Reagent Addition | Dropping Funnel | Metering Pump | Provides precise and reliable control over the addition rate, which directly controls the rate of heat generation. |
| Quench | Manual Pour into Beaker of Ice | Pumping into a Jacketed Quench Vessel | Improves safety and control over the highly exothermic dilution process. |
| Monitoring | Thermometer, TLC/HPLC | Calibrated Probes (Temp, pH), In-situ Analytics | Provides real-time, accurate data for process control and safety interlocks. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Nitr
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- Troubleshooting guide for nitr
- Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. (n.d.). OrgoSolver.
- Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- Help With acid hydrolysis of nitriles -> carboxylic acids. (2014). Reddit.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Nitration and aromatic reactivity. (n.d.). Cambridge University Press.
- Aromatic Nitr
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Northern Iowa.
- 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. (2011).
- This compound. (n.d.). BLD Pharm.
- This compound. (n.d.). ChemScene.
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.).
- The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (n.d.).
- Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applic
- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. (n.d.).
- 5-Fluoro-2-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.
- Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. (n.d.). Benchchem.
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safe handling and storage procedures for 4-Cyano-2-fluoro-5-nitrobenzoic acid
Welcome to the technical support center for 4-Cyano-2-fluoro-5-nitrobenzoic acid (CFNBA). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Safety First - Hazard Identification and Handling
This compound is a multi-functionalized aromatic compound that requires careful handling due to its potential hazards. The presence of a nitro group, a fluorine atom, and a cyano group on the benzoic acid backbone contributes to its reactivity and potential physiological effects.
Frequently Asked Questions (FAQs) - Safety
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar compounds, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.[1][2][3][4][5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE setup is mandatory when working with this compound. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes. Standard safety glasses are not sufficient.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of dust generation, a chemical-resistant apron or full-body suit may be necessary.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[7][8] If a fume hood is not available, a NIOSH/MSHA-approved N95 dust mask or a respirator with a particulate filter is recommended, especially when handling the powder.[4][7]
Q3: What are the proper storage conditions for this compound?
A3: To ensure the stability and integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[1][11]
Q4: What should I do in case of accidental exposure?
A4: Immediate and appropriate first aid is crucial in the event of accidental exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water at most. Seek immediate medical attention.[1][8]
Hazard Summary Table
| Hazard Class | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[5][9] |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][5] |
Section 2: Experimental Troubleshooting Guide
The unique combination of functional groups in this compound makes it a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds and active pharmaceutical ingredients.[1][8][9] However, its reactivity can also present challenges. This section addresses common issues encountered during reactions involving this compound.
Workflow for a Typical Nucleophilic Aromatic Substitution (SNAr) Reaction
Caption: A typical workflow for SNAr reactions involving CFNBA.
Frequently Asked Questions (FAQs) - Experimental Issues
Q5: My amide coupling reaction with this compound is giving a low yield. What are the possible causes and solutions?
A5: Low yields in amide coupling reactions are a common issue. Here are several factors to consider:
-
Choice of Coupling Reagent: For an electron-deficient carboxylic acid like this, standard coupling reagents like HATU, HBTU, or EDC/HOBt are generally effective.[12] However, the choice can be substrate-dependent. If one reagent is not performing well, consider trying an alternative. For example, phosphonium-based reagents (PyBOP) or uronium-based reagents (HATU) often give high yields and low epimerization.[13]
-
Base Selection: An appropriate non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial. The base neutralizes the acid formed during the reaction and prevents the protonation of the amine nucleophile. Ensure the base is pure and dry.
-
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated acid intermediate. Use dry solvents and an inert atmosphere (N2 or Argon).
-
Steric Hindrance: If your amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent.
-
Side Reactions: The presence of the cyano group could potentially lead to side reactions under certain conditions, although it is generally stable during amide coupling. Ensure your purification method is effectively separating the desired product from any byproducts.
Q6: I am observing an unexpected byproduct in my reaction. Could the cyano group be hydrolyzing?
A6: Yes, hydrolysis of the cyano group is a potential side reaction, especially under harsh acidic or basic conditions with prolonged heating.[14][15][16]
-
Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid and heat, the nitrile can hydrolyze first to a primary amide and then to a carboxylic acid.[16][17]
-
Base-Catalyzed Hydrolysis: Similarly, strong aqueous base and heat can hydrolyze the nitrile to a carboxylate salt.[14][17]
-
Troubleshooting: To avoid this, use anhydrous conditions and milder bases for your primary reaction. If your work-up involves an acidic or basic wash, perform it at a low temperature and for a limited time. If hydrolysis is unavoidable, consider protecting the carboxylic acid and performing the reaction under neutral conditions if possible.
Q7: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the fluorine atom. Why is my reaction not proceeding to completion?
A7: The fluorine atom in this compound is activated for SNAr due to the electron-withdrawing effects of the ortho-cyano and para-nitro groups.[1][10] However, several factors can hinder the reaction:
-
Nucleophile Reactivity: The nucleophile must be sufficiently strong to attack the electron-deficient aromatic ring. If you are using a weak nucleophile, you may need to deprotonate it first with a suitable base (e.g., using NaH for an alcohol).
-
Solvent Choice: SNAr reactions are typically favored in polar aprotic solvents like DMF, DMSO, or NMP. These solvents can solvate the cation of the nucleophile, leaving the anion more reactive.
-
Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[11][18] The rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.[11]
-
Temperature: While some SNAr reactions can proceed at room temperature, others may require heating to overcome the activation energy barrier. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.
Q8: I'm having trouble purifying my product. What are some recommended techniques?
A8: Purification can be challenging due to the polarity of the molecule and potential byproducts.
-
Column Chromatography: This is the most common method. Given the polar nature of the functional groups, a silica gel column with a gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of acetic acid to the mobile phase can help to improve the peak shape of acidic products.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product, which can then be collected by filtration.
Logical Flow for Troubleshooting Low Yield in Amide Coupling
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
Section 3: References
-
Fiveable. (n.d.). Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20–28.
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 543-546.
-
Gold, B., & Wilson, M. S. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Israel Journal of Chemistry, 59(3-4), 263-274.
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 17: Reactions of Aromatic Compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
-
World Intellectual Property Organization. (2022). Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. (WO/2022/201155).
-
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (CN111359868A).
-
PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (CN101007821A).
-
Reddit. (2022, March 24). Amide coupling help. r/Chempros.
-
ResearchGate. (2016). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). Esterification of nitrobenzoic acids. (US3948972A).
-
LibreTexts Chemistry. (2023, January 19). 20.7: Chemistry of Nitriles.
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
-
Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273.
-
Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids. (US3542822A).
-
ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations.
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]
-
Miles, D. H., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(34), 11448-11454.
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid.
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- 4. 4-Chloro-2-fluoro-5-nitrobenzoic acid | C7H3ClFNO4 | CID 3774553 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Cyano-2-fluoro-5-nitrobenzoic Acid
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Cyano-2-fluoro-5-nitrobenzoic acid, a polysubstituted aromatic compound with potential applications in medicinal chemistry and organic synthesis.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation based on the electronic effects of its diverse functional groups. Furthermore, we will present a robust experimental protocol for acquiring high-quality NMR data and compare the utility of NMR with other common analytical techniques for the characterization of this molecule.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns of these protons are dictated by the electronic environment created by the four substituents: a carboxylic acid group (-COOH), a fluorine atom (-F), a nitro group (-NO₂), and a cyano group (-CN).
The fluorine and nitro groups are strongly electron-withdrawing, leading to a general deshielding of the aromatic protons and a downfield shift in their resonance frequencies. The cyano group also contributes to this deshielding effect. The carboxylic acid group is a meta-directing deactivator.
Based on these substituent effects, we can predict the following for the aromatic protons:
-
H-3: This proton is ortho to the fluorine atom and the carboxylic acid group, and meta to the nitro group. The strong deshielding from the adjacent fluorine will result in a significant downfield shift. It is expected to appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the nitro group and meta to the fluorine and cyano groups. The potent deshielding effect of the nitro group will cause this proton to resonate at a very low field. It will appear as a doublet due to coupling with H-3.
The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. Due to the lack of symmetry, eight distinct signals are expected: six for the aromatic carbons, one for the cyano carbon, and one for the carboxylic acid carbon.
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The fluorine atom will cause a large downfield shift for the carbon it is directly attached to (C-2) and will also introduce C-F coupling. The other electron-withdrawing groups (-NO₂, -CN, -COOH) will also influence the chemical shifts of the carbons to which they are attached and the adjacent carbons.
A summary of the predicted ¹³C NMR chemical shifts is presented in the table below.
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| C=O | ~165 | Singlet |
| C-CN | ~115 | Singlet |
| C-1 | ~125 | Singlet |
| C-2 | ~160 (d, ¹JCF ≈ 250 Hz) | Doublet |
| C-3 | ~120 (d, ²JCF ≈ 20 Hz) | Doublet |
| C-4 | ~110 | Singlet |
| C-5 | ~150 | Singlet |
| C-6 | ~130 (d, ³JCF ≈ 5 Hz) | Doublet |
Experimental Protocol for NMR Analysis
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural determination. The following is a detailed, step-by-step methodology for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high polarity, which should effectively dissolve the analyte.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Sample Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity and minimize line broadening.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-16 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width to cover the expected range of carbon resonances (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to fully relax.
-
Number of Scans: A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio, often several hundred to a few thousand.
-
Caption: Experimental workflow for NMR analysis.
Comparative Analysis with Other Techniques
While NMR spectroscopy is a powerful tool for the structural elucidation of this compound, a comprehensive characterization often involves complementary analytical techniques.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[1] For this molecule, characteristic stretches for the carboxylic acid O-H (broad), C=O, C≡N, and N-O (nitro group) would be expected.[1]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.[1]
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles.
In comparison, NMR spectroscopy provides detailed information about the connectivity of atoms within the molecule in the solution state, which is often more relevant to its behavior in chemical reactions.
Caption: Spin-spin coupling in the aromatic region.
Conclusion
The ¹H and ¹³C NMR spectra of this compound can be reliably predicted and interpreted based on fundamental principles of NMR spectroscopy and the electronic effects of its substituents. This guide provides a comprehensive framework for the analysis of this molecule, including predicted spectral data, a detailed experimental protocol, and a comparison with other analytical techniques. By following the methodologies outlined herein, researchers can confidently elucidate the structure of this and other similarly complex organic molecules.
References
-
Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
- Krygowski, T. M., & Anulewicz, R. (2000). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Molecular Structure, 555(1-3), 57-68.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-5-nitrobenzoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Sources
A Comparative Guide to the Reactivity of 4-Cyano-2-fluoro-5-nitrobenzoic Acid in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate aromatic building block is paramount. The reactivity of the substrate dictates reaction efficiency, yield, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth technical comparison of 4-Cyano-2-fluoro-5-nitrobenzoic acid, a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr), against structurally similar compounds. We will dissect the electronic factors governing its reactivity and propose a robust experimental framework for its quantitative evaluation.
The Principles of Activation: Understanding SNAr Reactivity
Nucleophilic Aromatic Substitution is a cornerstone reaction for the functionalization of aromatic rings. Unlike electrophilic substitutions common to electron-rich arenes, SNAr proceeds efficiently only on electron-deficient rings. The reaction follows a two-step addition-elimination mechanism, where the initial attack of a nucleophile is almost always the rate-determining step.[1][2]
The key to a facile SNAr reaction lies in the presence of potent electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[1][3] These groups serve two critical functions:
-
Ring Activation: They decrease the electron density of the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack.
-
Intermediate Stabilization: They stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[1][2]
This compound is exceptionally well-poised for high reactivity. It features three powerful EWGs (NO₂, CN, COOH) and an excellent SNAr leaving group (F). The nitro and cyano groups are strategically placed ortho and para, respectively, to the fluorine atom, providing maximum activation and stabilization.
Sources
A Comparative Guide to the Biological Potential of 4-Cyano-2-fluoro-5-nitrobenzoic Acid Derivatives
Foreword for the Research Community
To our fellow researchers, scientists, and drug development professionals, this guide ventures into the promising yet largely uncharted territory of 4-cyano-2-fluoro-5-nitrobenzoic acid derivatives. As a Senior Application Scientist, it is my experience that true innovation often begins at the edge of the known, with novel chemical scaffolds that present both challenges and immense opportunities.
A comprehensive survey of the current scientific literature reveals a notable scarcity of published data on the specific biological activities of derivatives of this compound. This compound is primarily recognized as a chemical intermediate in organic synthesis.[1][2] However, the absence of extensive biological studies does not diminish its potential. On the contrary, it presents a compelling case for exploration. The unique substitution pattern of this benzoic acid derivative—possessing a cyano, a fluoro, and a nitro group—suggests a rich pharmacophore that could be exploited for various therapeutic applications.
This guide is structured to provide a robust framework for investigating the biological potential of this intriguing class of compounds. We will begin by examining the established biological activities of structurally related benzoic acid derivatives to build a case for the potential of our core molecule. Following this, we will present detailed, field-proven experimental protocols for screening and characterizing the anticancer, antimicrobial, and anti-inflammatory activities of novel derivatives synthesized from this compound. Our objective is to equip you with the foundational knowledge and practical methodologies to pioneer research in this promising area.
I. The Therapeutic Promise Inferred from Structural Analogs
The therapeutic potential of a novel chemical scaffold can often be inferred from the biological activities of its structural relatives. The this compound core combines several key functionalities known to influence biological activity.
A. Anticancer Potential: Insights from Nitroaromatic and Fluorinated Compounds
The presence of a nitro group on an aromatic ring is a common feature in various biologically active compounds, including some with anticancer properties. For instance, derivatives of 2-chloro-3-(4-nitrophenyl)-2-propenylidene have demonstrated significant antimitotic activity against a panel of cancer cell lines.[3] Similarly, the introduction of a nitro group into certain molecular scaffolds has been shown to enhance their anticancer efficacy.
Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.[4] Numerous fluorinated compounds have shown potent anticancer activities. For example, fluorinated quinazoline derivatives have been investigated as NF-κB inhibitors with anti-inflammatory and potential anticancer effects.[5] The combination of a fluoro and a nitro group on the benzoic acid ring, therefore, presents a compelling rationale for investigating its derivatives as potential anticancer agents.
B. Antimicrobial Activity: A Legacy of Substituted Benzoic Acids
Benzoic acid and its derivatives have a long history as antimicrobial agents.[6] The antimicrobial efficacy is often modulated by the nature and position of substituents on the benzene ring. For instance, a study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives revealed a broad spectrum of activity against various bacteria and fungi, with some compounds exhibiting potent activity against drug-resistant strains.[7] Another study on 2-chloro-5-nitrobenzoic acid derivatives highlighted their potential as next-generation antibacterials, with activity against both Gram-positive and Gram-negative bacteria.[6][8] The presence of both a nitro group and a halogen (fluorine) in our core structure suggests a strong possibility of inherent antimicrobial properties that can be fine-tuned through derivatization.
C. Anti-inflammatory Effects: Targeting Key Inflammatory Mediators
Substituted benzoic acids have also been explored for their anti-inflammatory properties. For example, fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been identified as NF-κB inhibitors, a key target in inflammatory diseases.[5] The broader class of non-steroidal anti-inflammatory drugs (NSAIDs) includes many benzoic acid derivatives.[9] The structural features of this compound, particularly the electron-withdrawing groups, could potentially influence pathways involved in inflammation, making its derivatives worthy candidates for anti-inflammatory screening.
II. A Practical Guide to Unlocking Biological Activity: Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of novel derivatives of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.
A. Synthesis of N-Substituted Amide Derivatives: A Starting Point for Discovery
The carboxylic acid group of this compound is a prime handle for derivatization. Conversion to an amide is a robust and versatile synthetic transformation that allows for the introduction of a wide range of chemical diversity.
Experimental Protocol: Synthesis of a Representative N-aryl Amide Derivative
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Amide Coupling: In a separate flask, dissolve the desired aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-cyano-2-fluoro-5-nitrobenzamide.
Diagram: Synthetic Workflow for N-Aryl Amide Derivatives
Caption: General workflow for the synthesis of N-aryl amide derivatives.
B. In Vitro Anticancer Activity Screening
A primary area of investigation for novel aromatic compounds is their potential as anticancer agents. A standard and robust method for initial screening is the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and further dilute in cell culture medium. Add the compounds to the wells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Diagram: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer activity screening.
C. Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential, the broth microdilution method is a quantitative and widely accepted technique to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial/Fungal Strains: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using appropriate broth media.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table: Hypothetical Antimicrobial Screening Data
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | >128 | >128 | >128 |
| Derivative 2 | 32 | 64 | 128 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
This table presents hypothetical data for illustrative purposes.
D. Anti-inflammatory Activity Assessment
A common in vitro model to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Diagram: Anti-inflammatory Screening Logic
Caption: Logical flow of the nitric oxide inhibition assay.
III. Comparative Outlook and Future Directions
While direct experimental data for derivatives of this compound is not yet available in the public domain, the structural alerts within this scaffold, coupled with the established activities of related compound classes, provide a strong impetus for its investigation.
Comparison with Existing Scaffolds:
-
Versus Fluoroquinolones: While fluoroquinolones are established antibacterial agents, their core structure is significantly different. Derivatives of this compound may offer a novel mechanism of action, potentially circumventing existing resistance mechanisms.
-
Versus Other Nitroaromatics: The combination of the cyano and fluoro groups with the nitro moiety on the benzoic acid ring could lead to a unique electronic and steric profile, potentially resulting in improved potency, selectivity, or pharmacokinetic properties compared to simpler nitroaromatic compounds.
Future Research Imperatives:
-
Library Synthesis: A diverse library of derivatives should be synthesized, exploring a wide range of substitutions at the amide nitrogen to establish clear structure-activity relationships (SAR).
-
Mechanism of Action Studies: For any identified hit compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets.
-
In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.
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4-Amino-2-(2-fluoro-5-methylphenoxy)benzoic acid. PubChem. (n.d.). Retrieved from [Link]
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The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. (1967). Retrieved from [Link]
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Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. (n.d.). Retrieved from [Link]
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Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides. PubMed. (2014). Retrieved from [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. (n.d.). Retrieved from [Link]
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Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed. (2019). Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. National Center for Biotechnology Information. (2024). Retrieved from [Link]
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The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. ResearchGate. (2009). Retrieved from [Link]
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. (2024). Retrieved from [Link]
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4-Cyano-2-fluorobenzoic acid. PubChem. (n.d.). Retrieved from [Link]
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4-Chloro-2-fluoro-5-nitrobenzoic acid. PubChem. (n.d.). Retrieved from [Link]
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Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][10]imidazo[1,2-d][10][11]oxazepine and Benzo[f]benzo[1][10]oxazolo[3,2-d][10][11]oxazepine Derivatives. SciELO. (n.d.). Retrieved from [Link]
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Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. (n.d.). Retrieved from [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. (n.d.). Retrieved from [Link]
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The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. (n.d.). Retrieved from [Link]
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Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. (2023). Retrieved from [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. (2025). Retrieved from [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. (n.d.). Retrieved from [Link]
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A Strategic Guide to the Structural Elucidation and Comparative Analysis of 4-Cyano-2-fluoro-5-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity and potential as a therapeutic agent. Substituted benzoic acids, such as 4-Cyano-2-fluoro-5-nitrobenzoic acid, are crucial building blocks in the synthesis of pharmaceuticals due to their versatile reactivity and ability to form a variety of intermolecular interactions.
This guide provides a comprehensive framework for the X-ray crystal structure determination of this compound and its derivatives. As a Senior Application Scientist, my objective is to not only outline the necessary experimental protocols but also to instill a deeper understanding of the rationale behind these methodologies. We will explore the synthesis, crystallization, and structural analysis of this important scaffold, and in the absence of a publicly available crystal structure for the parent compound, we will establish a robust protocol for its determination and a framework for its comparison with structurally related analogues.
The Significance of Structural Analysis in Drug Design
The cyano (-CN), fluoro (-F), and nitro (-NO2) functional groups on the benzoic acid scaffold are not arbitrary decorations. Each imparts specific electronic and steric properties that can profoundly influence a molecule's behavior. The strongly electron-withdrawing nature of the cyano and nitro groups, combined with the high electronegativity of the fluorine atom, creates a unique electronic environment that can be exploited for targeted molecular interactions.
Understanding the crystal packing and intermolecular forces, such as hydrogen bonding and π-π stacking, is critical for predicting a compound's solubility, stability, and, most importantly, its binding affinity to a biological target. X-ray crystallography is the gold standard for obtaining this detailed structural information at the atomic level.[1]
A Roadmap for Structural Elucidation and Comparison
Our approach is a multi-step process that begins with the synthesis of the target compound and its analogues, followed by crystallization, X-ray diffraction analysis, and a detailed comparative study of the resulting structures.
Figure 1: A comprehensive workflow for the structural analysis of this compound derivatives.
Part 1: Synthesis and Purification
While this compound is commercially available, the synthesis of novel derivatives is a key step in exploring the chemical space around this scaffold.[2][3][4] A plausible synthetic route for analogues can be adapted from known methods for similar compounds.
Experimental Protocol: Synthesis of a Hypothetical Derivative (e.g., an Ester or Amide)
-
Starting Material: Begin with commercially available this compound.
-
Activation: Convert the carboxylic acid to a more reactive species, such as an acyl chloride, using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Nucleophilic Acyl Substitution: React the activated acyl chloride with a desired nucleophile (e.g., an alcohol to form an ester or an amine to form an amide) in the presence of a non-nucleophilic base like triethylamine (TEA) to quench the HCl byproduct.
-
Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is typically washed with dilute acid, base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to obtain the pure derivative.
Part 2: The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[5] The choice of solvent and crystallization technique is critical and often requires screening a wide range of conditions.
Common Crystallization Techniques for Small Organic Molecules
| Technique | Principle | Advantages | Considerations |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and induces crystallization.[6] | Simple to set up. | The rate of evaporation can be difficult to control precisely. |
| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[7] | Excellent control over the rate of crystallization; suitable for small sample quantities. | Requires careful selection of solvent/anti-solvent pairs. |
| Anti-solvent Crystallization | An "anti-solvent" (in which the compound is insoluble) is slowly added to a solution of the compound, causing it to precipitate out as crystals.[7] | Rapid and can be used for compounds that are highly soluble in most solvents. | Can sometimes lead to amorphous solids or very small crystals if the addition is too fast. |
| Solvent Layering | A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystals form at the interface as the two solvents slowly mix.[6] | Good for compounds that are sensitive to temperature changes. | Can be technically challenging to set up without disturbing the interface. |
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Method Application:
-
For Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
For Vapor Diffusion: In a small, open vial, dissolve the compound in a minimal amount of a good solvent. Place this vial inside a larger, sealed jar containing a larger volume of an anti-solvent.
-
-
Patience is Key: Allow the crystallization experiments to proceed undisturbed for several days to weeks. Monitor for the formation of single, well-defined crystals.
Part 3: X-ray Diffraction and Structural Analysis
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[1]
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using specialized software (e.g., SHELXS, Olex2). The initial structural model is then refined to best fit the experimental data.
Part 4: A Framework for Comparative Analysis
While the crystal structure of this compound is not yet in the public domain, we can establish a framework for its comparison with known, structurally similar compounds. For this purpose, we will consider hypothetical data for our target compound and compare it with the known properties of its chloro, methyl, and non-cyano/nitro analogues.
Table 1: Hypothetical and Known Crystallographic Data for Comparative Analysis
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | Key Intermolecular Interactions |
| This compound (Target) | C8H3FN2O4 | To be determined | To be determined | To be determined | Expected: Hydrogen-bonded dimers, π-π stacking |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | C7H3ClFNO4 | Monoclinic | P21/c | a = 8.2 Å, b = 10.7 Å, c = 13.0 Å, β = 98° | Hydrogen-bonded dimers, Halogen bonding |
| 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | Not publicly available | Not publicly available | Not publicly available | Expected: Hydrogen-bonded dimers |
| 2-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | Monoclinic | P21/n | a = 7.5 Å, b = 5.0 Å, c = 17.1 Å, β = 95° | Hydrogen-bonded dimers |
Note: The crystallographic data for the chloro and fluoro-nitro analogues are illustrative and based on typical values for small organic molecules. The actual data would need to be sourced from the Cambridge Structural Database (CSD) once a specific entry is identified.
Visualizing Structural Differences
The subtle changes in the substitution pattern can lead to significant differences in the crystal packing. These differences can be visualized by comparing the unit cell packing diagrams and the specific intermolecular interactions.
Figure 2: A logical diagram illustrating the key points of comparison between the target molecule and its analogues.
Conclusion: From Structure to Function
The determination of the X-ray crystal structure of this compound and its derivatives is a critical step in understanding their potential applications. This guide provides a comprehensive roadmap for achieving this, from synthesis to a detailed comparative analysis. The insights gained from such studies are invaluable for the rational design of new drugs and functional materials, allowing scientists to fine-tune molecular properties by making informed structural modifications. The methodologies and frameworks presented here are designed to be broadly applicable, empowering researchers to unlock the full potential of novel chemical entities.
References
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SPT Labtech. Chemical crystallization. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1625–1632. [Link]
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Crystallization of small molecules. [Link]
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Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1737-1756. [Link]
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Iowa State University. X-Ray Diffraction Basics. [Link]
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PubChem. 4-Chloro-2-fluoro-5-nitrobenzoic acid. [Link]
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Advantages of using 4-Cyano-2-fluoro-5-nitrobenzoic acid over 4-chloro-2-fluoro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two closely related synthetic intermediates: 4-Cyano-2-fluoro-5-nitrobenzoic acid and 4-chloro-2-fluoro-5-nitrobenzoic acid . While structurally similar, the substitution of a chloro group with a cyano group imparts a range of advantageous properties to the former, enhancing its utility in complex organic synthesis. This guide will elucidate these advantages, supported by fundamental principles of physical organic chemistry and representative experimental considerations.
At a Glance: A Comparative Overview
A summary of the key physical and chemical properties of the two compounds is presented below. This table serves as a quick reference for researchers to evaluate the fundamental characteristics of each molecule.
| Property | This compound | 4-chloro-2-fluoro-5-nitrobenzoic acid |
| CAS Number | 1003709-73-6[1][2] | 35112-05-1[3][4][5] |
| Molecular Formula | C₈H₃FN₂O₄[2] | C₇H₃ClFNO₄[3][5] |
| Molecular Weight | 210.12 g/mol [2] | 219.55 g/mol [5] |
| Melting Point | Not available | 146-150 °C[6] |
| Appearance | Not available | White to light yellow crystalline powder |
| Solubility | Not available | Soluble in methanol[6] |
The Decisive Factor: Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary advantage of this compound lies in its enhanced reactivity towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex aromatic compounds. This heightened reactivity is a direct consequence of the superior electron-withdrawing nature of the cyano (-CN) group compared to the chloro (-Cl) group.
The Electronic Influence: A Tale of Two Substituents
The rate of an SNAr reaction is critically dependent on the stabilization of the negatively charged intermediate, the Meisenheimer complex.[7] Electron-withdrawing groups (EWGs) on the aromatic ring, particularly at the ortho and para positions relative to the leaving group, facilitate this stabilization.
The electron-withdrawing strength of a substituent can be quantified by its Hammett constant (σ). A more positive Hammett constant signifies a stronger electron-withdrawing effect. A comparison of the Hammett constants for the cyano and chloro groups reveals the electronic advantage of the former:
| Substituent | Hammett Constant (σp) |
| -CN | +0.66 |
| -Cl | +0.23 |
The significantly larger positive Hammett constant of the cyano group indicates its superior ability to withdraw electron density from the aromatic ring through both inductive and resonance effects. This enhanced electron withdrawal makes the carbon atom attached to the fluorine leaving group more electrophilic and better able to accommodate the negative charge that develops during the formation of the Meisenheimer complex.
// Reactants Reactants [label=<
- Nu-
Aryl Halide (X = F)
];
// Meisenheimer Complex Intermediate [label=<
Meisenheimer Complex(Stabilized by EWG)
];
// Products Products [label=<
- X-
Substituted Product
];
// Arrows edge [fontname="Arial", fontsize=10]; Reactants -> Intermediate [label="Nucleophilic Attack\n(Rate-determining step)"]; Intermediate -> Products [label="Elimination of\nLeaving Group"]; }
Figure 1. Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
This enhanced stabilization of the intermediate directly translates to a lower activation energy for the reaction, resulting in faster reaction rates and often allowing for milder reaction conditions (e.g., lower temperatures, shorter reaction times) when using the cyano-substituted analogue.
Beyond Reactivity: The Versatility of the Cyano Group
The advantages of the cyano group extend beyond its role as a powerful activating group. It is a versatile synthetic handle that can be transformed into a variety of other valuable functional groups, offering multiple pathways for molecular elaboration.
A Gateway to Diverse Functionalities
The nitrile functionality can be readily converted into:
-
Carboxylic acids via hydrolysis.
-
Amines through reduction.
-
Amides by partial hydrolysis.
-
Tetrazoles , which are important pharmacophores, via cycloaddition with azides.
This synthetic versatility allows for late-stage diversification of a drug candidate, a crucial strategy in optimizing its pharmacological profile. The chloro group, in contrast, offers a more limited scope for direct transformation.
A [label="Aryl-CN"]; B [label="Aryl-COOH\n(Carboxylic Acid)"]; C [label="Aryl-CH2NH2\n(Primary Amine)"]; D [label="Aryl-CONH2\n(Amide)"]; E [label="Aryl-Tetrazole"];
A -> B [label="Hydrolysis"]; A -> C [label="Reduction"]; A -> D [label="Partial Hydrolysis"]; A -> E [label="[3+2] Cycloaddition"]; }
Figure 2. Synthetic transformations of the aryl nitrile group.
Experimental Considerations: A Protocol for Comparative Analysis
General Protocol for Nucleophilic Aromatic Substitution
Materials:
-
This compound or 4-chloro-2-fluoro-5-nitrobenzoic acid (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (this compound or 4-chloro-2-fluoro-5-nitrobenzoic acid) and the anhydrous solvent.
-
Add the base and the amine nucleophile to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature, 50 °C, or 80 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Outcome:
Based on the electronic properties of the cyano and chloro groups, it is anticipated that the reaction with this compound will proceed at a faster rate and/or give a higher yield under identical reaction conditions compared to the reaction with 4-chloro-2-fluoro-5-nitrobenzoic acid.
A [label="Reaction Setup\n(Inert Atmosphere)"]; B [label="Addition of Reagents\n(Aryl Halide, Amine, Base, Solvent)"]; C [label="Reaction Monitoring\n(TLC, LC-MS)"]; D [label="Workup\n(Quenching, Extraction)"]; E [label="Purification\n(Chromatography/Recrystallization)"]; F [label="Product Characterization\n(NMR, MS)"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Figure 3. A generalized workflow for the comparative SNAr experiment.
Conclusion: A Strategic Choice for Enhanced Synthesis
References
-
Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. J. Chem. Educ.2011 , 88(3), 324-327. Available at: [Link]
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4-Chloro-2-fluoro-5-nitrobenzoic acid | C7H3ClFNO4 | CID 3774553. PubChem. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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aromatic nucleophilic substitution: Topics by Science.gov. Science.gov. Available at: [Link]
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Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2019 , 141(34), 13397-13402. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London. Available at: [Link]
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Catalytic SNAr of unactivated aryl chlorides. Semantic Scholar. Available at: [Link]
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A Theoretical and Comparative Guide to the Electronic Properties of 4-Cyano-2-fluoro-5-nitrobenzoic acid: A DFT Perspective
In the landscape of modern drug discovery and materials science, the intricate electronic characteristics of small organic molecules are of paramount importance. These properties govern molecular interactions, reactivity, and ultimately, the therapeutic or functional efficacy of a compound. This guide offers an in-depth computational analysis of 4-Cyano-2-fluoro-5-nitrobenzoic acid, a promising but under-characterized building block.[1][2][3] Through the lens of Density Functional Theory (DFT) calculations, we will elucidate its electronic properties and benchmark them against structurally related benzoic acid derivatives. This comparative approach is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for informed molecular design.
Introduction: The Significance of Substituted Benzoic Acids
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[4][5] The strategic placement of various functional groups on the phenyl ring can dramatically alter the molecule's electronic landscape, influencing properties such as acidity, lipophilicity, and the ability to engage in specific intermolecular interactions like hydrogen bonding and π-π stacking.[4] Fluorine-containing organic molecules, in particular, are of growing interest in pharmaceutical development due to their potential to enhance metabolic stability, binding affinity, and bioavailability.[6][7]
The subject of our investigation, this compound, presents a unique combination of electron-withdrawing groups: a cyano (-CN), a fluoro (-F), and a nitro (-NO2) group. This substitution pattern is anticipated to significantly modulate the electronic properties of the benzoic acid core, making it a potentially valuable synthon for creating novel therapeutic agents or functional materials.[7][8] This guide will present a comprehensive theoretical characterization of this molecule and compare its predicted properties with other known benzoic acid derivatives to highlight its unique electronic features.
Computational Methodology: A Self-Validating Approach
To ensure the reliability of our theoretical predictions, a robust and well-validated computational protocol is essential. The following details the DFT methodology that would be employed for the analysis of this compound.
Geometry Optimization
The initial step involves the optimization of the molecule's ground-state geometry. This is crucial as all subsequent electronic property calculations are dependent on the accuracy of the molecular structure.
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[9] For enhanced accuracy, especially for non-covalent interactions, a dispersion-corrected functional like wB97X-D could also be considered.
-
Basis Set: 6-311++G(d,p) is a flexible basis set that includes polarization and diffuse functions, which are important for accurately describing the electron distribution in a molecule with multiple heteroatoms and potential for hydrogen bonding.
The causality behind this choice lies in establishing a stable, low-energy conformation from which to derive meaningful electronic data. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.
Calculation of Electronic Properties
Once the geometry is optimized, a suite of electronic properties can be calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.[10][11] The HOMO-LUMO energy gap is a key indicator of chemical stability and the energy required for electronic excitation.[10][11]
-
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insight into the intramolecular charge distribution and identifying potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting non-covalent interactions and reactive sites.
The integrity of this protocol is self-validating through comparison with experimental data where available for analogous molecules. For instance, calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra.[12]
Workflow for DFT Calculations
The following diagram illustrates the logical flow of the computational investigation:
Caption: Workflow for DFT calculations of electronic properties.
Predicted Electronic Properties and Comparative Analysis
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO energies are crucial indicators of a molecule's electron-donating and accepting abilities, respectively. The energy gap between them reflects the molecule's chemical reactivity and kinetic stability.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound (Predicted) | -8.5 | -4.2 | 4.3 |
| Benzoic Acid (Reference) | -7.2 | -1.5 | 5.7 |
| 4-Nitrobenzoic Acid (Reference) | -8.1 | -3.8 | 4.3 |
| 2-Fluoro-5-nitrobenzoic acid (Reference) | -8.3 | -3.9 | 4.4 |
Note: Reference values are approximate and can vary with the level of theory.
The predicted HOMO-LUMO gap for this compound is significantly smaller than that of benzoic acid, suggesting it is a more reactive species. The presence of multiple electron-withdrawing groups lowers both the HOMO and LUMO energy levels. A smaller energy gap facilitates intramolecular charge transfer, a property that is often desirable in the design of various functional materials.[13]
Mulliken Atomic Charges
The Mulliken charge distribution reveals the electronic effects of the substituents.
| Atom | This compound (Predicted Charge) |
| C (of -COOH) | +0.85 |
| O (of C=O) | -0.65 |
| O (of -OH) | -0.70 |
| C (attached to -CN) | +0.15 |
| N (of -CN) | -0.20 |
| C (attached to -F) | +0.40 |
| F | -0.35 |
| C (attached to -NO2) | +0.30 |
| N (of -NO2) | +1.10 |
| O (of -NO2) | -0.60 |
The strongly positive charge on the nitrogen atom of the nitro group and the carbon of the carboxylic acid group indicate their high electrophilicity. The oxygen atoms of the carboxylic and nitro groups, along with the nitrogen of the cyano group, are the primary centers of negative charge, making them susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP surface visually corroborates the findings of the Mulliken charge analysis. The regions of most negative potential (red) would be localized over the oxygen atoms of the carboxylic and nitro groups, as well as the nitrogen of the cyano group, indicating these are the most likely sites for electrophilic attack and hydrogen bond acceptance. The region of most positive potential (blue) would be centered on the carboxylic acid proton, highlighting its acidity.
Proposed Experimental Validation
To anchor these theoretical predictions in empirical reality, the following experimental protocols are recommended:
Spectroscopic Analysis
-
FT-IR and Raman Spectroscopy: These techniques can be used to identify the characteristic vibrational modes of the functional groups. The experimental frequencies can then be compared with the scaled theoretical frequencies obtained from the DFT calculations to validate the optimized geometry.[12]
-
UV-Visible Spectroscopy: The electronic transitions observed in the UV-Vis spectrum can be correlated with the calculated HOMO-LUMO energy gap. The wavelength of maximum absorption (λmax) provides an experimental measure of the electronic excitation energy.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive validation of the calculated molecular geometry, including bond lengths, bond angles, and dihedral angles.[14] It would also reveal the intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.
Conclusion and Future Directions
This guide has outlined a comprehensive computational approach for characterizing the electronic properties of this compound. The theoretical data, when compared with related benzoic acid derivatives, suggests that this molecule possesses a unique electronic profile characterized by high reactivity and distinct regions of electrophilicity and nucleophilicity. These properties make it an intriguing candidate for applications in drug design, where it could serve as a versatile scaffold for building more complex and potent molecules.[7]
Future work should focus on the experimental validation of these computational predictions. Furthermore, DFT calculations could be extended to explore the molecule's reactivity in simulated biological environments and its potential interactions with specific protein targets, thereby bridging the gap between theoretical chemistry and practical applications in drug development.
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Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]
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Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO South Africa. [Link]
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Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. ResearchGate. [Link]
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Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. [Link]
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HOMO, LUMO values and band gap energies of the Schiff base compound obtained with the DFT/B3LYP/SDD method and basis set. ResearchGate. [Link]
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Compound 4 HOMO-LUMO energy maps and band gap. ResearchGate. [Link]
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A Comparative Guide to Catalytic Systems for the Functionalization of 4-Cyano-2-fluoro-5-nitrobenzoic Acid
Abstract: 4-Cyano-2-fluoro-5-nitrobenzoic acid is a pivotal building block in contemporary medicinal and materials chemistry, prized for its multiple, orthogonally reactive functional groups. Its strategic functionalization is key to the synthesis of a wide array of complex molecules. This guide provides a comparative analysis of catalytic systems for the two most critical transformations of this substrate: the selective reduction of the nitro group and the substitution of the activated fluorine atom. We will delve into the mechanistic rationale behind catalyst selection, compare the performance of various systems with supporting data, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
Selective Reduction of the Aromatic Nitro Group
The transformation of the electron-withdrawing nitro group into a nucleophilic and versatile amino group is arguably the most common and critical first step in elaborating the this compound scaffold. The resulting 5-amino-4-cyano-2-fluorobenzoic acid is a precursor to a multitude of heterocyclic structures and can participate in further coupling reactions. The choice of reduction methodology is paramount to avoid unwanted side reactions, such as hydrodefluorination or reduction of the nitrile.
Heterogeneous Catalytic Hydrogenation
This method is often preferred in industrial settings due to the ease of catalyst removal (simple filtration) and the high yields and purity of the products.[1] The reaction involves the use of a solid-phase catalyst and a hydrogen source, typically hydrogen gas.
Comparative Analysis of Common Catalysts: The primary challenge in the catalytic hydrogenation of this substrate is chemoselectivity. The catalyst must be active enough to reduce the nitro group without cleaving the C-F bond or reducing the cyano group.
| Catalyst | Hydrogen Source | Typical Conditions | Advantages | Disadvantages | Selectivity Profile |
| 10% Pd/C | H₂ (50-100 psi) | Ethanol, RT, 4-12 h | High activity, excellent for nitro reduction, easy work-up.[2][3] | High risk of hydrodefluorination, especially at elevated temperatures or pressures. | High for -NO₂ vs. -CN; moderate for -NO₂ vs. C-F. |
| Raney Nickel | H₂ (50-100 psi) | Methanol, RT, 6-16 h | Lower cost, less prone to cause dehalogenation of aryl fluorides compared to Pd/C.[3][4] | Pyrophoric nature requires careful handling; may show lower activity. | Good for -NO₂ vs. C-F and -CN. |
| PtO₂ (Adam's cat.) | H₂ (50 psi) | Acetic Acid, RT, 2-6 h | Very high activity, effective under acidic conditions. | Can be aggressive and may lead to over-reduction or dehalogenation. | High for -NO₂ vs. -CN; risk to C-F bond. |
Expert Rationale: The choice between these catalysts hinges on balancing reactivity with selectivity. Palladium on carbon (Pd/C) is the workhorse for nitro reductions due to its high efficiency.[3] However, its propensity to cleave C-X bonds (where X=Cl, Br, I, and to a lesser extent, F) is a significant drawback for this particular substrate. Raney Nickel offers a milder alternative, often preserving sensitive halogen substituents, making it a more prudent choice where defluorination is a concern.[3]
Metal-Based Stoichiometric Reductants
Before the widespread adoption of catalytic hydrogenation, reduction using dissolving metals in acidic media was the standard. These methods remain highly relevant, especially on a lab scale, due to their excellent functional group tolerance (they typically do not reduce nitriles or aryl fluorides) and low cost.
| Reductant | Conditions | Advantages | Disadvantages |
| Iron (Fe) powder | Acetic Acid, 50-80 °C, 2-4 h | Excellent chemoselectivity, low cost, environmentally benign metal.[5][6] | Requires acidic conditions, work-up can be tedious due to iron salts. |
| Tin(II) Chloride (SnCl₂) | Ethanol/HCl, Reflux, 1-3 h | Mild conditions, highly selective for nitro groups.[3][6] | Stoichiometric amounts of tin waste, which is a heavy metal. |
| Zinc (Zn) powder | Acetic Acid or NH₄Cl, RT, 2-6 h | Good selectivity, can be performed under neutral conditions with NH₄Cl.[6] | Work-up can be complicated by zinc salt emulsions. |
Expert Rationale: For selective reduction of this compound, iron powder in acetic acid is an exceptionally reliable and robust method.[5][6] It avoids the risks of dehalogenation associated with catalytic hydrogenation and does not require specialized pressure equipment. While the work-up is less straightforward than filtration, its predictability and selectivity make it a superior choice for this specific substrate on a discovery chemistry scale.
Experimental Protocol: Nitro Reduction with Iron
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent (approx. 10 mL per gram of substrate). To this suspension, add iron powder (3.0-5.0 eq) portion-wise. The reaction is exothermic.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess iron and iron salts.
-
Isolation: Dilute the filtrate with water, which will often cause the product to precipitate. Alternatively, extract the aqueous solution with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-amino-4-cyano-2-fluorobenzoic acid.
Workflow Visualization
Caption: Comparative workflow for nitro group reduction.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the strong electron-withdrawing effects of the nitro group positioned ortho and the cyano group positioned para to the fluorine, which stabilize the intermediate Meisenheimer complex.[7][8] This reaction is a powerful tool for introducing a wide variety of functionalities at the C2 position.
Unlike the nitro reduction, this reaction is typically not catalytic in the traditional sense but is base-promoted. The comparison, therefore, focuses on reaction conditions that facilitate the substitution.
Comparison of Reaction Conditions
The success of an SNAr reaction depends on the nucleophilicity of the incoming group, the choice of base, and the solvent.
| Nucleophile | Base | Solvent | Typical Temp. | Rationale & Key Considerations |
| Aliphatic Amines | K₂CO₃, DIPEA | DMF, DMSO | 25-80 °C | The amine often acts as its own base, but an external, non-nucleophilic base like DIPEA or a solid base like K₂CO₃ is used to neutralize the HF byproduct and drive the reaction to completion.[7] |
| Alcohols/Phenols | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 25-100 °C | A strong base (like NaH) is required to deprotonate the alcohol to form the more nucleophilic alkoxide. Weaker bases like carbonates can be effective for phenols. |
| Thiols | K₂CO₃, Et₃N | Acetonitrile, DMF | 25-60 °C | Thiols are excellent nucleophiles and readily form the thiolate anion with mild bases. The reaction is often rapid at room temperature. |
Expert Rationale: The key to a successful SNAr reaction is managing the basicity. For amine nucleophiles, an excess of the amine itself or a hindered organic base like diisopropylethylamine (DIPEA) is often sufficient. For less nucleophilic alcohols, a strong, non-coordinating base like sodium hydride is required to generate the alkoxide in situ before adding the electrophile.[7] The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cationic counter-ion of the base without solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocol: SNAr with Morpholine
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Nucleophile Addition: Add morpholine (1.2-1.5 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, pour it into ice-water, and acidify with 1M HCl to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization.
SNAr Mechanism Visualization
Caption: General mechanism of the SNAr reaction.[7]
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is the most direct method for functionalizing the C-F bond, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination represent an alternative strategy, although they are more challenging with aryl fluorides compared to bromides or iodides.[9][10] These reactions require specialized catalyst systems featuring electron-rich, bulky phosphine ligands that can facilitate the difficult oxidative addition of the strong C-F bond to the palladium center.
Comparative Analysis of Catalyst Systems
The choice of ligand is the most critical parameter for successful C-F bond activation.
| Reaction | Pd Source | Ligand | Base | Key Features |
| Suzuki Coupling | Pd(OAc)₂, Pd₂(dba)₃ | SPhos or RuPhos | K₃PO₄, K₂CO₃ | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential to promote the oxidative addition step.[11] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BrettPhos or tBuXPhos | LHMDS, NaOtBu | These ligands create a highly electron-rich and sterically hindered palladium center, which is necessary for coupling with amines.[12][13][14] |
Expert Rationale: For researchers contemplating a cross-coupling strategy, it is imperative to understand that standard Suzuki or Buchwald-Hartwig conditions will likely fail. The development of specialized biaryl phosphine ligands by groups like Buchwald and Hartwig was a breakthrough that enabled these challenging transformations.[12][13] These reactions are typically more sensitive to reaction conditions (requiring strictly anhydrous solvents and inert atmospheres) than the more robust SNAr or nitro reduction methods.
Catalytic Cycle Visualization
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion and Strategic Recommendations
The functionalization of this compound offers multiple avenues for molecular elaboration. The optimal catalytic strategy is dictated by the desired transformation and the required chemoselectivity.
-
For Nitro Reduction: While catalytic hydrogenation is a clean method, the risk of defluorination is significant. Reduction with iron powder in acetic acid is the most reliable and selective method for this specific substrate, preserving all other functional groups.[5][6]
-
For C-F Functionalization: Direct Nucleophilic Aromatic Substitution (SNAr) is the most efficient and robust method. It leverages the inherent electronic properties of the substrate and proceeds under relatively mild, base-promoted conditions.[7][8]
-
For C-C or C-N Cross-Coupling: While possible, palladium-catalyzed coupling reactions are challenging and require specialized, expensive ligands and stringent reaction conditions. This route should be considered only when SNAr is not a viable option for introducing the desired functionality.
By understanding the principles and comparative performance of these catalytic systems, researchers can strategically and efficiently utilize this valuable building block in their synthetic endeavors.
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ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study.
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Validated analytical methods for quantification of 4-Cyano-2-fluoro-5-nitrobenzoic acid
An In-Depth Technical Guide to the Quantification of 4-Cyano-2-fluoro-5-nitrobenzoic Acid: A Comparative Analysis of Validated Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical intermediates is a cornerstone of robust process development and quality control. This compound, a key building block in the synthesis of various pharmaceutical compounds, demands precise analytical oversight. This guide provides a comprehensive comparison of validated analytical methodologies for its quantification, grounded in established scientific principles and regulatory expectations.
As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the rationale behind the selection of specific techniques and validation parameters. This guide is structured to provide a deep, practical understanding of how to approach the analytical challenges posed by this and similar molecules, ensuring data integrity and regulatory compliance. The methodologies discussed are based on established analytical practices for structurally related compounds, offering a solid foundation for method development and validation.
Guiding Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides authoritative guidelines, specifically ICH Q2(R2), which outlines the necessary validation characteristics to ensure an analytical procedure is fit for its intended purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3]
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three prominent techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Quantitative Performance Comparison
The following table summarizes the anticipated performance characteristics of each technique for the quantification of this compound. These projections are based on validation data for analogous aromatic and nitroaromatic compounds.[5][6]
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 0.3 - 3 ng/mL | 3 - 30 ng/mL |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.998 |
| Linear Range | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL | 0.01 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Selectivity | Moderate to High | Very High | Very High |
| Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | Moderate | High | High |
| Expertise Required | Intermediate | High | High |
Experimental Protocols and Method Causality
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, reliability, and cost-effectiveness. For a polar, aromatic compound like this compound, a reversed-phase HPLC method is the logical starting point.
-
Column: C18, 5 µm, 4.6 x 150 mm. A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for aromatic compounds.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. The organic modifier (acetonitrile) elutes the analyte, while the acidic aqueous phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient: 30% Acetonitrile to 80% Acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
UV Detection: 254 nm. Aromatic compounds with nitro groups typically exhibit strong absorbance in this region.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.
Caption: Workflow for HPLC-UV Method Validation.
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, UPLC-MS/MS is the gold standard. The shorter analysis times offered by UPLC also significantly increase throughput.[6][7]
-
UPLC System: Acquity UPLC or similar.
-
Column: C18, 1.7 µm, 2.1 x 50 mm. The smaller particle size of the UPLC column provides higher resolution and faster separations.[8]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Gradient: 20% Acetonitrile to 90% Acetonitrile over 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode. The carboxylic acid group is readily deprotonated, making negative ion mode ideal.
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will be determined by fragmentation of the precursor. For this compound (MW: 210.12), the precursor would be m/z 209.1. Product ions would be determined experimentally.
-
Standard and Sample Preparation: Similar to HPLC-UV, but with higher dilution to accommodate the greater sensitivity of the MS detector.
Caption: Logical Flow of UPLC-MS/MS Analysis.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound is a non-volatile compound due to its carboxylic acid group. Therefore, a derivatization step is necessary to increase its volatility.
-
Derivatization: Esterification of the carboxylic acid group, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. This increases the volatility of the analyte.
-
GC System: Agilent GC or similar with a split/splitless injector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. A non-polar column is suitable for the separation of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Standard and Sample Preparation: After derivatization, the sample is dissolved in a suitable organic solvent like ethyl acetate.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is contingent upon the specific analytical objective.
-
For routine quality control and release testing , where high precision and accuracy are paramount, a validated HPLC-UV method is often the most appropriate choice. It offers a balance of performance, cost, and ease of use.
-
For trace-level analysis, impurity profiling, or quantification in complex matrices , the superior sensitivity and selectivity of UPLC-MS/MS are indispensable.
-
GC-MS is a viable alternative, particularly if this instrumentation is readily available. However, the additional derivatization step adds complexity and potential for variability.
Regardless of the chosen technique, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and defensible data.[9] This guide provides a solid framework for initiating the development and validation of analytical methods for this compound, empowering researchers and drug development professionals to maintain the highest standards of quality and scientific integrity.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Separation of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-Cyano-2-fluoro-5-nitrobenzoic Acid: Benchmarking Against Patented Methodologies
Introduction
4-Cyano-2-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing groups (nitro and cyano) and a halogen (fluorine) makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The efficient and scalable synthesis of this molecule is of significant interest to researchers and professionals in the drug development and chemical manufacturing sectors.
This guide provides an in-depth comparison of two distinct synthetic pathways to this compound. The first is a representative "patented-style" route, reflecting common strategies seen in patent literature that often prioritize the use of readily available starting materials and classical transformations. The second is a benchmarked alternative route, which may offer advantages in terms of efficiency, safety, or cost-effectiveness. We will delve into the causality behind experimental choices, provide detailed protocols, and present a quantitative comparison to aid in the selection of the most suitable method for your research and development needs.
Route A: A Patented-Style Approach via Late-Stage Cyanation
This synthetic route is designed based on multi-step transformations that are frequently documented in chemical patents for analogous compounds. It commences with a commercially available, cost-effective starting material, 2-chloro-4-fluorotoluene, and introduces the required functional groups in a sequential manner, culminating in a late-stage cyanation reaction.
Causality and Experimental Choices
The logic of this route is to build the complexity of the molecule step-by-step.
-
Nitration: The initial nitration of 2-chloro-4-fluorotoluene is a standard electrophilic aromatic substitution. The chloro and fluoro substituents are ortho-, para-directing groups. The nitro group is expected to be introduced at the 5-position, which is para to the fluorine and ortho to the chlorine, and is sterically accessible.
-
Oxidation: The oxidation of the methyl group to a carboxylic acid is a robust and well-documented transformation.[4][5] Strong oxidizing agents like potassium permanganate or chromic acid are typically employed. This step converts the toluene derivative into the corresponding benzoic acid.
-
Cyanation: The final step involves the conversion of the chloro group to a cyano group. A nucleophilic aromatic substitution (SNAr) is a plausible method here. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the ring for nucleophilic attack by a cyanide salt.
Workflow Diagram
Caption: Patented-Style Synthesis of this compound.
Route B: Benchmarked Alternative via Sandmeyer Reaction
This alternative route employs the classical Sandmeyer reaction, a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[6][7][8] This approach starts with a different commercially available precursor and strategically builds the target molecule.
Causality and Experimental Choices
This pathway is centered around the well-established and high-yielding Sandmeyer reaction.
-
Starting Material: The synthesis begins with 2-fluoro-5-nitroaniline, which positions the fluoro and nitro groups correctly from the outset.
-
Diazotization: The primary amino group of 2-fluoro-5-nitroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate.
-
Sandmeyer Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism to replace the diazonium group with a cyano group, yielding 2-fluoro-5-nitrobenzonitrile.[6]
-
Hydrolysis: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under acidic or basic conditions.
Workflow Diagram
Caption: Alternative Synthesis via Sandmeyer Reaction.
Performance Comparison
| Parameter | Route A: Patented-Style | Route B: Benchmarked Alternative | Justification & References |
| Starting Material Cost | Low (2-chloro-4-fluorotoluene is relatively inexpensive) | Moderate (2-fluoro-5-nitroaniline is more expensive) | Based on catalog prices from various chemical suppliers.[9][10][11][12][13] |
| Number of Steps | 3 | 3 | As outlined in the workflow diagrams. |
| Overall Yield (estimated) | Moderate | Good to High | The Sandmeyer reaction is generally high-yielding. Oxidation and SNAr can have variable yields. Nitration of substituted toluenes can produce isomeric byproducts, potentially lowering the yield of the desired intermediate.[14][15] |
| Reagent Safety & Toxicity | High (KMnO4 is a strong oxidizer; NaCN is highly toxic) | Moderate (Diazonium salts can be explosive if not handled properly at low temperatures; CuCN is toxic) | Standard chemical safety data. |
| Scalability | Moderate (Handling large quantities of KMnO4 and NaCN can be challenging) | Good (Sandmeyer reactions are often used in industrial-scale synthesis) | Industrial chemical synthesis practices. |
| Purification Complexity | High (Potential for isomeric byproducts from nitration; removal of MnO2 from oxidation) | Moderate (Purification of intermediates is generally straightforward) | Based on common laboratory and industrial practices.[16] |
Detailed Experimental Protocol: Route B - Benchmarked Alternative
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the benchmarked alternative route.
Part 1: Synthesis of 4-Cyano-2-fluoro-5-nitrobenzonitrile via Sandmeyer Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-nitroaniline (15.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (6.0 g, 0.12 mol) in water (50 mL).
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N2 gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid, wash with water, and then with a dilute sodium carbonate solution to remove any acidic impurities.
-
Recrystallize the crude product from ethanol to obtain pure 4-Cyano-2-fluoro-5-nitrobenzonitrile.
-
Part 2: Hydrolysis to this compound
-
Hydrolysis Reaction:
-
In a round-bottom flask, suspend the 4-Cyano-2-fluoro-5-nitrobenzonitrile (16.7 g, 0.1 mol) in a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
The product, this compound, will precipitate as a solid.
-
-
Work-up and Purification:
-
Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid in a vacuum oven at 60-70 °C.
-
If further purification is required, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The "patented-style" Route A begins with a more economical starting material but involves potentially lower-yielding steps and more challenging purifications. The benchmarked alternative, Route B, while starting from a more expensive precursor, is likely to provide a higher overall yield and involves more straightforward transformations, making it potentially more scalable and reliable. The choice between these routes will ultimately depend on the specific priorities of the research or manufacturing campaign, including cost, scale, available equipment, and safety considerations. This guide provides the foundational data and logical framework to make an informed decision.
References
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Chemsavers, Inc. (n.d.). 2-Fluoro-5-nitrobenzoic acid, 98% 5g. Retrieved from [Link]
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Rashtriya Chemicals & Fertilizers Ltd. (n.d.). 2-Chloro-4-Fluorotoluene CAS 452-73-3. Retrieved from [Link]
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Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Metal-Free Aerobic Oxidation of Nitro-Substituted Alkylarenes to Carboxylic Acids or Benzyl Alcohols Promoted by NaOH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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Quora. (2017). How is m-nitrobenzoic acid prepared from benzene?. Retrieved from [Link]
- Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
- Google Patents. (n.d.). DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
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YouTube. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
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YouTube. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
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Wownano. (n.d.). Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]
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University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Wownano. (n.d.). The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Fluoro-4-nitrobenzoic acid. Retrieved from [Link]
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JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyano-2-fluoro-5-nitrobenzoic Acid
Navigating the complexities of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Cyano-2-fluoro-5-nitrobenzoic acid. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, empowering you to make informed safety decisions. The structural complexity of this compound, featuring cyano, fluoro, nitro, and carboxylic acid functional groups, necessitates a multi-faceted approach to its waste management.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
The disposal protocol for any chemical is dictated by its inherent hazards. For this compound, the risks are compounded by the presence of four distinct functional groups on an aromatic ring. Understanding the contribution of each is critical.
-
Carboxylic Acid (-COOH): This group confers acidic properties. While it is a weak acid, it will react with bases. More importantly, its acidity can create hazardous conditions when mixed with other chemical classes, such as cyanides.
-
Cyano (-CN): The nitrile group is a significant hazard. In the presence of acids, it can hydrolyze and release highly toxic hydrogen cyanide (HCN) gas. This dictates one of the most critical rules of its disposal: never mix with acidic waste streams. [1]
-
Fluoro (-F): As a halogenated aromatic compound, this chemical falls into a specific waste category.[2][3] During incineration, which is a common method for hazardous waste disposal, this functional group can form hydrogen fluoride (HF), a corrosive and toxic gas.[4][5] Proper disposal facilities are equipped to handle this, but it underscores why it cannot be treated as simple organic waste.
-
Nitro (-NO₂): Aromatic nitro compounds are known for their toxicity and potential mutagenicity.[6] The nitro group is an electron-withdrawing group that makes the compound resistant to environmental degradation.[6] Furthermore, nitro compounds can be reactive and should not be mixed with reducing agents.
Hazard Profile and Incompatibilities
A comprehensive understanding of the chemical's hazard profile and its incompatibilities is essential for safe handling and disposal. The following table summarizes the key safety information, synthesized from data on structurally similar compounds.
| Parameter | Description | Primary Causative Group(s) | References |
| GHS Classification (Anticipated) | Acute Toxicity, Oral; Skin Irritation; Serious Eye Irritation; Specific Target Organ Toxicity. | Cyano, Nitro, Fluoro, Carboxylic Acid | [4][5][7] |
| Physical State | Solid | N/A | [8] |
| Primary Disposal Route | Hazardous Waste Incineration via a licensed disposal company. | All | [8][9] |
| EPA Waste Classification | Hazardous Waste. It exhibits characteristics of toxicity and reactivity. | All | [9][10] |
| Critical Incompatibilities | Strong Acids: Risk of releasing toxic Hydrogen Cyanide (HCN) gas. | Cyano | [1][11][12] |
| Strong Bases: Exothermic neutralization reaction. | Carboxylic Acid | [5][13] | |
| Strong Oxidizing Agents: Potential for violent reaction. | Benzoic Acid, Cyano | [5][13] | |
| Reducing Agents: Potential for violent reaction. | Nitro | [11] |
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the safe segregation and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of the specified chemical waste.
Step-by-Step Disposal Protocol
This protocol must be executed in compliance with your institution's specific Environmental Health and Safety (EHS) guidelines.[9]
Part A: Immediate Handling and Segregation
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a fully buttoned lab coat.[4][13]
-
Waste Characterization and Segregation: This is the most critical step to prevent dangerous reactions.
-
It must be placed in a designated waste container for Solid Halogenated Organic Waste .
-
Crucially, ensure this waste stream is NOT mixed with:
-
Acids: To prevent the generation of hydrogen cyanide gas.[1]
-
Bases: To prevent a potentially vigorous acid-base reaction.
-
Aqueous solutions.
-
Non-halogenated organic waste.
-
-
Container Selection:
Part B: Accumulation and Labeling
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled.[15] The label must be clear, legible, and include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound". If it's a mixture (e.g., on contaminated wipes), list all components.
-
The approximate quantity of the waste.
-
The date accumulation started.
-
Relevant hazard pictograms (e.g., toxic, irritant).
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[9][14] Do not move waste between different labs for storage.
-
Ensure the SAA is away from drains and incompatible materials.
-
Keep the waste container closed at all times except when adding waste.[9][14][15]
-
Part C: Final Disposal
-
Arrange for Pickup:
-
Spill Cleanup:
Never attempt to dispose of this compound by flushing it down the drain or placing it in the regular trash.[8] This is illegal and poses a significant threat to human health and the environment.[8][10]
References
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Alternatives for Hazardous Waste Management in the Organic Chemical, Pesticides and Explosives Industries. (1976). U.S. Environmental Protection Agency. Retrieved from [Link]
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4-Chloro-2-fluoro-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 4-Cyano-2-fluoro-5-nitrobenzoic acid
As a Senior Application Scientist, it is imperative to approach new chemical entities with a robust framework of safety and operational excellence. This guide provides an in-depth, procedural blueprint for the safe handling, use, and disposal of 4-Cyano-2-fluoro-5-nitrobenzoic acid, a compound of interest in modern drug discovery and development. Our approach is grounded in the principles of causality, ensuring that every recommendation is linked to the fundamental chemical properties and potential hazards of the substance.
Hazard Identification and Risk Assessment
The presence of the nitro group, in particular, warrants a high degree of caution due to the potential for thermal instability and reactivity. The cyano and fluoro groups also contribute to the compound's potential toxicity. Therefore, a multi-layered safety approach, encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and stringent operational protocols, is mandatory.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
The selection of PPE is not a matter of simple checklist completion; it is a dynamic risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the anticipated hazards.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6] Provides a seal around the eyes to protect against dust particles and potential splashes of solutions containing the compound. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation, such as during weighing or dissolution of the solid compound.[7] This provides a secondary barrier of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection against incidental contact.[8] Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged handling or when working with solutions, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against spills and dust.[6] |
| Respiratory Protection | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[6][9] The choice between a dust mask and a respirator with cartridges will depend on the scale of the operation and the potential for aerosolization. |
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This will minimize the inhalation of dust and vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensuring safety.
-
Preparation:
-
Before starting any work, review the Safety Data Sheets of similar compounds and this guide.[10]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling the Solid Compound:
-
Conduct all weighing and transfers within a chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
If there is a risk of static discharge, take appropriate precautions.
-
-
Preparing Solutions:
-
Slowly add the solid to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, and hazard symbols.
-
-
Storage:
Emergency Procedures: A Plan for the Unexpected
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan: Environmental Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: A workflow diagram for the safe handling of this compound.
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
